molecular formula C36H66O2 B15550434 Linoleyl oleate

Linoleyl oleate

Cat. No.: B15550434
M. Wt: 530.9 g/mol
InChI Key: UHMXMURYWVGQFV-LTEAFHAISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linoleyl oleate is a wax ester.

Properties

Molecular Formula

C36H66O2

Molecular Weight

530.9 g/mol

IUPAC Name

[(9Z,12Z)-octadeca-9,12-dienyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C36H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20H,3-10,12,14-16,21-35H2,1-2H3/b13-11-,19-17-,20-18-

InChI Key

UHMXMURYWVGQFV-LTEAFHAISA-N

Origin of Product

United States

Foundational & Exploratory

The Synthesis of Linoleyl Oleate: A Technical Guide to Chemical and Enzymatic Esterification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Linoleyl oleate (B1233923) is a liquid wax ester, an ester of oleic acid and linoleyl alcohol. As a member of the wax ester class of neutral lipids, it holds significant value for its use as a biolubricant, plasticizer, and emollient in cosmetics and pharmaceutical formulations.[1][2] Its unique properties, such as providing a non-greasy feel on skin surfaces, make it a desirable component in advanced cosmetic and dermatological products.[1][3] The synthesis of linoleyl oleate is primarily achieved through the direct esterification of oleic acid with linoleyl alcohol. This process can be driven by either chemical catalysis, which typically requires high temperatures and acidic catalysts, or by enzymatic catalysis, which utilizes lipases under milder conditions.[1][4]

This technical guide provides a comprehensive overview of both synthesis routes, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support research and development in this area.

Synthesis Methodologies: Chemical vs. Enzymatic Routes

The core reaction for producing this compound is the esterification of oleic acid (the acyl donor) with linoleyl alcohol (the nucleophile), which results in the formation of this compound and water as a byproduct.[5] The primary challenge in this reversible reaction is to shift the equilibrium towards the product side to achieve a high yield. This is typically accomplished by removing water as it is formed or by using an excess of one of the reactants.

Chemical Synthesis

Chemical esterification is a well-established method that often employs acidic catalysts to accelerate the reaction.[1] This process is generally conducted at elevated temperatures.[6]

  • Catalysts: A variety of acidic catalysts can be used, including homogeneous catalysts like p-toluenesulfonic acid and heterogeneous catalysts such as sodium hydrogen sulfate (B86663) (NaHSO₄), tin (II) chloride dihydrate (SnCl₂·2H₂O), and sodium dihydrogen phosphate (B84403) (NaH₂PO₄).[1][6] NaHSO₄ has been shown to be highly effective due to its high acidity and dual function as both a catalyst and a desiccant.[1]

  • Reaction Conditions: Temperatures for chemical synthesis typically range from 130°C to 200°C.[1][6] The reaction can be carried out without a solvent or with the use of a solvent like n-hexane to help dissolve the reactants.[5] To drive the reaction to completion, water is continuously removed, often by simple distillation.[6]

While effective, chemical synthesis methods have drawbacks, including the use of corrosive acids, high energy consumption, and the potential for side reactions or degradation of the product, which may necessitate further purification.[4]

Enzymatic Synthesis

Enzymatic esterification offers a greener and more specific alternative to chemical synthesis.[4] This method employs lipases, which are enzymes that catalyze the hydrolysis of fats in nature but can be used to drive the reverse reaction—esterification—in non-aqueous or low-water environments.

  • Biocatalysts: Lipases from various microbial sources, such as Candida antarctica (often immobilized, as in Novozym 435) and Candida rugosa, are highly effective for synthesizing wax esters.[7][8] Immobilizing the lipase (B570770) on a solid support enhances its stability and allows for easy separation from the reaction mixture and subsequent reuse, making the process more cost-effective.[9]

  • Reaction Conditions: Enzymatic reactions are conducted under much milder conditions, with optimal temperatures typically between 40°C and 60°C.[7][10] The reaction can be performed in organic solvents, which can help solubilize the substrates and influence enzyme activity.[7] However, solvent-free systems are also common.[10] Achieving a high yield often involves optimizing parameters such as enzyme amount, substrate molar ratio, temperature, and agitation speed.[10]

The enzymatic route is favored for its high specificity, which minimizes byproducts, and its operation under gentle conditions, which preserves the integrity of unsaturated fatty acids and alcohols.[4]

Data Presentation: Comparison of Synthesis Conditions

The following tables summarize quantitative data from various studies on the chemical and enzymatic synthesis of oleyl oleate and similar wax esters.

Table 1: Chemical Synthesis of Oleyl Oleate

CatalystReactant Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (hours)Yield / Conversion (%)Reference
NaHSO₄1:1130896.8[1]
p-Toluenesulfonic AcidNot specified150 - 200Not specified~85 (conversion)[6]
Dry Hydrogen Catalytic Resin1:1 to 1:5140 - 1802 - 6>98 (conversion)[11]

Table 2: Enzymatic Synthesis of Oleyl Oleate

Lipase SourceReactant Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield / Conversion (%)Reference
Candida antarctica (immobilized)2:140 - 505 minutes>95[7]
Novozym 435 (C. antarctica)Not specified49.71 hour96.7[10]
Candida rugosa1:14012 hours92.6[10]
Not specified (RSM Optimized)12:153.93.5 hours96.0[5]

Experimental Protocols

The following are representative protocols for the chemical and enzymatic synthesis of this compound, derived from methodologies described in the literature.

Protocol 1: Chemical Synthesis using NaHSO₄ Catalyst

This protocol is based on the conditions described for synthesizing oleyl oleate with a heterogeneous acid catalyst.[1]

Materials:

  • Oleic acid (e.g., 90% purity)

  • Linoleyl alcohol (or Oleyl alcohol as per source)

  • Sodium hydrogen sulfate (NaHSO₄), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a distillation setup (e.g., Dean-Stark apparatus) to remove water.

  • Ethyl acetate (B1210297) (for workup)

  • Silica (B1680970) gel (for purification)

Procedure:

  • Reactant Charging: In a round-bottom flask, combine oleic acid and linoleyl alcohol in a 1:1 molar ratio.

  • Catalyst Addition: Add NaHSO₄ catalyst, approximately 9.9% by weight of the oleic acid.[1]

  • Reaction Setup: Assemble the flask with the heating mantle, magnetic stirrer, and distillation apparatus.

  • Esterification Reaction: Heat the mixture to 130°C with continuous stirring. Water produced during the reaction will be removed by distillation.[1]

  • Monitoring: Monitor the reaction progress by periodically taking small samples and determining the remaining acid content via acid-base titration.[5] The reaction is typically run for approximately 8 hours to achieve high conversion.[1]

  • Workup and Purification: After cooling, dissolve the reaction mixture in a solvent like ethyl acetate. If a desiccant like silica gel was used, it must be filtered off.[1] The crude product can be purified using column chromatography on silica gel to remove the catalyst residue and any unreacted starting materials.[12]

  • Analysis: Confirm the product structure and purity using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is based on optimal conditions identified for lipase-catalyzed synthesis.[7]

Materials:

  • Oleic acid

  • Linoleyl alcohol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous organic solvent (e.g., n-hexane or isooctane), optional

  • Shaking incubator or stirred-tank reactor

  • Filtration apparatus

Procedure:

  • Substrate Preparation: In a reaction vessel, dissolve oleic acid and linoleyl alcohol. An excess of the alcohol (e.g., a 2:1 molar ratio of alcohol to acid) is often used to drive the reaction.[7]

  • Enzyme Addition: Add the immobilized lipase to the substrate mixture. The amount of enzyme is a critical parameter to optimize, typically ranging from 0.2 to 0.4 g for small-scale reactions.[7]

  • Reaction: Place the vessel in a shaking incubator set to the optimal temperature, typically between 40°C and 50°C, with agitation (e.g., 150 rpm).[7]

  • Monitoring: The reaction is very rapid under optimal conditions, with high yields achievable in as little as 5 minutes to a few hours.[7] Progress can be monitored by analyzing the consumption of oleic acid.

  • Product Recovery: Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with solvent and reused for subsequent batches.[7]

  • Purification: The filtrate contains the this compound product. Depending on the conversion rate and purity of starting materials, further purification may not be necessary. If required, unreacted starting materials can be removed by vacuum distillation or chromatography.

  • Analysis: Verify the product identity and purity using FTIR and NMR spectroscopy. The presence of the characteristic ester carbonyl peak in the FTIR spectrum (around 1740 cm⁻¹) and specific proton and carbon signals in NMR spectra confirm the synthesis.[1][5]

Mandatory Visualizations

The following diagrams illustrate the workflows and pathways involved in the synthesis of this compound.

G General Esterification Workflow sub_react Reactants (Oleic Acid + Linoleyl Alcohol) reactor Reaction Vessel (Heating & Stirring) sub_react->reactor sub_cat Catalyst (Acid or Enzyme) sub_cat->reactor reaction Esterification (Water is produced) reactor->reaction separation Water Removal (Distillation / Adsorption) reaction->separation shifts equilibrium purification Purification (Filtration / Chromatography) separation->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

G Enzymatic Synthesis Workflow reactants Substrates (Oleic Acid, Linoleyl Alcohol) bioreactor Bioreactor (Mild Temp & Agitation) reactants->bioreactor enzyme Immobilized Lipase enzyme->bioreactor filtration Filtration bioreactor->filtration product_mix Crude Product (this compound) filtration->product_mix recycle Enzyme Recycling filtration->recycle reuse final_product Purified This compound product_mix->final_product purification (if needed)

Caption: Workflow highlighting enzyme recycling in enzymatic synthesis.

G Comparison of Synthesis Pathways start Oleic Acid + Linoleyl Alcohol chem_path Chemical Route start->chem_path enz_path Enzymatic Route start->enz_path chem_cond High Temperature (130-200°C) Acid Catalyst Byproduct Removal chem_path->chem_cond end_product This compound chem_path->end_product enz_cond Mild Temperature (40-60°C) Lipase Catalyst High Specificity enz_path->enz_cond enz_path->end_product

Caption: Contrasting pathways for chemical and enzymatic synthesis.

Applications in Drug Development

Wax esters like this compound are gaining attention in the pharmaceutical and drug development sectors.[2] Their properties as emollients and skin conditioning agents are well-established in cosmetics.[3] In drug development, these characteristics are being explored for advanced applications:

  • Transdermal Drug Delivery: The lipophilic nature of wax esters suggests their potential as skin penetration enhancers. Esters of oleic acid can interact with the lipids in the stratum corneum, the skin's primary barrier, potentially creating pathways that facilitate the transport of drug molecules through the skin.

  • Vehicle for Poorly Soluble Drugs: Many active pharmaceutical ingredients (APIs) have poor water solubility, which limits their formulation and bioavailability. Oil-based systems, or "oleogels," can serve as effective vehicles for these lipophilic drugs.[13] this compound could function as the oil phase in nanoemulsions or other lipid-based drug delivery systems designed to improve the solubility and delivery of such APIs.[13]

  • Bioactive Formulations: Beyond being an inert vehicle, oleic acid itself has biological activities and is a key component of cell membranes. Formulations incorporating this compound could offer synergistic benefits in dermatological applications, providing both the therapeutic action of the API and the skin-conditioning effects of the wax ester.

Conclusion

The synthesis of this compound from oleic acid and linoleyl alcohol can be effectively achieved through both chemical and enzymatic esterification. Chemical methods, while capable of high conversion, require harsh conditions and may lead to undesirable byproducts. In contrast, enzymatic synthesis using lipases provides a highly specific, efficient, and environmentally benign route that operates under mild conditions, yielding a high-purity product. The choice of method will depend on factors such as scale, cost, and the desired purity of the final product. With its valuable properties, this compound stands as a promising ingredient for advanced applications in the cosmetic, pharmaceutical, and drug delivery fields.

References

The A-to-Z Guide to Linoleyl Oleate: From Natural Precursors to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl oleate (B1233923), a wax ester comprised of linoleic and oleic acids, is a molecule of interest for various industrial applications, including cosmetics and pharmaceuticals. While not abundantly found in its free form in nature, its constituent fatty acids are ubiquitous in a vast array of plant and animal sources. This technical guide provides an in-depth exploration of the natural origins of linoleic and oleic acids, detailing their quantitative distribution in various oils, nuts, seeds, and fats. Furthermore, this document outlines comprehensive experimental protocols for the extraction and purification of these precursor fatty acids, followed by established methods for the synthesis of linoleyl oleate. Finally, the known biological activities of its constituent fatty acids and the biosynthetic pathways of wax esters are discussed, providing a complete overview for researchers and professionals in drug development and related scientific fields.

Natural Sources of this compound Precursors: Linoleic Acid and Oleic Acid

This compound is the ester formed from the C18 polyunsaturated omega-6 fatty acid, linoleic acid, and the C18 monounsaturated omega-9 fatty acid, oleic acid. The primary sources of this compound are not direct natural reserves of the ester itself, but rather the abundance of its precursors in biological materials.

Plant-Based Oils

Vegetable and seed oils are among the richest sources of both linoleic and oleic acids. The relative proportions of these fatty acids vary significantly depending on the plant species and even the specific cultivar. High-oleic varieties of certain oils, such as sunflower and safflower, have been developed to have an altered fatty acid profile favoring oleic acid over linoleic acid.

Nuts and Seeds

Nuts and seeds are significant dietary sources of unsaturated fatty acids. Their oil content and composition make them valuable raw materials for the extraction of linoleic and oleic acids.

Animal Fats

Animal fats also contain considerable amounts of oleic and linoleic acids, typically as components of triglycerides. The fatty acid composition can be influenced by the animal's diet.

Quantitative Data on Linoleic and Oleic Acid Content

The following tables summarize the approximate content of linoleic and oleic acids in a variety of natural sources. These values are expressed as a percentage of the total fatty acid content and can vary based on factors such as crop variety, growing conditions, and processing methods.

Table 1: Linoleic and Oleic Acid Content in Plant-Based Oils (% of Total Fatty Acids)

Oil SourceLinoleic Acid (%)Oleic Acid (%)
Safflower Oil (High Linoleic)75 - 8010 - 20
Safflower Oil (High Oleic)10 - 2070 - 80
Grapeseed Oil65 - 7515 - 25
Sunflower Oil (High Linoleic)50 - 7020 - 40
Sunflower Oil (High Oleic)5 - 1575 - 90
Corn Oil50 - 6025 - 35
Soybean Oil50 - 5520 - 25
Cottonseed Oil50 - 5515 - 20
Peanut Oil20 - 3050 - 60
Canola Oil15 - 2555 - 65
Olive Oil5 - 1565 - 80
Avocado Oil10 - 1550 - 70
Palm Oil9 - 1138 - 43
Coconut Oil1 - 35 - 7

Table 2: Linoleic and Oleic Acid Content in Nuts and Seeds (% of Total Fatty Acids)

Nut/Seed SourceLinoleic Acid (%)Oleic Acid (%)
Walnuts55 - 6515 - 25
Pine Nuts45 - 5520 - 30
Brazil Nuts40 - 5025 - 35
Pecans20 - 3060 - 70
Almonds20 - 3060 - 70
Pistachios10 - 2050 - 60
Cashews15 - 2555 - 65
Macadamia Nuts1 - 355 - 65
Sesame Seeds40 - 4535 - 40
Pumpkin Seeds45 - 5520 - 30
Flaxseeds15 - 2015 - 25

Table 3: Linoleic and Oleic Acid Content in Animal Fats (% of Total Fatty Acids)

Animal Fat SourceLinoleic Acid (%)Oleic Acid (%)
Lard (Pork Fat)8 - 1240 - 50
Tallow (Beef Fat)2 - 440 - 45
Chicken Fat15 - 2035 - 45
Butterfat (Milk Fat)2 - 420 - 25

Extraction and Purification of Precursor Fatty Acids

The isolation of high-purity linoleic and oleic acids from their natural sources is a critical prerequisite for the synthesis of this compound. This typically involves an initial oil extraction followed by purification steps to separate the desired fatty acids from other components.

Oil Extraction Methodologies

Protocol:

  • Preparation of Material: The oil-bearing material (e.g., ground seeds, nuts) is dried to a moisture content of less than 5%.

  • Extraction: The prepared material is placed in a Soxhlet extractor and extracted with a non-polar solvent, typically n-hexane, for 6-8 hours.

  • Solvent Removal: The solvent is removed from the lipid extract using a rotary evaporator under reduced pressure to yield the crude oil.

Protocol:

  • Preparation of Material: The source material is ground to a fine powder.

  • Extraction: The powdered material is packed into the extraction vessel of a supercritical fluid extractor.

  • SFE Conditions: Supercritical carbon dioxide (CO₂) is used as the solvent. Typical extraction conditions are a pressure of 300-400 bar and a temperature of 40-60°C.

  • Collection: The extracted oil is collected in a separation vessel by depressurizing the CO₂.

Purification of Linoleic and Oleic Acids

Protocol:

  • Saponification: The crude oil is hydrolyzed by refluxing with an excess of alcoholic potassium hydroxide (B78521) (e.g., 2 M KOH in 95% ethanol) for 1-2 hours to convert the triglycerides into fatty acid salts (soaps).

  • Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., 6 M HCl) to a pH of 1-2 to protonate the fatty acid salts, yielding free fatty acids.

  • Extraction of Free Fatty Acids: The free fatty acids are then extracted with an organic solvent such as diethyl ether or hexane (B92381). The organic layer is washed with water until neutral and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

Protocol:

  • Dissolution: The mixed free fatty acids are dissolved in a minimal amount of hot 95% ethanol (B145695).

  • Urea (B33335) Solution: A saturated solution of urea in hot 95% ethanol is prepared separately.

  • Complex Formation: The fatty acid solution is added to the hot urea solution with stirring. The mixture is allowed to cool slowly to room temperature and then further cooled to 4°C overnight. Saturated and monounsaturated fatty acids with a linear structure form crystalline inclusion complexes with urea, while polyunsaturated fatty acids like linoleic acid, which have a bent structure, remain in the filtrate.

  • Separation: The urea-fatty acid adducts are collected by filtration. The filtrate, enriched in linoleic acid, is retained.

  • Recovery of Fatty Acids: The fatty acids are recovered from the urea complexes by dissolving the crystals in warm water and acidifying with HCl. The released fatty acids are then extracted with an organic solvent. The filtrate containing the enriched linoleic acid is diluted with water and acidified to recover the fatty acids.

Protocol:

  • Stationary Phase: A silica (B1680970) gel column is prepared using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Sample Loading: The mixed fatty acids are dissolved in a small volume of the initial mobile phase and loaded onto the column.

  • Elution: The fatty acids are separated based on their polarity. Oleic acid, being more polar than saturated fatty acids but less polar than linoleic acid, will elute at a different retention time. Fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify those containing the pure fatty acids.

Synthesis of this compound

Once high-purity linoleic acid and oleic acid are obtained, this compound can be synthesized. This requires the conversion of one of the fatty acids into its corresponding fatty alcohol, followed by an esterification reaction.

Reduction of Linoleic Acid to Linoleyl Alcohol

Protocol:

  • Esterification: Linoleic acid is first converted to its methyl ester (methyl linoleate) by refluxing with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).

  • Reduction: The methyl linoleate (B1235992) is then reduced to linoleyl alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction is typically carried out at 0°C and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched by the careful addition of water and an aqueous base. The resulting linoleyl alcohol is extracted with an organic solvent, and the extract is washed, dried, and the solvent evaporated. The product can be further purified by column chromatography.

Esterification of Linoleyl Alcohol with Oleic Acid

Protocol:

  • Reaction Setup: Equimolar amounts of linoleyl alcohol and oleic acid are mixed in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Purification: After the reaction is complete, the mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid catalyst, and then with water. The organic layer is dried, and the solvent is removed. The resulting this compound can be purified by column chromatography.

Protocol:

  • Enzyme and Substrates: An immobilized lipase (B570770) (e.g., Novozym 435 from Candida antarctica) is used as the catalyst. Equimolar amounts of linoleyl alcohol and oleic acid are dissolved in a non-polar organic solvent (e.g., hexane or heptane).

  • Reaction Conditions: The immobilized lipase is added to the substrate solution, and the mixture is incubated at a controlled temperature (typically 40-60°C) with gentle agitation. The reaction can be monitored by analyzing aliquots using TLC or GC.

  • Enzyme Removal and Product Purification: Once the reaction reaches equilibrium, the immobilized enzyme is removed by filtration. The solvent is evaporated, and the this compound is purified from any unreacted substrates by column chromatography.

Biological Signaling Pathways and Activities

While specific signaling pathways for this compound have not been extensively studied, the biological activities of its constituent fatty acids, linoleic acid and oleic acid, are well-documented.

  • Linoleic Acid: As an essential fatty acid, linoleic acid is a precursor to arachidonic acid, which is a key molecule in the synthesis of eicosanoids (prostaglandins, thromboxanes, and leukotrienes). These signaling molecules are involved in inflammation, immunity, and cell growth. Linoleic acid and its metabolites have been shown to modulate the activity of various signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

  • Oleic Acid: Oleic acid is known to influence membrane fluidity and has been implicated in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. It can modulate signaling pathways involving G-protein coupled receptors and receptor tyrosine kinases.

The biological effects of this compound itself would likely be related to its hydrolysis back to linoleic acid and oleyl alcohol, which can then participate in their respective metabolic and signaling pathways.

Visualizations

Biosynthetic Pathway of Wax Esters in Plants

Wax_Ester_Biosynthesis Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Aldehyde Fatty Aldehyde Fatty_Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase (FAR) NAD(P)H -> NAD(P)+ Fatty_Alcohol Fatty Alcohol Fatty_Aldehyde->Fatty_Alcohol Fatty Aldehyde Reductase NAD(P)H -> NAD(P)+ Wax_Ester Wax Ester Fatty_Alcohol->Wax_Ester Wax Synthase (WS) + Fatty Acyl-CoA -> + CoA

Caption: General biosynthetic pathway of wax esters in plants.

Experimental Workflow for this compound Synthesis

Linoleyl_Oleate_Synthesis_Workflow cluster_extraction Extraction & Purification cluster_synthesis Synthesis Natural_Source Natural Source (e.g., High-Linoleic Sunflower Seeds) Crude_Oil Crude Oil Natural_Source->Crude_Oil Solvent or SFE Mixed_Fatty_Acids Mixed Free Fatty Acids Crude_Oil->Mixed_Fatty_Acids Saponification & Acidification Purified_LA Purified Linoleic Acid Mixed_Fatty_Acids->Purified_LA Purification (Urea Precipitation, Chromatography) Purified_OA Purified Oleic Acid Mixed_Fatty_Acids->Purified_OA Purification (Chromatography) Linoleyl_Alcohol Linoleyl Alcohol Purified_LA->Linoleyl_Alcohol Reduction Linoleyl_Oleate This compound Purified_OA->Linoleyl_Oleate Linoleyl_Alcohol->Linoleyl_Oleate Esterification

An In-depth Technical Guide to the Physical and Chemical Properties of Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl oleate (B1233923) (CAS No. 17673-58-4) is a wax ester composed of linoleyl alcohol and oleic acid. As a long-chain, unsaturated ester, its physical and chemical characteristics are of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. This technical guide provides a comprehensive overview of the known physical and chemical properties of linoleyl oleate. It includes a compilation of its structural and identifying information, a summary of its physicochemical properties, and detailed experimental protocols for their determination. Furthermore, this guide presents visual representations of its synthesis and the relationship between its structure and properties to facilitate a deeper understanding for researchers and professionals in drug development and related disciplines.

Introduction

This compound is a wax ester, a class of lipids that are esters of fatty acids with long-chain alcohols. These molecules are found throughout nature, serving diverse functions from energy storage in marine organisms to protective coatings on plant leaves.[1] In the context of commercial applications, wax esters are valued for their lubricating, emollient, and structuring properties. This compound, specifically, is comprised of an unsaturated C18 alcohol (linoleyl alcohol) and an unsaturated C18 fatty acid (oleic acid), making it a liquid at room temperature with distinct properties conferred by the presence of multiple double bonds. This guide aims to consolidate the available technical data on this compound and provide standardized methodologies for its analysis.

Chemical Identity and Structure

This compound is systematically named (9Z,12Z)-octadeca-9,12-dien-1-yl (9Z)-octadec-9-enoate. Its structure consists of a 36-carbon chain with three double bonds in the cis configuration, contributing to its liquid state and chemical reactivity.

IdentifierValueReference
CAS Number 17673-58-4[2]
Molecular Formula C36H66O2[2]
Molecular Weight 530.91 g/mol [2]
IUPAC Name (9Z,12Z)-octadeca-9,12-dien-1-yl (9Z)-octadec-9-enoateN/A
Synonyms Oleic acid, (9Z,12Z)-9,12-octadecadienyl ester[2]

Physical and Chemical Properties

PropertyValue for this compoundValue for Oleyl Oleate (for comparison)Reference
Physical State Liquid at room temperatureLiquid at room temperature[2][3]
Appearance Colorless to pale yellow liquid (predicted)Colorless or pale yellow liquid[3]
Boiling Point 595.5 ± 39.0 °C (Predicted)596.5 ± 39.0 °C[3][4]
Melting Point Not applicable (liquid at room temp.)-7.1 °C[3]
Density 0.874 ± 0.06 g/cm³ (Predicted)0.8600 g/cm³ @ 30 °C[4][5]
Viscosity Data not availableData not available
Refractive Index Data not available1.468[5]
Solubility Insoluble in water; Soluble in organic solvents (predicted)Insoluble in water; Soluble in organic solvents[3]
Purity >99%99%+[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical and chemical properties based on standard methods.

Synthesis of this compound (Enzymatic Esterification)

This protocol describes a common method for the synthesis of wax esters using enzymatic catalysis, which offers high specificity and mild reaction conditions.[6][7][8]

Materials:

  • Linoleyl alcohol

  • Oleic acid

  • Immobilized lipase (B570770) (e.g., from Candida antarctica, Novozym® 435)

  • Anhydrous toluene (B28343) (or solvent-free system)

  • Molecular sieves (for water removal)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of linoleyl alcohol and oleic acid in anhydrous toluene (optional, for a solvent-based reaction).

  • Add the immobilized lipase to the mixture (typically 5-10% by weight of the total substrates).

  • If performing a solvent-free reaction, ensure the mixture is well-stirred to create a homogenous phase.

  • Add activated molecular sieves to the reaction mixture to remove the water produced during esterification, which drives the reaction towards product formation.

  • Heat the mixture to a controlled temperature (typically 40-60°C) with continuous stirring.

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction has reached completion (typically after 8-24 hours), stop the reaction by filtering off the immobilized enzyme.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis_Workflow Reactants Linoleyl Alcohol + Oleic Acid Mixing Mixing with Immobilized Lipase Reactants->Mixing Reaction Esterification Reaction (40-60°C, with stirring) Mixing->Reaction Separation Filtration to remove enzyme Reaction->Separation Purification Solvent Removal / Column Chromatography Separation->Purification Product Pure this compound Purification->Product

Caption: Enzymatic synthesis workflow for this compound.

Determination of Physical Properties

The density of this compound can be determined using the AOCS Official Method Cc 10c-95.[9]

Apparatus:

  • Pycnometer

  • Water bath or oven

  • Analytical balance

Procedure:

  • Calibrate the pycnometer at the desired temperature.

  • Weigh the empty, dry pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Bring the pycnometer and its contents to the desired temperature in a water bath or oven.

  • Adjust the volume of the liquid to the mark on the pycnometer.

  • Wipe the outside of the pycnometer dry and weigh it.

  • Calculate the density from the mass of the this compound and the volume of the pycnometer.

The kinematic viscosity can be determined using ASTM D445.[10][11][12][13][14]

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature bath

  • Timer

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of this compound.

  • Charge the viscometer with the sample.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Measure the time it takes for the liquid to flow between two marked points on the viscometer.

  • Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.

  • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the sample at the same temperature.

The refractive index can be determined according to ISO 6320.[15][16][17][18][19]

Apparatus:

  • Refractometer (e.g., Abbé type)

  • Constant temperature water bath

  • Light source (e.g., sodium vapor lamp)

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prisms of the refractometer are clean and dry.

  • Apply a few drops of the this compound sample to the prism.

  • Close the prisms and allow the sample to come to the desired temperature.

  • Read the refractive index from the instrument's scale.

Chemical Analysis by High-Temperature Gas Chromatography (HT-GC)

Due to its high molecular weight and low volatility, high-temperature gas chromatography is the preferred method for the analysis of this compound.[20][21][22]

Instrumentation:

  • Gas chromatograph equipped with a high-temperature capillary column (e.g., DB-1HT)

  • High-temperature injector and detector (FID or MS)

  • Autosampler

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., hexane (B92381) or toluene) to a final concentration of 0.1-1.0 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Chromatographic Conditions:

    • Injector Temperature: 390°C

    • Detector Temperature: 390°C

    • Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.

  • Data Analysis: Identify the this compound peak based on its retention time compared to a standard. Quantify the peak area to determine the purity or concentration.

Analysis_Workflow Sample This compound Sample Preparation Sample Preparation (Dissolution in Solvent) Sample->Preparation Injection GC Injection Preparation->Injection Separation HT-GC Separation (High-Temp Column) Injection->Separation Detection Detection (FID/MS) Separation->Detection Analysis Data Analysis (Peak ID & Quantification) Detection->Analysis

Caption: General workflow for the analysis of this compound by HT-GC.

Structure-Property Relationships and Biological Significance

The physical and chemical properties of this compound are directly related to its molecular structure.

Structure_Property Structure This compound Structure LongChain Long Carbon Chain (C36) Structure->LongChain Ester Ester Linkage Structure->Ester Unsaturation Three cis-Double Bonds Structure->Unsaturation Property1 Low Volatility High Boiling Point LongChain->Property1 Property2 Hydrophobicity (Insoluble in Water) LongChain->Property2 Ester->Property2 Property3 Liquid at Room Temperature Unsaturation->Property3 Property4 Susceptibility to Oxidation Unsaturation->Property4

Caption: Relationship between the structure and properties of this compound.

Biological Significance:

While specific signaling pathways involving this compound are not well-documented, wax esters, in general, play important biological roles. They are a significant component of skin surface lipids, contributing to the skin's barrier function and preventing water loss.[23][24] When consumed in the diet, particularly from marine sources, wax esters have been shown to have various health benefits, including anti-inflammatory and anti-obesity effects.[25][26][27][28] The bioavailability of fatty acids from wax esters can be different from that of triglycerides, potentially leading to a delayed and sustained release of these fatty acids.[26]

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. While direct experimental data for some properties remain elusive, this guide offers standardized protocols for their determination, enabling further characterization of this important wax ester. The provided diagrams offer a clear visualization of its synthesis, analysis, and the fundamental relationships between its structure and function. Further research into the specific biological activities of this compound is warranted to fully elucidate its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Solubility of Linoleyl Oleate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of linoleyl oleate (B1233923), a wax ester of significant interest in various scientific and industrial applications, including drug delivery systems. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, detailed experimental protocols for quantitative determination, and the logical workflows relevant to its application.

Core Concepts: Physicochemical Properties of Linoleyl Oleate

This compound is a wax ester formed from the esterification of linoleyl alcohol and oleic acid. Its structure, characterized by long, unsaturated hydrocarbon chains, governs its solubility behavior. As a large, nonpolar molecule, its solubility is primarily dictated by the principle of "like dissolves like." It is readily soluble in nonpolar organic solvents and shows limited solubility in polar solvents.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the general behavior of wax esters.

Solvent CategorySolventChemical FormulaPolarityExpected Solubility
Nonpolar Solvents HexaneC₆H₁₄NonpolarHigh
TolueneC₇H₈NonpolarHigh
ChloroformCHCl₃NonpolarHigh
Diethyl Ether(C₂H₅)₂ONonpolarHigh
Polar Aprotic Solvents AcetoneC₃H₆OPolarModerate to Low
Ethyl AcetateC₄H₈O₂PolarModerate
Polar Protic Solvents EthanolC₂H₅OHPolarLow
MethanolCH₃OHPolarVery Low
WaterH₂OPolarInsoluble

Note: The solubility of wax esters in certain solvents, like ethanol, can be significantly increased with an increase in temperature.[1]

Experimental Protocols: Determination of this compound Solubility

A precise determination of solubility requires a robust experimental protocol. The following gravimetric method is a reliable approach for quantifying the solubility of this compound in a specific organic solvent at a given temperature.[2][3][4][5][6]

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a controlled temperature.

Materials:

  • High-purity this compound

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to at least 0.1 mg)

  • Temperature-controlled water bath or incubator

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed aluminum pans

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid ensures that the solution becomes saturated.

    • Pipette a known volume of the organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to rest in the temperature bath for an additional hour to let the undissolved solute settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

    • To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or aluminum pan.

  • Gravimetric Analysis:

    • Record the precise weight of the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a fume hood to allow the solvent to evaporate completely. Gentle heating can be applied to expedite this process, but care must be taken not to degrade the this compound.

    • Once the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

    • Weigh the evaporating dish containing the dried this compound.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

    Solubility (g/L) = (Mass of dried this compound in g / Volume of filtered supernatant in L)

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add Excess this compound to Solvent B Equilibrate at Constant Temperature A->B Agitate for 24-48h C Filter Saturated Solution B->C Collect Supernatant D Evaporate Solvent C->D E Weigh Dried Solute D->E F Calculate Solubility (g/L) E->F

Workflow for Gravimetric Solubility Determination.

drug_delivery_workflow cluster_components Core Components cluster_formulation Formulation Process cluster_application Targeted Delivery drug Lipophilic Drug (e.g., Paclitaxel) emulsion Lipid Emulsion Formation drug->emulsion ester This compound (or other oleate ester) ester->emulsion lipids Phospholipids & Triolein lipids->emulsion peptide Add Targeting Peptide (ApoB-100 mimic) emulsion->peptide nano_ldl Self-Assembly into nano-LDL Particle peptide->nano_ldl target Target Cancer Cells (Overexpressing LDL Receptors) nano_ldl->target uptake Receptor-Mediated Endocytosis target->uptake release Drug Release Inside Cell uptake->release

Conceptual Workflow for a this compound-based Drug Delivery System.

References

Thermal Stability and Degradation Profile of Linoleyl Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl oleate (B1233923), a wax ester composed of linoleic acid and oleic acid, finds applications in various industries, including pharmaceuticals and cosmetics, owing to its unique physicochemical properties. Understanding its thermal stability and degradation profile is paramount for ensuring product quality, safety, and efficacy, particularly for formulations subjected to thermal stress during manufacturing or storage. This technical guide provides a comprehensive overview of the thermal behavior of linoleyl oleate, including its melting characteristics and decomposition pathway. While direct experimental data for this compound is scarce, this guide leverages data from its close isomer, oleyl oleate, and related fatty acid esters to provide a robust profile. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate further research and quality control.

Thermal Analysis Data

The thermal properties of this compound, particularly its melting point and decomposition temperatures, are critical parameters for its application. Due to the limited availability of direct data for this compound, data for its isomer, oleyl oleate, is presented here as a close approximation. Oleyl oleate, which also consists of an 18-carbon unsaturated fatty acid esterified with an 18-carbon unsaturated fatty alcohol, is expected to exhibit similar thermal behavior.

Differential Scanning Calorimetry (DSC) Data

DSC is a key technique for characterizing the melting and crystallization behavior of materials. The data below for oleyl oleate provides insight into the phase transitions of this compound.

Table 1: DSC Data for Oleyl Oleate (as a proxy for this compound)

ParameterValueReference
Melting Peak Temperature-4.5 °C[1]
Published Melting Point-4.2 °C[1]

Note: The melting point of wax esters is influenced by the chain length and degree of unsaturation. The presence of two double bonds in this compound (one in each chain) results in a low melting point, slightly below 0°C[2].

Thermogravimetric Analysis (TGA) Data

Table 2: Representative TGA Data for Long-Chain Fatty Acid Esters

Temperature Range (°C)Event
150 - 350Onset and primary decomposition of the ester.
> 350Further decomposition of residues.

Note: The decomposition of esters like this compound is expected to occur in a single primary stage[3]. The thermal stability is influenced by the degree of unsaturation, with more unsaturated esters generally exhibiting slightly lower decomposition temperatures.

Experimental Protocols

To enable researchers to conduct their own thermal analysis of this compound or related compounds, detailed experimental protocols for DSC and TGA are provided below. These protocols are based on established methods for analyzing waxes and fatty acid esters[4][5][6][7][8].

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

Materials:

  • This compound sample (5-10 mg)

  • Aluminum DSC pans and lids

  • Reference pan (empty, hermetically sealed)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its expected melting point (e.g., 40 °C) for 5 minutes to ensure a uniform starting state.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected melting point (e.g., -60 °C).

    • Hold the sample at this low temperature for 5 minutes to allow for complete crystallization.

    • Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to a temperature above its melting point (e.g., 40 °C).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • From the heating curve, determine the onset temperature, peak temperature (melting point), and the integrated area of the melting peak (enthalpy of fusion).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (TGA).

Materials:

  • This compound sample (5-10 mg)

  • TGA sample pans (e.g., alumina (B75360) or platinum)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Record the sample mass as a function of temperature.

    • Generate a weight loss curve (TG curve) and its first derivative (DTG curve).

    • From the TG curve, determine the onset temperature of decomposition and the percentage of weight loss in different temperature regions.

    • From the DTG curve, identify the temperatures of the maximum rates of decomposition.

Thermal Degradation Profile

The thermal degradation of this compound in an inert atmosphere is expected to proceed primarily through non-oxidative pathways. The ester bond is the most likely site for initial cleavage at elevated temperatures. The degradation of similar long-chain esters suggests a mechanism involving the scission of the ester linkage, leading to the formation of an alkene and a carboxylic acid.

Proposed Degradation Pathway

The following diagram illustrates a plausible thermal degradation pathway for this compound.

G Thermal Degradation Pathway of this compound cluster_0 Initial State cluster_1 Thermal Stress cluster_2 Primary Degradation Products cluster_3 Secondary Degradation Products This compound This compound Heat Heat Linoleyl Cation Linoleyl Cation Heat->Linoleyl Cation Ester Bond Cleavage Oleate Anion Oleate Anion Heat->Oleate Anion Ester Bond Cleavage Linoleatriene Linoleatriene Linoleyl Cation->Linoleatriene Rearrangement & Elimination Other Alkenes Other Alkenes Linoleyl Cation->Other Alkenes Fragmentation Oleic Acid Oleic Acid Oleate Anion->Oleic Acid Protonation Shorter Chain Fatty Acids Shorter Chain Fatty Acids Oleic Acid->Shorter Chain Fatty Acids Further Decomposition Volatile Compounds Volatile Compounds Shorter Chain Fatty Acids->Volatile Compounds Decarboxylation

Caption: Proposed thermal degradation pathway of this compound.

In the presence of oxygen, the degradation process becomes significantly more complex, involving auto-oxidation, which is a free-radical chain reaction. This process is initiated by the formation of hydroperoxides at the allylic carbons adjacent to the double bonds in both the linoleyl and oleoyl (B10858665) chains. These hydroperoxides are unstable and can decompose to form a variety of volatile and non-volatile oxidation products, including aldehydes, ketones, alcohols, and shorter-chain fatty acids[9][10]. The rate of autoxidation increases with the degree of unsaturation; therefore, the linoleyl moiety is more susceptible to oxidation than the oleoyl moiety.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation profile of this compound, leveraging data from its close isomer, oleyl oleate, and related compounds. The provided DSC and TGA data, along with detailed experimental protocols, offer valuable resources for researchers and professionals in the pharmaceutical and cosmetic industries. The proposed degradation pathway highlights the key chemical transformations that this compound may undergo under thermal stress. Further experimental studies focusing specifically on this compound are encouraged to refine and expand upon the information presented herein, ensuring the development of stable and high-quality products.

References

Linoleyl Oleate (C36H66O2): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of linoleyl oleate (B1233923), a wax ester of significant interest in pharmaceutical and cosmetic research. This document, tailored for researchers, scientists, and drug development professionals, details the physicochemical properties, synthesis, analytical characterization, and key applications of linoleyl oleate, with a focus on its role in advanced drug delivery systems.

Core Molecular and Physical Data

This compound is the ester formed from the condensation of linoleyl alcohol and oleic acid. Its molecular formula is C36H66O2, with a molecular weight of 530.91 g/mol .

PropertyValueReference
Molecular Formula C36H66O2
Molecular Weight 530.91 g/mol
CAS Number 17673-58-4
Appearance Liquid
Purity >99% (commercially available)

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most effectively and sustainably achieved through enzymatic esterification. This method offers high specificity and mild reaction conditions compared to traditional chemical synthesis.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is a synthesized methodology based on established principles of enzymatic esterification of fatty acids and alcohols.

Materials:

  • Linoleyl alcohol

  • Oleic acid

  • Immobilized lipase (B570770) (e.g., from Candida antarctica, Novozym 435)

  • Anhydrous n-hexane (or other suitable organic solvent with a log P ≥ 3.5)

  • Molecular sieves (4 Å)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 N in ethanol) for titration

  • Phenolphthalein (B1677637) indicator

Equipment:

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Titration setup

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine linoleyl alcohol and oleic acid in a 2:1 molar ratio. The use of an excess of the alcohol can help to drive the reaction towards product formation.

  • Solvent and Enzyme Addition: Add anhydrous n-hexane to dissolve the reactants. The solvent helps to reduce viscosity and can shift the equilibrium towards ester formation. Add the immobilized lipase to the mixture. A typical enzyme concentration is in the range of 0.2-0.4 g.

  • Reaction Conditions: Add molecular sieves to the reaction mixture to remove the water produced during esterification, which further drives the reaction equilibrium towards the product.

  • Incubation: Seal the flask and place it in a shaking incubator at 40-50°C with agitation (e.g., 150 rpm).

  • Monitoring the Reaction: The progress of the esterification can be monitored by taking small aliquots of the reaction mixture at different time intervals and determining the residual oleic acid content by titration with 0.1 N ethanolic NaOH using phenolphthalein as an indicator. The reaction is considered complete when the acid value becomes constant.

  • Enzyme Recovery: Once the reaction is complete, the immobilized enzyme can be recovered by filtration for potential reuse.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The product can be further purified using column chromatography on silica (B1680970) gel if required.

Analytical Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical TechniquePurposeKey Parameters to Observe
Gas Chromatography (GC) Purity assessment and quantificationA single peak corresponding to this compound at a specific retention time.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmationCharacteristic peaks for the ester group, and the olefinic protons of the linoleyl and oleyl moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationA strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the molecular weight of this compound.

Applications in Drug Delivery

This compound's lipophilic nature makes it a valuable excipient in the formulation of drug delivery systems for poorly water-soluble drugs. Its primary applications are as a penetration enhancer in topical formulations and as a lipid component in nanoparticles.

Experimental Protocol: Preparation of this compound-Containing Lipid Nanoparticles (LNPs)

This protocol outlines a general method for the preparation of lipid nanoparticles using a hot homogenization and ultrasonication technique, which can be adapted to include this compound.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • This compound (as the liquid lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: The solid lipid and this compound are weighed and melted together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid. The lipophilic API is dissolved in this molten lipid mixture.

  • Aqueous Phase Preparation: The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-shear homogenization for a specified period to reduce the particle size.

  • Ultrasonication: The hot nanoemulsion is further treated with a probe sonicator to achieve a smaller and more uniform particle size distribution.

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath under gentle stirring, which leads to the solidification of the lipid droplets and the formation of lipid nanoparticles.

  • Characterization: The prepared LNPs should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Potential Biological Fate and Action of this compound Constituents

While this compound itself does not have a specifically defined signaling pathway, upon administration, it can be hydrolyzed by esterases into its constituent molecules: linoleic acid and oleic acid. These fatty acids are biologically active and can participate in various metabolic and signaling pathways.

G This compound This compound Esterase Hydrolysis Esterase Hydrolysis This compound->Esterase Hydrolysis Linoleic Acid (Omega-6) Linoleic Acid (Omega-6) Esterase Hydrolysis->Linoleic Acid (Omega-6) Oleic Acid (Omega-9) Oleic Acid (Omega-9) Esterase Hydrolysis->Oleic Acid (Omega-9) Membrane Fluidity Membrane Fluidity Linoleic Acid (Omega-6)->Membrane Fluidity Pro-inflammatory Mediators Pro-inflammatory Mediators Linoleic Acid (Omega-6)->Pro-inflammatory Mediators Energy Production (β-oxidation) Energy Production (β-oxidation) Linoleic Acid (Omega-6)->Energy Production (β-oxidation) Oleic Acid (Omega-9)->Membrane Fluidity Anti-inflammatory Effects Anti-inflammatory Effects Oleic Acid (Omega-9)->Anti-inflammatory Effects Oleic Acid (Omega-9)->Energy Production (β-oxidation)

Caption: Metabolic fate of this compound's components.

Experimental Workflow for Formulation and Characterization

The development of a this compound-based drug delivery system follows a logical workflow from synthesis to in vitro evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Formulation Development cluster_2 In Vitro Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Analytical Characterization Analytical Characterization Purification->Analytical Characterization API & Excipient Selection API & Excipient Selection Analytical Characterization->API & Excipient Selection Formulation (e.g., LNPs) Formulation (e.g., LNPs) API & Excipient Selection->Formulation (e.g., LNPs) Physicochemical Characterization Physicochemical Characterization Formulation (e.g., LNPs)->Physicochemical Characterization Drug Release Study Drug Release Study Physicochemical Characterization->Drug Release Study Cell Viability Assay Cell Viability Assay Drug Release Study->Cell Viability Assay Cellular Uptake Study Cellular Uptake Study Cell Viability Assay->Cellular Uptake Study

Caption: Drug delivery system development workflow.

The Biological Significance of Linoleyl Oleate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Wax Ester in Physiology and Therapeutics

Introduction

Wax esters, a class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols, play diverse and critical roles in biological systems.[1][2] From serving as vital energy stores in marine ecosystems to providing protective hydrophobic barriers on the surfaces of plants and animals, the functional significance of these molecules is profound.[1][3][4] Among the vast array of naturally occurring wax esters, linoleyl oleate (B1233923), formed from the esterification of linoleic acid and oleyl alcohol, is emerging as a molecule of significant interest, particularly in the realms of dermatology and pharmacology. This technical guide provides a comprehensive overview of the biological significance of linoleyl oleate, detailing its physiological roles, potential therapeutic applications, and the underlying molecular mechanisms. The content herein is specifically tailored for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and a focus on quantitative data to facilitate further investigation into this promising compound.

Core Biological Functions and Significance

While direct research on this compound is nascent, a substantial body of evidence on its constituent fatty acids—linoleic acid and oleic acid—provides a strong foundation for understanding its biological activities.

Epidermal Barrier Function and Skin Health

The stratum corneum, the outermost layer of the epidermis, relies on a complex lipid matrix to maintain its barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental insults. Linoleic acid is a crucial component of this barrier, where it is incorporated into ceramides, a major class of sphingolipids in the epidermis.[5] Deficiencies in linoleic acid can lead to a compromised skin barrier and are associated with conditions like atopic dermatitis and psoriasis.[5]

A study on a similar diester, isosorbide (B1672297) di-(linoleate/oleate) (IDL), demonstrated significant improvements in skin barrier function. In a double-blind, placebo-controlled trial, a 2% IDL lotion applied for two weeks significantly improved skin hydration and decreased TEWL.[2][6] These findings strongly suggest that this compound, by delivering both linoleic and oleic acids to the skin, can contribute to the maintenance and repair of the epidermal barrier.

Table 1: Quantitative Data on the Effect of a Linoleate (B1235992)/Oleate Diester on Skin Barrier Function [2][6]

ParameterTreatment (2% IDL Lotion)PlaceboSignificance
Skin Hydration Significant ImprovementNo Significant Changep < 0.05
Transepidermal Water Loss (TEWL) Significant DecreaseNo Significant Changep < 0.05
Anti-Inflammatory Properties

Both linoleic acid and oleic acid, and their derivatives, have been shown to possess anti-inflammatory properties. Ethyl linoleate has been demonstrated to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB and MAPKs signaling pathways.[1] Furthermore, linoleic acid esters of hydroxy linoleic acids have been identified as anti-inflammatory lipids.[3] Oleic acid has also been shown to modulate inflammatory responses in macrophages.[7]

The anti-inflammatory potential of this compound can be attributed to the combined actions of its constituent fatty acids. It is hypothesized that upon topical application and subsequent enzymatic hydrolysis in the skin, the released linoleic and oleic acids can modulate local inflammatory responses. This makes this compound a promising candidate for the development of topical treatments for inflammatory skin conditions.

Table 2: Effects of Linoleic and Oleic Acids on Inflammatory Mediators [7]

MediatorEffect of Linoleic Acid (Oral Administration in Rats)Effect of Oleic Acid (Oral Administration in Rats)
IL-1β Production (unstimulated macrophages) DecreasedDecreased
IL-6 Production (unstimulated macrophages) DecreasedDecreased
IL-10 Synthesis (LPS-stimulated macrophages) DecreasedNot reported
CINC-2αβ Production (unstimulated macrophages) Not reportedDecreased
VEGF Production (unstimulated macrophages) DecreasedNot reported

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound are likely mediated through the modulation of key signaling pathways upon the release of its constituent fatty acids.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play a crucial role in lipid metabolism and inflammation. Metabolites of linoleic acid, such as 13-S-hydroxyoctadecadienoic acid (13-S-HODE), are known to be natural ligands for PPARs.[1][2] The activation of PPARs can lead to the downregulation of inflammatory gene expression. It is plausible that this compound, by providing a source of linoleic acid, can indirectly modulate PPAR activity and exert anti-inflammatory effects.

PPAR_Signaling cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_nucleus Nucleus This compound This compound Linoleic Acid Linoleic Acid This compound->Linoleic Acid Hydrolysis 13-S-HODE 13-S-HODE Linoleic Acid->13-S-HODE 15-LOX-1 PPARs PPARs 13-S-HODE->PPARs Activation Nucleus PPARs->Nucleus Translocation PPRE PPRE PPARs->PPRE Binding Gene Expression\n(Anti-inflammatory) Gene Expression (Anti-inflammatory) PPRE->Gene Expression\n(Anti-inflammatory) Modulation NFkB_MAPK_Signaling cluster_nucleus Nucleus Linoleic Acid Linoleic Acid IKK IKK Linoleic Acid->IKK MAPK Cascade MAPK Cascade Linoleic Acid->MAPK Cascade Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Receptor->IKK Receptor->MAPK Cascade IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation Nucleus NF-κB Activation->Nucleus Translocation Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory\nGene Expression Induces AP-1 Activation AP-1 Activation MAPK Cascade->AP-1 Activation AP-1 Activation->Nucleus Translocation AP-1 Activation->Pro-inflammatory\nGene Expression Induces Skin_Permeation_Workflow Start Start Prepare Dermatomed Skin Prepare Dermatomed Skin Start->Prepare Dermatomed Skin Mount Skin on Franz Cell Mount Skin on Franz Cell Prepare Dermatomed Skin->Mount Skin on Franz Cell Apply this compound Apply this compound Mount Skin on Franz Cell->Apply this compound Incubate at 32°C Incubate at 32°C Apply this compound->Incubate at 32°C Collect Receptor Fluid Samples Collect Receptor Fluid Samples Incubate at 32°C->Collect Receptor Fluid Samples Separate Skin Layers Separate Skin Layers Incubate at 32°C->Separate Skin Layers Extract Lipids Extract Lipids Collect Receptor Fluid Samples->Extract Lipids Separate Skin Layers->Extract Lipids GC-MS Analysis GC-MS Analysis Extract Lipids->GC-MS Analysis End End GC-MS Analysis->End

References

The Role of Linoleyl Oleate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl oleate (B1233923), a wax ester composed of linoleic acid and oleic acid, is an intriguing molecule at the intersection of fatty acid storage and signaling. While direct research on linoleyl oleate is limited, its metabolic significance can be inferred from the well-established roles of its constituent fatty acids and the broader class of wax esters. This technical guide synthesizes the current understanding of this compound's lifecycle, from its synthesis and breakdown to its putative effects on key lipid metabolism pathways, including peroxisome proliferator-activated receptor (PPAR) and sterol regulatory element-binding protein-1c (SREBP-1c) signaling. This document provides a comprehensive overview of the experimental protocols for wax ester analysis and presents quantitative data on the metabolic effects of its constituent fatty acids, offering a foundational resource for future research and therapeutic development.

Introduction

Wax esters, composed of a long-chain fatty acid esterified to a long-chain fatty alcohol, are a diverse class of neutral lipids. In mammals, they are found in skin sebum, where they contribute to the skin's protective barrier, and in meibomian gland secretions, which prevent tear evaporation.[1][2][3] While often considered inert storage molecules, the hydrolysis of wax esters can release bioactive fatty acids and fatty alcohols, implicating them in cellular signaling and metabolic regulation.

This compound is a specific wax ester formed from two of the most abundant unsaturated fatty acids in the human diet: the essential omega-6 fatty acid, linoleic acid, and the monounsaturated omega-9 fatty acid, oleic acid. Understanding the metabolism of this compound is crucial for elucidating its potential physiological and pathophysiological roles.

Biosynthesis and Breakdown of this compound

The metabolic pathways of this compound involve its synthesis from linoleic acid and oleic acid, and its subsequent hydrolysis back into these constituent molecules.

Biosynthesis

The synthesis of this compound is a two-step enzymatic process primarily occurring in tissues that produce wax esters, such as the skin.[4][5][6]

  • Reduction of Linoleoyl-CoA to Linoleyl Alcohol: The first step involves the reduction of the activated form of linoleic acid, linoleoyl-CoA, to linoleyl alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR).[7][8][9][10][11]

  • Esterification to Form this compound: The newly synthesized linoleyl alcohol is then esterified with oleoyl-CoA, the activated form of oleic acid. This reaction is catalyzed by a wax synthase (WS), which is a member of the acyltransferase family of enzymes.[2][4][12][13][14][15] Mammalian wax synthases have been shown to utilize a variety of unsaturated fatty acyl-CoAs and fatty alcohols as substrates.[4][12]

Linoleic Acid Linoleic Acid Linoleoyl-CoA Linoleoyl-CoA Linoleic Acid->Linoleoyl-CoA Acyl-CoA Synthetase Linoleyl Alcohol Linoleyl Alcohol Linoleoyl-CoA->Linoleyl Alcohol Fatty Acyl-CoA Reductase (FAR) This compound This compound Linoleyl Alcohol->this compound Oleic Acid Oleic Acid Oleoyl-CoA Oleoyl-CoA Oleic Acid->Oleoyl-CoA Acyl-CoA Synthetase Oleoyl-CoA->this compound Wax Synthase (WS)

Biosynthesis of this compound.
Breakdown (Hydrolysis)

Ingested this compound is likely hydrolyzed in the small intestine by pancreatic lipase (B570770) and carboxyl ester lipase, enzymes known to cleave ester bonds of various lipids, including those containing unsaturated fatty acids.[16][17][18][19][20] This process releases linoleyl alcohol and oleic acid, which can then be absorbed by enterocytes. Within cells, stored this compound can be hydrolyzed by intracellular lipases to release its constituent molecules for energy production or signaling purposes.

This compound This compound Linoleyl Alcohol Linoleyl Alcohol This compound->Linoleyl Alcohol Lipases Oleic Acid Oleic Acid This compound->Oleic Acid Lipases

Hydrolysis of this compound.

Putative Roles in Lipid Metabolism Pathways

The biological activity of this compound is likely mediated by its hydrolysis products, linoleic acid and oleic acid, which are known to influence key lipid metabolism pathways.

PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors, playing a central role in the regulation of lipid and glucose homeostasis. Fatty acids and their derivatives are natural ligands for PPARs.[21][22][23]

  • PPARα Activation: Both linoleic acid (specifically its conjugated isomers) and oleic acid have been shown to be potent activators of PPARα.[24][25][26][27][28] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid uptake and β-oxidation, such as acyl-CoA oxidase (ACOX) and carnitine palmitoyltransferase 1 (CPT1). This suggests that the hydrolysis products of this compound could promote fatty acid catabolism.

cluster_0 Cytoplasm cluster_1 Nucleus Linoleic Acid / Oleic Acid Linoleic Acid / Oleic Acid PPARa PPARα Linoleic Acid / Oleic Acid->PPARa binds and activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Target Genes (e.g., ACOX, CPT1) Target Genes (e.g., ACOX, CPT1) PPRE->Target Genes (e.g., ACOX, CPT1) activates transcription of Oleic Acid Oleic Acid SREBP-1c Processing SREBP-1c Processing Oleic Acid->SREBP-1c Processing inhibits Nuclear SREBP-1c Nuclear SREBP-1c SREBP-1c Processing->Nuclear SREBP-1c Lipogenic Gene Expression Lipogenic Gene Expression Nuclear SREBP-1c->Lipogenic Gene Expression activates start Start: Biological Sample lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->lipid_extraction fractionation Fractionation by Solid-Phase Extraction or Column Chromatography lipid_extraction->fractionation tlc Thin-Layer Chromatography (TLC) for Wax Ester Isolation fractionation->tlc gcms Gas Chromatography-Mass Spectrometry (GC/MS) Analysis tlc->gcms quantification Quantification against Internal Standard gcms->quantification end End: this compound Concentration quantification->end

References

An In-Depth Technical Guide to the In Vitro Evaluation of Linoleyl Oleate and Related Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the in vitro effects of the constituent components of linoleyl oleate (B1233923)—linoleic acid and oleic acid. However, there is a notable scarcity of published research specifically investigating the biological activities of the ester, linoleyl oleate, itself. This guide provides a comprehensive overview of the known in vitro effects of its fatty acid precursors and related wax esters to infer the potential biological activities of this compound. The experimental protocols and signaling pathways described herein are based on studies of these related compounds and should be adapted and validated for direct studies of this compound.

Introduction to this compound

This compound is a wax ester formed from the esterification of linoleic acid and oleyl alcohol. As a member of the lipid class of wax esters, it is characterized by its long aliphatic chains, contributing to its hydrophobic nature. Wax esters are found throughout nature, serving various functions, including energy storage and as protective coatings[1]. In the context of pharmaceutical and cosmetic research, the biological activities of its constituent fatty acids—linoleic acid (an omega-6 polyunsaturated fatty acid) and oleic acid (an omega-9 monounsaturated fatty acid)—are of significant interest. These fatty acids are known to modulate a variety of cellular processes, including inflammation, cell proliferation, and lipid metabolism[2][3]. Understanding the in vitro profile of these components provides a foundational perspective for the potential applications of this compound.

Synthesis of Fatty Acid Esters

The synthesis of long-chain fatty acid esters like this compound can be achieved through several methods, with enzymatic and chemical catalysis being the most common.

Enzymatic Synthesis: This method is favored for its specificity and milder reaction conditions. Lipases are commonly used to catalyze the esterification of a fatty acid and a fatty alcohol[4].

Chemical Synthesis: Transesterification is a common chemical method for producing fatty acid esters[5]. This can be performed using acid or base catalysts. For instance, a carbon-based solid acid catalyst can be used for the transesterification of a fatty acid methyl ester with an alcohol[5].

The general workflow for the synthesis and purification of a fatty acid ester is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification Fatty Acid (Linoleic Acid) Fatty Acid (Linoleic Acid) Reaction Vessel Reaction Vessel Fatty Acid (Linoleic Acid)->Reaction Vessel Fatty Alcohol (Oleyl Alcohol) Fatty Alcohol (Oleyl Alcohol) Fatty Alcohol (Oleyl Alcohol)->Reaction Vessel Catalyst (e.g., Lipase) Catalyst (e.g., Lipase) Catalyst (e.g., Lipase)->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Esterification Chromatography Chromatography Crude Product->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound G RAW 264.7 Macrophages RAW 264.7 Macrophages Culture Culture in DMEM RAW 264.7 Macrophages->Culture Treatment Treat with this compound +/- LPS (1 µg/mL) Culture->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis ELISA Measure Cytokines (TNF-α, IL-6) in Supernatant Supernatant Collection->ELISA RT-qPCR Measure Gene Expression of Pro-inflammatory Markers Cell Lysis->RT-qPCR G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound (inferred) This compound (inferred) This compound (inferred)->IKK Complex Inhibits (potential) G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival This compound (inferred) This compound (inferred) This compound (inferred)->Akt Modulates (potential)

References

Potential Research Applications of Linoleyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl oleate (B1233923), a wax ester formed from the esterification of linoleic acid and oleic acid, represents a molecule of significant interest for a variety of research applications. While direct studies on linoleyl oleate are limited, its constituent fatty acids, linoleic acid (an omega-6 polyunsaturated fatty acid) and oleic acid (an omega-9 monounsaturated fatty acid), have been extensively researched. This technical guide consolidates the known biological activities and physicochemical properties of its components to extrapolate the potential research applications of this compound. This document outlines its prospective utility in dermatology, drug delivery, and the study of lipid metabolism, providing a foundation for future investigations into this promising compound.

Introduction

This compound is a wax ester, a class of lipids known for their diverse biological functions, including roles as energy stores and in waterproofing.[1] Given that linoleic and oleic acids are fundamental components of cellular structures and signaling pathways, their combination in this compound suggests a molecule with unique properties and potential therapeutic applications. This guide will explore these possibilities, drawing upon the wealth of data available for its constituent fatty acids.

Physicochemical Properties and Synthesis

This compound is a large, hydrophobic molecule. Its synthesis can be achieved through enzymatic or chemical esterification of linoleic acid and oleic acid.

Enzymatic Synthesis

Enzymatic synthesis offers a mild and specific method for producing this compound. Lipases, such as those from Candida antarctica, are effective catalysts for the esterification of fatty acids.[2][3]

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reactant Preparation: Dissolve equimolar amounts of linoleic acid and oleic acid in a suitable organic solvent (e.g., hexane).

  • Enzyme Addition: Add immobilized lipase (B570770) (e.g., Novozym 435) to the reaction mixture. The enzyme concentration should be optimized for the specific reaction volume.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30-60°C) with continuous agitation.

  • Monitoring: Monitor the reaction progress by periodically analyzing aliquots using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: Upon completion, remove the enzyme by filtration. The solvent is then evaporated under reduced pressure. The resulting crude this compound can be purified using column chromatography on silica (B1680970) gel.

Chemical Synthesis

Chemical synthesis provides an alternative route, often employing acid catalysts.

Experimental Protocol: Chemical Synthesis of this compound

  • Reaction Setup: Combine equimolar amounts of linoleic acid and oleic acid in a round-bottom flask.

  • Catalyst Addition: Add a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards ester formation.

  • Work-up: After the reaction is complete (as determined by TLC or GC), cool the mixture and dilute with an organic solvent. Wash the solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Potential Research Applications

The unique combination of linoleic and oleic acids in this compound suggests several promising areas of research.

Dermatology and Skin Barrier Function

Both linoleic and oleic acids are crucial for maintaining the integrity of the skin barrier.[4][5] Linoleic acid is a key component of ceramides, which are essential for the barrier's structure and function.[4] Oleic acid can act as a penetration enhancer, facilitating the delivery of active ingredients through the stratum corneum.[6][7][8]

Potential Applications:

  • Topical Formulations: this compound could serve as an emollient and skin-conditioning agent in cosmetic and dermatological products.[9][10] Its hydrophobic nature would help to lock in moisture, while its constituent fatty acids could help to repair and maintain the skin barrier.

  • Transdermal Drug Delivery: As a large lipid molecule, this compound could be investigated as a component of novel transdermal drug delivery systems, potentially encapsulating and delivering lipophilic drugs through the skin.[11][12][13]

Experimental Workflow: Assessing Skin Penetration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare this compound Formulation exp1 Apply Formulation to Skin Surface prep1->exp1 prep2 Excise Human or Pig Skin Sample prep3 Mount Skin on Franz Diffusion Cell prep2->prep3 prep3->exp1 exp2 Collect Receptor Fluid at Time Intervals exp1->exp2 analysis2 Analyze Skin Layers for Penetration Depth (TOF-SIMS) exp1->analysis2 analysis1 Quantify this compound in Receptor Fluid (LC-MS) exp2->analysis1

Caption: Experimental workflow for skin penetration studies.
Anti-Inflammatory Research

Linoleic acid is a precursor to arachidonic acid, which can be metabolized to both pro-inflammatory and anti-inflammatory eicosanoids.[14] Certain derivatives of linoleic acid, such as linoleic acid esters of hydroxy linoleic acids, have demonstrated anti-inflammatory properties.[14][15] Ethyl linoleate (B1235992) has also been shown to possess anti-inflammatory activity.[16]

Potential Applications:

  • Investigating Anti-inflammatory Effects: Research could explore whether this compound exhibits direct anti-inflammatory effects or modulates inflammatory pathways. This could be relevant for inflammatory skin conditions or other inflammatory diseases.

Signaling Pathway: Linoleic Acid and Inflammation

G Linoleic_Acid Linoleic Acid Arachidonic_Acid Arachidonic Acid Linoleic_Acid->Arachidonic_Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified metabolic pathway of linoleic acid to inflammatory mediators.
Cancer Research

The roles of linoleic and oleic acid in cancer are complex and sometimes contradictory. Some studies suggest that high levels of linoleic acid may promote tumor growth, while conjugated linoleic acid (CLA) has shown anti-cancer effects.[17][18][19] Oleic acid has been shown to reduce the viability of some cancer cell lines.[20][21]

Potential Applications:

  • Cytotoxicity Studies: The cytotoxic effects of this compound could be evaluated against various cancer cell lines to determine if it possesses anti-proliferative properties.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., PC3, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (solubilized in a suitable vehicle, such as DMSO) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data from Related Compounds

CompoundCell LineAssayIC50 ValueReference
Conjugated Linoleic Acid (mixed isomers)HepG2MTT15.40 ± 6.6 µg/mL[19]
c9,t11 CLAHepG2MTT31.79 ± 5.1 µg/mL[19]
t10,c12 CLAHepG2MTT25.65 ± 5.4 µg/mL[19]
Oleic AcidA549MTT20 nM[20]
Oleic AcidPC3MTT15 µM[20]
Conjugated Linoleic AcidPC3MTT27 µM[20]
Cardiovascular and Metabolic Research

Dietary intake of linoleic and oleic acids has significant effects on cardiovascular health.[22][23][24][25][26] Linoleic acid has been associated with a lower risk of coronary heart disease, while oleic acid is a major component of the heart-healthy Mediterranean diet.[23][26]

Potential Applications:

  • Lipid Metabolism Studies: Investigate the effects of this compound on lipid metabolism in hepatocytes, including triglyceride synthesis and VLDL secretion.[27]

  • Cardiovascular Effects: Explore the impact of this compound on cellular models of atherosclerosis, such as smooth muscle cell proliferation.[28]

Signaling Pathway: Oleic Acid and LDL Receptor Activity

G Oleic_Acid Oleic Acid ACAT ACAT Activity Oleic_Acid->ACAT increases Intracellular_Cholesterol Intracellular Free Cholesterol Pool ACAT->Intracellular_Cholesterol decreases LDL_Receptor LDL Receptor Activity Intracellular_Cholesterol->LDL_Receptor increases

Caption: Proposed mechanism of oleic acid-induced increase in LDL receptor activity.

Conclusion

While direct research on this compound is in its nascent stages, the extensive knowledge of its constituent fatty acids provides a strong rationale for its investigation across multiple scientific disciplines. Its potential as a biocompatible and bioactive molecule makes it a compelling candidate for applications in dermatology, drug delivery, and the study of inflammatory and metabolic diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to unlock the full potential of this compound. Further research is warranted to elucidate the specific properties and mechanisms of action of this unique wax ester.

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Synthesis of Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the laboratory-scale synthesis of linoleyl oleate (B1233923), a wax ester with applications in cosmetics, lubricants, and as a bioactive compound. The primary focus is on enzymatic synthesis due to its high selectivity, mild operating conditions, and environmental friendliness. An alternative chemical catalysis method is also briefly discussed.

Overview of Synthesis Routes

Linoleyl oleate is synthesized via the esterification of linoleyl alcohol with oleic acid. This reaction can be effectively catalyzed by either enzymes (lipases) or chemical catalysts.

  • Enzymatic Synthesis : This method utilizes lipases, often in an immobilized form, to catalyze the esterification reaction. It is characterized by high specificity, which minimizes byproduct formation, and operates under mild temperature and pressure conditions. This is often the preferred method for producing high-purity esters for cosmetic and pharmaceutical applications.

  • Chemical Synthesis : This route employs acid catalysts such as sulfuric acid, ionic liquids, or sodium bisulfate.[1][2] While often faster and cheaper, chemical synthesis may require higher temperatures and can lead to less specific products and more challenging purification steps.[1]

Protocol 1: Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol details the synthesis of this compound (or its isomer oleyl oleate, for which extensive data exists) using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435). The methodology is based on optimized conditions reported in several studies to achieve high conversion yields.[3][4]

Materials and Equipment
  • Reactants :

    • Oleic Acid (≥99% purity)

    • Linoleyl Alcohol (or Oleyl Alcohol for Oleyl Oleate synthesis) (≥99% purity)

  • Catalyst :

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Solvent (Optional) :

    • n-hexane or other organic solvents with a log P ≥ 3.5[3]

  • Equipment :

    • Glass reactor or round-bottom flask

    • Magnetic stirrer with heating mantle or a temperature-controlled shaker incubator

    • Vacuum filtration setup for catalyst removal

    • Rotary evaporator for solvent removal

    • Standard laboratory glassware

    • Analytical instruments for product characterization (FTIR, NMR, GC)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (Oleic Acid, Linoleyl Alcohol) Solvent 2. Add Solvent (Optional, e.g., n-hexane) Reactants->Solvent Catalyst 3. Add Immobilized Lipase Solvent->Catalyst Incubation 4. Incubate with Agitation (Controlled Temperature & Time) Catalyst->Incubation Filter 5. Filter to Remove Catalyst Incubation->Filter Evaporation 6. Solvent Evaporation (Rotary Evaporator) Filter->Evaporation Purification 7. Product Purification (e.g., Column Chromatography) Evaporation->Purification Characterization 8. Product Characterization (FTIR, NMR, GC) Purification->Characterization

References

Application Notes and Protocols for the GC-MS Analysis of Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl oleate (B1233923) is a wax ester composed of linoleic acid and oleyl alcohol. As a component in various natural and synthetic products, its accurate identification and quantification are crucial for quality control, formulation development, and biological research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of such compounds, offering high resolution and sensitivity.

This document provides two detailed protocols for the GC-MS analysis of Linoleyl oleate:

  • Analysis via Transesterification to Fatty Acid Methyl Esters (FAMEs): A robust and widely used method suitable for most GC-MS systems. This indirect approach provides quantitative information on the constituent fatty acids.

  • Direct Analysis of Intact this compound by High-Temperature GC-MS (HT-GC-MS): A more advanced method that allows for the analysis of the intact wax ester, providing direct evidence of its presence and quantity. This technique requires specialized high-temperature instrumentation.

Data Presentation

Quantitative Data Summary

The following tables summarize the expected quantitative data for the two analytical approaches.

Table 1: Quantitative Data for FAMEs Analysis of this compound

AnalyteRetention Time (min)Key Mass Fragments (m/z)Calibration Range (µg/mL)
Methyl Oleate~18.5 - 19.5296 (M+), 264, 222, 551 - 100>0.995
Methyl Linoleate~19.0 - 20.0294 (M+), 263, 67, 811 - 100>0.995

Table 2: Quantitative Data for Direct HT-GC-MS Analysis of Intact this compound

AnalyteRetention Time (min)Key Mass Fragments (m/z)Calibration Range (µg/mL)
This compound~25 - 35530 (M+), 282 [R'COOH₂]⁺, 280 [RCOOH]⁺•, 264 [RCO]⁺10 - 500>0.99

Note: Retention times are estimates and will vary depending on the specific instrument and conditions.

Experimental Protocols

Protocol A: Analysis via Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of this compound to its corresponding FAMEs (methyl oleate and methyl linoleate) prior to GC-MS analysis.

1. Materials and Reagents

2. Sample Preparation and Transesterification

  • Accurately weigh approximately 10 mg of the this compound sample into a screw-cap glass tube.

  • Add a known amount of internal standard.

  • Add 2 mL of 0.5 M methanolic NaOH.

  • Cap the tube tightly and heat at 100°C for 10 minutes to saponify the ester.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF₃-methanol reagent.

  • Recap the tube and heat at 100°C for 5 minutes to methylate the fatty acids.

  • Cool the tube to room temperature.

  • Add 2 mL of hexane and 2 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Protocol B: Direct Analysis of Intact this compound by High-Temperature GC-MS (HT-GC-MS)

This protocol is for the analysis of the intact wax ester and requires a high-temperature capable GC-MS system.

1. Materials and Reagents

  • This compound sample

  • Toluene (B28343) or Hexane (high-purity)

  • Internal standard (e.g., cholesteryl stearate)

2. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into a GC vial.

  • Add a known amount of a suitable high molecular weight internal standard.

  • Add 1 mL of toluene or hexane.

  • Cap the vial and vortex until the sample is fully dissolved. Gentle heating may be required.

3. HT-GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or similar high-temperature capable GC.

  • Mass Spectrometer: Mass spectrometer with a high-temperature transfer line.

  • Column: DB-1HT or DB-5HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[1]

  • Injector Temperature: 390°C.[1]

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp to 240°C at 15°C/min.[1]

    • Ramp to 390°C at 8°C/min, hold for 6 min.[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • MS Transfer Line Temperature: 390°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-900.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample This compound Sample dissolve Dissolution in Solvent (Protocol B) sample->dissolve derivatize Transesterification to FAMEs (Protocol A) sample->derivatize injection GC Injection dissolve->injection extract Liquid-Liquid Extraction derivatize->extract dry Drying of Extract extract->dry dry->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Analysis Workflow

data_analysis_workflow raw_data Raw GC-MS Data (Chromatograms and Spectra) peak_integration Peak Integration (Identify and integrate analyte peaks) raw_data->peak_integration spectral_analysis Mass Spectral Analysis (Compare with library/expected fragments) raw_data->spectral_analysis calibration Calibration Curve Generation (Plot standard concentrations vs. peak areas) peak_integration->calibration quantification Quantification (Calculate concentration in unknown samples) spectral_analysis->quantification calibration->quantification reporting Final Report (Tabulated results and conclusions) quantification->reporting

Caption: Logical workflow for data analysis in GC-MS quantification.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linoleyl oleate (B1233923) is a wax ester composed of linoleic acid and oleic acid, both of which are 18-carbon unsaturated fatty acids. Its purification is essential in various fields, including the development of pharmaceuticals, cosmetics, and specialty chemicals, where high purity is required to ensure product efficacy and safety. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of linoleyl oleate from complex mixtures, such as reaction products or natural extracts. This document provides detailed application notes and protocols for three distinct HPLC methods for the purification of this compound: Reversed-Phase HPLC, Normal-Phase HPLC, and Silver Ion HPLC.

Method 1: Reversed-Phase HPLC (RP-HPLC) for High-Purity this compound

Reversed-phase HPLC separates molecules based on their hydrophobicity. In the case of wax esters, retention is influenced by both the total number of carbons and the degree of unsaturation. Longer, more saturated wax esters are retained more strongly. This method is particularly useful for separating this compound from more polar impurities and wax esters with shorter acyl chains.

Experimental Protocol

  • Sample Preparation: Dissolve the crude this compound sample in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1, v/v), to a concentration of 1-10 mg/mL.[1] Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or UV detector at 206 nm).

    • Column: A C30 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for high-resolution separation of long-chain wax esters.[2][3][4] A C18 column can also be used.[5][6]

  • Chromatographic Conditions:

    • Mobile Phase A: Methanol

    • Mobile Phase B: Chloroform[2][3]

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-45 min: Linear gradient to 50% A, 50% B

      • 45-50 min: Hold at 50% A, 50% B

      • 50-55 min: Linear gradient back to 95% A, 5% B

      • 55-60 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 4.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 100-500 µL, depending on the column size and sample concentration.

    • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or UV at 206 nm.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ParameterValueReference
Column Type C30 Reversed-Phase[2][3][4]
Mobile Phase Methanol/Chloroform Gradient[2][3]
Expected Purity >98%
Typical Recovery 85-95%
Analysis Time 60 minutes[2][3]

Workflow Diagram

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample (Chloroform/Methanol) filter Filter (0.45 µm PTFE) dissolve->filter inject Inject Sample filter->inject separate RP-HPLC Separation (C30 Column) inject->separate detect Detection (ELSD/UV) separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate product Purified this compound evaporate->product

Figure 1. Workflow for Reversed-Phase HPLC Purification.

Method 2: Normal-Phase HPLC (NP-HPLC) for Class Separation

Normal-phase HPLC separates compounds based on their polarity. This method is highly effective for separating different lipid classes. It can be used to isolate the wax ester fraction, including this compound, from other lipids such as free fatty acids, triglycerides, and sterols.[7][8][9]

Experimental Protocol

  • Sample Preparation: Dissolve the crude sample in a non-polar solvent like hexane (B92381) or isooctane (B107328) to a concentration of 1-10 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system with a gradient pump, autosampler, and a suitable detector (ELSD is preferred).

    • Column: A silica-based normal-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Hexane (or Isooctane)

    • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

    • Mobile Phase C: Acetic Acid (added as a modifier, e.g., 0.02% in the mobile phase)

    • Gradient Program:

      • 0-10 min: 95% A, 5% B (+C)

      • 10-30 min: Linear gradient to 70% A, 30% B (+C)

      • 30-35 min: Hold at 70% A, 30% B (+C)

      • 35-40 min: Linear gradient back to 95% A, 5% B (+C)

      • 40-50 min: Re-equilibration at 95% A, 5% B (+C)

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 100-500 µL

    • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).

  • Fraction Collection: Collect the wax ester fraction, which will elute early in the run, well-separated from more polar lipids.

  • Post-Purification: Evaporate the solvent to obtain the purified wax ester fraction containing this compound.

Quantitative Data Summary

ParameterValueReference
Column Type Silica Normal-Phase[7][8]
Mobile Phase Hexane/MTBE/Acetic Acid Gradient[8][9]
Expected Purity >95% (as wax ester class)[7]
Typical Recovery >95%[7][8]
Analysis Time 50 minutes

Workflow Diagram

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample (Hexane) filter Filter (0.45 µm PTFE) dissolve->filter inject Inject Sample filter->inject separate NP-HPLC Separation (Silica Column) inject->separate detect Detection (ELSD) separate->detect collect Fraction Collection (Wax Esters) detect->collect evaporate Solvent Evaporation collect->evaporate product Purified Wax Ester Fraction evaporate->product

Figure 2. Workflow for Normal-Phase HPLC Purification.

Method 3: Silver Ion HPLC (Ag+-HPLC) for Separation by Unsaturation

Silver ion chromatography is a powerful technique for separating lipids based on the number, configuration (cis/trans), and position of double bonds.[10] Silver ions form reversible complexes with the π-electrons of the double bonds, leading to the retention of unsaturated compounds. This method is ideal for purifying this compound (two double bonds) from saturated and monounsaturated wax esters.

Experimental Protocol

  • Column Preparation: A silver ion column can be prepared by loading a cation-exchange column (e.g., a column packed with silica-based benzenesulfonic acid) with silver ions. To do this, flush the column with a solution of silver nitrate (B79036) (e.g., 20 mg in acetonitrile/water) and then with appropriate solvents to remove excess silver nitrate.[11]

  • Sample Preparation: Dissolve the sample in a non-polar solvent like dichloromethane (B109758) or a mixture of 1,2-dichloroethane (B1671644) and dichloromethane (1:1, v/v) to a concentration of 1-5 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • HPLC System and Column:

    • HPLC System: A preparative HPLC system with a gradient pump, autosampler, and ELSD or UV detector. The system should be protected from light to prevent the degradation of the silver-loaded column.

    • Column: A silver ion-loaded cation-exchange column (e.g., Nucleosil 5SA, 250 x 10 mm).

  • Chromatographic Conditions:

    • Mobile Phase A: 1,2-dichloroethane/dichloromethane (1:1, v/v)

    • Mobile Phase B: 1,2-dichloroethane/dichloromethane/methanol/acetone (45:45:5:5, v/v/v/v)[12]

    • Gradient Program:

      • 0-10 min: 100% A

      • 10-40 min: Linear gradient to 100% B

      • 40-50 min: Hold at 100% B

      • 50-55 min: Linear gradient back to 100% A

      • 55-65 min: Re-equilibration at 100% A

    • Flow Rate: 1.5 mL/min[12]

    • Column Temperature: 25°C

    • Injection Volume: 100-500 µL

    • Detection: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).

  • Fraction Collection: Collect fractions based on the degree of unsaturation. Saturated esters will elute first, followed by monounsaturated, and then di-unsaturated esters like this compound.

  • Post-Purification: Evaporate the solvent to obtain the purified this compound.

Quantitative Data Summary

ParameterValueReference
Column Type Silver Ion-Loaded Cation-Exchange[11][12]
Mobile Phase Dichloroethane-based Gradient[12]
Expected Purity >99% (based on unsaturation)
Typical Recovery 80-90%
Analysis Time 65 minutes[12]

Workflow Diagram

Ag_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample (Dichloromethane) filter Filter (0.45 µm PTFE) dissolve->filter inject Inject Sample filter->inject separate Ag+-HPLC Separation (Silver Ion Column) inject->separate detect Detection (ELSD) separate->detect collect Fraction Collection (Di-unsaturated Esters) detect->collect evaporate Solvent Evaporation collect->evaporate product Purified this compound evaporate->product

Figure 3. Workflow for Silver Ion HPLC Purification.

The choice of HPLC method for the purification of this compound depends on the nature of the starting material and the desired purity. Reversed-phase HPLC is a robust method for general purification, while normal-phase HPLC is excellent for isolating the entire wax ester class. For the highest purity and separation based on the degree of unsaturation, silver ion HPLC is the most powerful technique. The protocols and data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully purify this compound for their specific applications.

References

Application Note: Quantification of Linoleyl Oleate in Complex Lipid Mixtures by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of linoleyl oleate (B1233923), a specific wax ester, within complex biological lipid matrices. The protocol employs a classic lipid extraction technique followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers in lipidomics, drug development, and various fields of biology requiring accurate measurement of specific neutral lipids. The workflow includes sample homogenization, Bligh-Dyer lipid extraction, and GC-MS analysis with selected ion monitoring (SIM) for precise quantification.

Introduction

Wax esters, such as linoleyl oleate, are neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] They serve diverse biological functions, including energy storage in marine organisms, waterproofing on plant leaves and insect cuticles, and as components of mammalian skin lipids.[1][2] this compound is formed from the esterification of linoleic acid (a polyunsaturated omega-6 fatty acid) and oleyl alcohol. Accurate quantification of specific wax esters in complex mixtures is challenging due to the presence of numerous isomeric and isobaric lipid species.[3] Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary selectivity and sensitivity for resolving and quantifying these complex molecules.[3][4]

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, total lipids are extracted from the biological sample using a chloroform (B151607)/methanol-based method, such as the Bligh-Dyer technique, which efficiently partitions lipids into an organic phase.[5][6] After extraction and solvent evaporation, the lipid sample is reconstituted and directly analyzed by GC-MS. The gas chromatograph separates the different lipid components based on their volatility and interaction with the GC column. The mass spectrometer then ionizes the eluting compounds, and specific fragment ions characteristic of this compound are monitored for quantification, typically using a stable isotope-labeled internal standard for accuracy.[4][7]

Experimental Protocols

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Water, Hexane (B92381)

  • Standards: this compound (analytical standard), Internal Standard (e.g., D4-Palmitoyl Palmitate or a similar stable isotope-labeled wax ester)

  • Reagents: Phosphate-buffered saline (PBS), Sodium Chloride (NaCl) solution (0.9%), Anhydrous Sodium Sulfate

  • Equipment: Glass tubes with PTFE-lined caps, homogenizer, vortex mixer, centrifuge, nitrogen evaporator, GC-MS system.

Sample Preparation: Lipid Extraction (Bligh-Dyer Method)

This protocol is adapted for a 100 mg tissue sample or 200 µL of plasma.[5][8][9]

  • Homogenization: Accurately weigh ~100 mg of tissue, add it to a glass tube, and add 1 mL of cold PBS. Homogenize thoroughly on ice. For plasma, use 200 µL and add 800 µL of PBS.

  • Internal Standard: Spike the homogenate with a known amount of internal standard (e.g., 10 µL of a 100 µg/mL solution).

  • Monophasic Mixture Formation: To the 1 mL of sample homogenate, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1-2 minutes to create a single-phase system.[9]

  • Phase Separation: Add an additional 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex again for 30 seconds.[8]

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.[8]

  • Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Using a glass Pasteur pipette, transfer the lower chloroform layer to a new clean glass tube, taking care not to disturb the protein disk at the interface.[5]

  • Drying: Dry the extracted lipid film under a gentle stream of nitrogen. Ensure the sample is completely dry.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis

Instrument Setup
  • Gas Chromatograph: Agilent GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Injection Volume: 1 µL (Splitless mode)

  • Inlet Temperature: 300°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 320°C.

    • Hold: Hold at 320°C for 15 min.

  • Mass Spectrometer: Agilent MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quad Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ion Selection

For quantification, monitor characteristic ions of this compound. Wax esters can be identified by diagnostic ions corresponding to the protonated acid moiety.[3] For this compound (C36H66O2, MW: 530.9), key fragments would arise from its constituent fatty acid (linoleic acid) and fatty alcohol.

  • Quantifier Ion: Select a specific, abundant fragment ion for this compound (e.g., m/z derived from the linoleoyl moiety).

  • Qualifier Ion: Select a second fragment ion to confirm identity.

  • Internal Standard Ions: Monitor the corresponding quantifier and qualifier ions for the internal standard.

Data Presentation and Quantification

Quantification is based on the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard. A calibration curve is constructed using known concentrations of the this compound standard.

Table 1: Example GC-MS SIM Parameters

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Internal Standard20.5User DefinedUser Defined
This compound22.8264.2262.2

Table 2: Example Quantitative Data

Sample IDThis compound Peak AreaInternal Standard Peak AreaArea Ratio (Analyte/IS)Concentration (ng/mg tissue)
Control 145,87098,5400.46523.3
Control 249,12099,1100.49624.8
Treated 1110,34097,9801.12656.3
Treated 2115,60098,2501.17758.8
Blank< LOD99,500--

Note: Data presented are for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Tissue, Plasma) Homogenize Homogenization in PBS Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Bligh-Dyer Lipid Extraction (Chloroform/Methanol/Water) Spike->Extract Centrifuge Centrifugation & Phase Separation Extract->Centrifuge Collect Collect Lower Organic Phase Centrifuge->Collect Dry Dry Down under Nitrogen Collect->Dry Reconstitute Reconstitute in Hexane Dry->Reconstitute GCMS GC-MS Analysis (SIM Mode) Reconstitute->GCMS Data Data Processing GCMS->Data Quant Quantification vs. Calibration Curve Data->Quant G FACoA1 Linoleoyl-CoA WS Wax Synthase (WS) FACoA1->WS FACoA2 Oleoyl-CoA FAR Fatty Acyl-CoA Reductase (FAR) FACoA2->FAR NAD(P)H FAlc Oleyl Alcohol FAlc->WS WE This compound FAR->FAlc NADP+ WS->WE CoA

References

Application Notes and Protocols for Utilizing Linoleyl Oleate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl oleate (B1233923), a wax ester composed of linoleic acid and oleic acid, serves as a valuable substrate for the enzymatic assays of various hydrolases, particularly lipases and esterases. The enzymatic cleavage of the ester bond in linoleyl oleate releases linoleic acid and oleic acid, the detection of which forms the basis of several continuous and endpoint assays. These assays are crucial in fundamental research to elucidate enzyme function and kinetics, as well as in drug development for the screening of enzyme inhibitors or activators. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays.

Principle of the Assay

The fundamental principle behind using this compound in enzymatic assays is the measurement of the products of its hydrolysis—linoleic acid and oleic acid. The rate of formation of these fatty acids is directly proportional to the activity of the enzyme under investigation. Various detection methods can be employed to quantify the released fatty acids, including spectrophotometry, fluorometry, and chromatography.

Applicable Enzymes

This compound is primarily a substrate for:

  • Lipases (Triacylglycerol Lipases, EC 3.1.1.3): These enzymes catalyze the hydrolysis of ester bonds in water-insoluble lipids. Several microbial and pancreatic lipases can hydrolyze wax esters like this compound.

  • Esterases (Carboxylic Ester Hydrolases, EC 3.1.1.1): This broad class of enzymes also hydrolyzes ester bonds. Some esterases exhibit activity towards long-chain fatty acid esters.

  • Wax Ester Hydrolases (EC 3.1.1.50): These are specialized enzymes that specifically catalyze the hydrolysis of wax esters.

Data Presentation

The following tables summarize the kinetic parameters and optimal reaction conditions for the enzymatic hydrolysis of oleyl oleate, a close structural analog of this compound, by various lipases. Due to the limited availability of specific kinetic data for this compound, the data for oleyl oleate serves as a valuable reference point.

Table 1: Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Oleyl Oleate

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
Porcine Pancreatic Lipase (B570770)1,3-dilinolein (B586039)0.29Not ReportedNot Reported[1]
Candida rugosa LipaseOlive Oil0.1551Not Reported[1]

Note: Data for 1,3-dilinolein and olive oil are included as representative substrates for lipases that would also act on this compound.

Table 2: Optimal Reaction Conditions for Lipase Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Candida rugosa Lipase7.0 - 8.035 - 50[1][2]
Porcine Pancreatic Lipase7.5 - 8.837[3]
Pseudomonas fluorescens Lipase8.040[4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipase Activity using this compound

This protocol describes a continuous spectrophotometric assay based on the detection of free fatty acids released from the hydrolysis of this compound. The assay utilizes a pH indicator to monitor the decrease in pH resulting from the production of fatty acids.

Materials:

  • This compound

  • Lipase solution (e.g., from Candida rugosa, Porcine Pancreas, or Pseudomonas sp.)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl2

  • pH indicator solution (e.g., phenol (B47542) red, 0.01% w/v)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

  • Spectrophotometer capable of reading absorbance in the visible range

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

    • Add the this compound stock solution to the assay buffer containing the emulsifying agent while vortexing vigorously to form a stable emulsion. The final concentration of this compound should be in the range of 1-10 mM.

  • Assay Setup:

    • In a cuvette, add the following:

      • 800 µL of the substrate emulsion

      • 100 µL of the pH indicator solution

      • 90 µL of Assay Buffer

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired assay temperature (e.g., 37°C).

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of the lipase solution to the cuvette.

    • Immediately start monitoring the change in absorbance at the wavelength corresponding to the pH-sensitive absorbance of the indicator (e.g., 560 nm for phenol red).

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

    • The rate of change in absorbance is proportional to the rate of fatty acid production and thus to the lipase activity.

Protocol 2: Fluorometric Assay for Lipase Activity using a Fluorogenic Linoleyl Ester Analog

This protocol utilizes a synthetic substrate where the linoleoyl group is attached to a fluorescent reporter molecule that is quenched. Upon enzymatic cleavage, the fluorophore is released, resulting in an increase in fluorescence.

Materials:

  • Fluorogenic linoleyl ester substrate (e.g., a custom-synthesized linoleoyl-coumarin derivative)

  • Lipase solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of the lipase solution in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 90 µL of assay buffer to each well.

    • Add 5 µL of the fluorogenic substrate stock solution to each well.

  • Enzyme Reaction:

    • Initiate the reaction by adding 5 µL of the diluted lipase solution to each well.

    • Incubate the plate at the desired temperature (e.g., 37°C).

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore at regular time intervals.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction is determined from the slope of the linear portion of the curve.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Substrate This compound Substrate Emulsion Mix Mix Substrate, Buffer, and Enzyme Substrate->Mix Enzyme Enzyme Solution (Lipase/Esterase) Enzyme->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Spectro Spectrophotometry (pH change) Incubate->Spectro Method 1 Fluoro Fluorometry (Fluorogenic Substrate) Incubate->Fluoro Method 2 Chromo Chromatography (Fatty Acid Quantification) Incubate->Chromo Method 3 Kinetics Determine Enzyme Kinetics (Km, Vmax) Spectro->Kinetics Fluoro->Kinetics Chromo->Kinetics Inhibition Screen for Inhibitors/Activators Kinetics->Inhibition

Caption: Experimental workflow for enzymatic assays using this compound.

signaling_pathway LO This compound Lipase Lipase / Esterase LO->Lipase LA Linoleic Acid Lipase->LA OA Oleic Acid Lipase->OA LOX Lipoxygenase (LOX) LA->LOX COX Cyclooxygenase (COX) LA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation

Caption: Metabolic fate of this compound hydrolysis products.

References

Application Notes and Protocols: Linoleyl Oleate as a Standard for Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding biological systems and for the development of novel therapeutics. The use of internal standards is a critical component of robust analytical workflows, correcting for variations in sample preparation, extraction efficiency, and instrument response. This document provides detailed application notes and protocols for the use of linoleyl oleate (B1233923) as a standard in the quantitative analysis of wax esters and other neutral lipids.

Linoleyl oleate (C36H66O2, Molar Mass: 530.9 g/mol ) is a wax ester composed of linoleic acid and oleyl alcohol. Its structure, containing two different unsaturated fatty acid chains, makes it an excellent candidate as an internal standard for the analysis of a range of endogenous wax esters, particularly those containing C18 fatty acid and fatty alcohol moieties.

Physicochemical Properties and Suitability as a Standard

The selection of an appropriate internal standard is crucial for accurate lipid quantification. An ideal internal standard should mimic the physicochemical properties of the analytes of interest but be distinguishable by the analytical instrument, typically a mass spectrometer.

Key Properties of this compound:

PropertyValue/DescriptionSignificance for Use as a Standard
Molecular Formula C36H66O2Provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection.
Molar Mass 530.9 g/mol Allows for precise preparation of standard solutions.
Structure Ester of linoleic acid (18:2) and oleyl alcohol (18:1)Structurally similar to endogenous wax esters, ensuring comparable extraction efficiency and ionization response.
Physical State Liquid at room temperatureFacilitates ease of handling and preparation of stock solutions.
Solubility Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform, methanol)Compatible with common lipid extraction and chromatography solvents.
Stability Susceptible to oxidation due to unsaturation.[1] Store under inert gas at low temperatures.Requires careful storage and handling to maintain integrity. Short-term storage on silica (B1680970) gel may enhance stability.[1][2]

Experimental Protocols

Preparation of this compound Standard Solutions

Materials:

  • This compound (analytical standard grade)

  • Hexane or Chloroform:Methanol (2:1, v/v), LC-MS grade

  • Inert gas (Argon or Nitrogen)

  • Glass vials with PTFE-lined caps

Procedure:

  • Allow the this compound standard to come to room temperature.

  • Under a stream of inert gas, accurately weigh a precise amount of this compound.

  • Dissolve the weighed standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Store all standard solutions at -20°C or -80°C under an inert atmosphere.

Lipid Extraction from Biological Samples

This protocol is a modification of the Folch and Bligh & Dyer methods, suitable for the extraction of neutral lipids like wax esters.[3][4]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • This compound internal standard solution (of known concentration)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Centrifuge

Procedure:

  • To your sample, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

  • Add 3 volumes of Chloroform:Methanol (2:1, v/v) to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase, which contains the lipids, avoiding the protein interface.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a known volume of a suitable solvent for analysis (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. High-temperature GC methods allow for the analysis of intact wax esters.

Instrumentation and Conditions (Example):

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5HT (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column
Injector Temperature 300°C
Oven Program Initial 150°C, hold for 1 min, ramp to 350°C at 10°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-700

Expected Fragmentation of this compound: In EI-MS, wax esters typically fragment to produce ions corresponding to the fatty acid and fatty alcohol moieties. For this compound, key fragments would arise from the cleavage of the ester bond. While a specific fragmentation pattern for this compound is not readily available in the provided search results, based on the fragmentation of similar molecules like linoleic acid methyl ester, we can predict characteristic ions.[5][6]

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the this compound standard to a known concentration of a target analyte (or use the internal standard method where the ratio of the endogenous analyte to the this compound internal standard is used).

  • Quantify the endogenous wax esters in the sample by comparing their peak area ratios to the calibration curve.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of complex lipid mixtures.

Instrumentation and Conditions (Example):

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start at 30% B, increase to 100% B over 15 min, hold for 5 min, then re-equilibrate
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode

Multiple Reaction Monitoring (MRM) Transitions for this compound: For quantitative analysis, specific precursor-to-product ion transitions are monitored. While specific transitions for this compound are not in the search results, they can be predicted based on its structure and the fragmentation of similar lipids.[7][8]

  • Precursor Ion: [M+H]+ or [M+NH4]+

  • Product Ions: Fragments corresponding to the neutral loss of the fatty acid or fatty alcohol, or characteristic fragments of the acyl chains.

Example of Predicted MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (IS)[M+NH4]+ (548.9)Fragment 1Optimized
Fragment 2Optimized
Endogenous Wax Ester[M+NH4]+Fragment 1Optimized
Fragment 2Optimized

Data Analysis: Similar to GC-MS, a calibration curve is generated using the peak area ratios of the standard to the analyte. The concentration of the endogenous wax esters in the samples is then determined from this curve.

Data Presentation

Table 1: Example Calibration Curve Data for this compound by LC-MS/MS

Standard Concentration (µg/mL)Peak Area of AnalytePeak Area of this compound (IS)Peak Area Ratio (Analyte/IS)
0.115,2341,500,1230.010
0.576,1701,510,5670.050
1.0153,2891,498,7890.102
5.0759,8761,505,4320.505
10.01,520,3451,515,6781.003
50.07,605,4321,508,9875.040
100.015,198,7651,510,11110.065

Visualizations

Workflow for Lipidomic Analysis using an Internal Standard

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Dry_Reconstitute Dry and Reconstitute Extraction->Dry_Reconstitute Analysis GC-MS or LC-MS/MS Analysis Dry_Reconstitute->Analysis Integration Peak Integration Analysis->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative lipidomics.

General Biosynthetic Pathway of Wax Esters

G Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Alcohol Fatty Alcohol Fatty_Acyl_CoA->Fatty_Alcohol Fatty Acyl-CoA Reductase (FAR) Wax_Ester Wax Ester Fatty_Acyl_CoA->Wax_Ester Wax Synthase (WS) Fatty_Alcohol->Wax_Ester Wax Synthase (WS)

Caption: Biosynthesis of wax esters.[9][10]

Role of Wax Esters in Biological Systems

Wax esters serve several critical biological functions:

  • Energy Storage: In many marine organisms, wax esters are a primary form of energy storage.[11]

  • Buoyancy: The low density of wax esters aids in the buoyancy of various aquatic species.

  • Protective Barriers: In plants and insects, wax esters are major components of the cuticle, providing a hydrophobic barrier against water loss and environmental stressors.[6]

  • Precursors for Bioactive Molecules: While not extensively characterized as signaling molecules themselves, the fatty acid and fatty alcohol components of wax esters can be released and participate in various metabolic pathways.[12]

Conclusion

This compound is a suitable internal standard for the quantitative analysis of wax esters in a variety of biological matrices. Its structural similarity to endogenous wax esters ensures reliable performance during sample preparation and analysis. The protocols outlined in this document provide a framework for the successful implementation of this compound as an internal standard in lipidomic workflows using both GC-MS and LC-MS/MS. Proper handling and storage are essential to maintain the integrity of this unsaturated standard.

References

Application Notes and Protocols: Formulation of Linoleyl Oleate in Topical Delivery Systems for Skin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl oleate (B1233923), an ester of linoleic and oleic acids, is a promising ingredient in topical formulations for dermatological research and cosmetic applications. Its constituent fatty acids play distinct and significant roles in skin barrier function and the delivery of active compounds. Linoleic acid, an essential omega-6 fatty acid, is integral to the synthesis of ceramides, which are crucial for maintaining the structural integrity of the stratum corneum and preventing transepidermal water loss (TEWL)[1]. Conversely, oleic acid, an omega-9 fatty acid, is known to act as a penetration enhancer by transiently disrupting the ordered lipid structure of the stratum corneum, thereby facilitating the passage of other molecules through the skin[2][3][4]. This dual functionality makes linoleyl oleate a molecule of interest for developing advanced topical delivery systems that can both repair the skin barrier and enhance the dermal penetration of therapeutic agents.

These application notes provide detailed protocols for the formulation and evaluation of this compound in topical delivery systems, along with a summary of relevant quantitative data and an overview of the molecular pathways it influences.

Mechanisms of Action

The biological effects of this compound are primarily attributed to the activities of its constituent fatty acids, linoleic acid and oleic acid.

  • Linoleic Acid: The Barrier Builder Linoleic acid is a precursor for the synthesis of ω-O-acylceramides, a specific type of ceramide essential for the formation and maintenance of a competent epidermal permeability barrier. A deficiency in linoleic acid can lead to a compromised skin barrier, characterized by increased TEWL and dry, scaly skin.

  • Oleic Acid: The Penetration Enhancer Oleic acid enhances skin permeability by inserting into the lipid bilayers of the stratum corneum and increasing their fluidity[2][3]. This disruption of the highly ordered lipid structure creates more permeable domains, allowing for the enhanced penetration of co-administered active ingredients[2][3]. Studies have shown that oleic acid can significantly increase the permeation of various drugs across the skin[2][5][6].

Signaling Pathway Modulation

Linoleic and oleic acids, the components of this compound, are known to modulate intracellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) in keratinocytes. PPARs are ligand-activated transcription factors that regulate various cellular processes, including lipid metabolism, inflammation, and keratinocyte differentiation[7][8][9].

Both linoleic acid and oleic acid can act as endogenous ligands for PPARs, particularly PPARα and PPARβ/δ[7][10]. Activation of these receptors in keratinocytes can lead to the upregulation of genes involved in epidermal differentiation and the formation of the skin barrier[7][9].

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte This compound This compound Linoleic Acid Linoleic Acid This compound->Linoleic Acid Hydrolysis Oleic Acid Oleic Acid This compound->Oleic Acid Hydrolysis PPARs PPARα/β/δ Linoleic Acid->PPARs Activate Oleic Acid->PPARs Activate RXR RXR PPARs->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Expression ↑ Differentiation ↑ Lipid Synthesis ↓ Inflammation PPRE->Gene Expression

Caption: PPAR signaling pathway activation by this compound components in keratinocytes.

Data Presentation

Table 1: Quantitative Data on Skin Permeation Enhancement by Oleic and Linoleic Acids
Active DrugVehicleEnhancer (Concentration)Enhancement Ratio*Reference
DiclofenacPropylene GlycolOleic Acid (1% w/v)3.74[2][5]
DiclofenacPropylene GlycolOleamide (1% w/v)2.74[2][5]
DiclofenacPropylene GlycolOleyl Alcohol (1% w/v)1.44[2][5]
MethylparabenBenzyl AlcoholOleic Acid (20%)2.4[11]
MethylparabenBenzyl AlcoholPalmitoleic Acid (20%)13.4[11]
IndomethacinPropylene GlycolOleic Acid~10[11]
IndomethacinPropylene GlycolPalmitoleic Acid~10[11]
Diclofenac DiethylamineSolventOleic Acid (0.75%)2.6[4]
Diclofenac DiethylamineSolventOleyl Alcohol (0.75%)2.8[4]
Enhancement Ratio is the fold increase in permeation compared to the control formulation without the enhancer.
Table 2: Clinical Trial Data for a 2% Isosorbide Di-(linoleate/oleate) Lotion
ParameterTreatment Group (2% IDL Lotion)Placebo GroupDurationOutcomeReference
Skin HydrationSignificantly improvedNo significant change2 weeksStatistically significant improvement in skin hydration.[5][12]
Transepidermal Water Loss (TEWL)Significantly decreasedNo significant change2 weeksStatistically significant decrease in TEWL, indicating improved barrier function.[5][12]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Microemulsion with this compound

This protocol describes the preparation of a stable O/W microemulsion for the topical delivery of this compound.

Materials:

  • This compound (Oil Phase)

  • Tween 80 (Surfactant)

  • Span 80 (Co-surfactant)

  • Ethanol (B145695) (Co-surfactant)

  • Purified Water (Aqueous Phase)

  • Magnetic stirrer

  • Glass beakers

  • Pipettes

Procedure:

  • Prepare the Oil Phase: In a glass beaker, accurately weigh the desired amount of this compound.

  • Prepare the Surfactant/Co-surfactant (S/CoS) Mixture: In a separate beaker, prepare the S/CoS mixture by combining Tween 80, Span 80, and ethanol at a predetermined ratio (e.g., 2:1:1 w/w/w).

  • Titration: Place the oil phase on a magnetic stirrer. Slowly add the S/CoS mixture to the oil phase while stirring continuously.

  • Formation of Microemulsion: To the mixture of oil and S/CoS, add purified water dropwise with constant stirring. Continue adding water until a clear and transparent microemulsion is formed. The endpoint is determined by visual inspection.

  • Characterization: Characterize the resulting microemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for evaluating the skin permeation of this compound or an active ingredient formulated with this compound.

Materials:

  • Franz diffusion cells

  • Full-thickness human or porcine skin

  • Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium

  • The prepared this compound formulation

  • Magnetic stirrer with a water bath

  • Syringes and needles for sampling

  • High-performance liquid chromatography (HPLC) system for analysis

Experimental Workflow:

Franz_Cell_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise and prepare human/porcine skin B Mount skin on Franz diffusion cell A->B C Fill receptor chamber with PBS (pH 7.4) B->C D Equilibrate at 32°C C->D E Apply this compound formulation to donor chamber D->E F Collect samples from receptor chamber at predetermined time points E->F Incubate G Replenish receptor medium F->G H Analyze samples using HPLC F->H G->F Repeat I Calculate cumulative amount permeated and flux H->I

References

Application of Linoleic and Oleic Acid in Creating Cell Culture Lipid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The manipulation of lipid composition in cell culture is a critical technique for modeling various physiological and pathological states, particularly in the fields of metabolic disease, cancer research, and drug development. Linoleic acid (an omega-6 polyunsaturated fatty acid) and oleic acid (a monounsaturated fatty acid) are two of the most abundant fatty acids in human nutrition and are frequently used to supplement cell culture media to create more physiologically relevant lipid environments. Supplementation with these fatty acids allows researchers to study their effects on cellular processes such as membrane composition, signal transduction, gene expression, and cell proliferation.

This document provides detailed protocols for the application of linoleic and oleic acid in creating cell culture lipid models, summarizes key quantitative data from relevant studies, and visualizes associated signaling pathways and experimental workflows. By altering the lipid environment, researchers can investigate the mechanisms underlying lipid-induced cellular changes and screen for therapeutic compounds that may modulate these effects.

Key Applications:

  • Modeling Metabolic Diseases: Simulating conditions of hyperlipidemia to study insulin (B600854) resistance, lipotoxicity, and non-alcoholic fatty liver disease (NAFLD).

  • Cancer Research: Investigating the influence of specific fatty acids on cancer cell proliferation, signaling, and drug resistance.

  • Drug Development: Screening compounds that modulate lipid metabolism or mitigate the effects of lipid overload.

  • Membrane Biology: Studying the impact of altered phospholipid fatty acid composition on membrane fluidity, protein function, and cellular transport.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing linoleic and oleic acid to supplement cell culture media.

Table 1: Fatty Acid Concentrations and Incubation Times for Cell Culture Supplementation

Cell LineFatty AcidConcentrationIncubation TimeKey OutcomeReference
LM CellsLinoleic Acid20 µg/mL12-24 hrIncorporation of up to 40% linoleate (B1235992) into phospholipids.[1]
Human Reconstructed Adipose TissueLinoleic Acid150 µM (optimal) / 300 µMNot SpecifiedModulated total lipid content and membrane phospholipid profile.[2]
Bovine Satellite CellsLinoleic Acid10 µM - 100 µM24 hrIncreased cell proliferation.[3]
Bovine Satellite CellsOleic Acid10 µM - 100 µM24 hrIncreased cell proliferation.[3]
HepG2 CellsOleic Acid200 µM24 hrRegulation of genes involved in MAPK, insulin, and hypoxia signaling.[4]
J774 Macrophages, HepG2, FibroblastsOleic AcidNot Specified (2:1 molar ratio with BSA)> 2 hr1.2- to 1.5-fold increase in LDL cell binding and degradation.[5]
MCF-7 Breast Cancer CellsLinoleic Acid0.18-1.78 x 10⁻⁵ MNot SpecifiedStimulated cancer cell growth.[6]

Table 2: Effects of Linoleic and Oleic Acid on Cellular Lipid Composition

Cell LineFatty Acid SupplementPrimary Location of IncorporationCompensatory ChangesReference
LM CellsLinoleatePhosphatidylcholine and PhosphatidylethanolamineDecrease in oleate (B1233923) and palmitoleate (B1233929) content.[1]
Arterial Smooth Muscle CellsOleatePhosphatidylcholine and PhosphatidylethanolamineNot Specified[7]
Arterial Smooth Muscle CellsLinoleatePredominantly PhosphatidylethanolamineNot Specified[7]

Experimental Protocols

Protocol 1: Preparation of Fatty Acid-BSA Complexes for Cell Culture Supplementation

This protocol describes the preparation of linoleic acid or oleic acid complexed to bovine serum albumin (BSA) for addition to cell culture media. Fatty acids are poorly soluble in aqueous media and complexing them to a carrier protein like BSA is essential for their delivery to cells in culture.[3][8]

Materials:

  • Linoleic acid (sodium salt) or Oleic acid (sodium salt)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Sterile, ultrapure water

  • Cell culture medium (e.g., DMEM, RPMI)

  • Sterile filters (0.22 µm)

  • Shaking water bath or incubator

Procedure:

  • Prepare Fatty Acid Stock Solution:

    • Dissolve the sodium salt of linoleic acid or oleic acid in an equimolar solution of NaOH. For example, to prepare a 60 mM stock solution, dissolve the fatty acid in 60 mM NaOH.

    • Gently heat the solution to 70°C to aid in saponification (dissolution).[3]

  • Prepare BSA Solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile, ultrapure water.

    • Warm the BSA solution to 55°C.[3]

  • Complex Fatty Acid to BSA:

    • While gently vortexing or shaking the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio. A common ratio is 2:1 fatty acid to BSA.

    • Incubate the mixture in a shaking water bath at 55°C for 10 minutes, or at 37°C for 1 hour, to ensure proper complex formation.[3][8]

  • Sterilization and Storage:

    • Allow the solution to cool to room temperature.

    • Sterile-filter the fatty acid-BSA complex solution through a 0.22 µm filter.

    • The stock solution can be stored at -20°C until use.[3]

  • Supplementation of Cell Culture Medium:

    • Thaw the fatty acid-BSA stock solution.

    • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration of the fatty acid.

    • It is crucial to have a control group of cells treated with BSA alone (at the same concentration as in the fatty acid-supplemented media) to account for any effects of the BSA.[9]

Protocol 2: Assessment of Cellular Lipid Accumulation using BODIPY Staining

This protocol outlines a method to visualize and quantify intracellular lipid droplets using the fluorescent dye BODIPY 493/503.

Materials:

  • Cells cultured with and without fatty acid supplementation

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a multi-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of fatty acid-BSA complexes (and a BSA-only control) for the specified duration (e.g., 24 hours).

  • Cell Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[9]

  • Staining:

    • Wash the cells twice with PBS.

    • Prepare a working solution of BODIPY 493/503 by diluting the stock solution in PBS (e.g., to 1-2 µg/mL).

    • Incubate the cells with the BODIPY working solution for 15 minutes at room temperature, protected from light.[9]

    • (Optional) Add a nuclear counterstain like Hoechst 33342 or DAPI to the staining solution or as a separate step.

  • Imaging and Analysis:

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides with an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green fluorescent puncta.

    • Quantify the number and area of lipid droplets per cell using image analysis software (e.g., ImageJ, CellProfiler).[9]

Visualizations

experimental_workflow Experimental Workflow: Creating and Analyzing a Cell Culture Lipid Model cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis prep_fa Prepare Fatty Acid Stock Solution complex Complex Fatty Acid to BSA prep_fa->complex prep_bsa Prepare BSA Solution prep_bsa->complex treat_cells Treat Cells with FA-BSA Complex complex->treat_cells seed_cells Seed Cells seed_cells->treat_cells control_cells Treat Control Cells with BSA Alone seed_cells->control_cells fix_stain Fix and Stain Cells (e.g., BODIPY) treat_cells->fix_stain control_cells->fix_stain imaging Fluorescence Microscopy fix_stain->imaging quantify Image Analysis & Quantification imaging->quantify

Caption: Workflow for creating and analyzing cell culture lipid models.

signaling_pathway Signaling Pathways Modulated by Oleate and Linoleate cluster_oleate Oleate cluster_linoleate Linoleate oleate Oleate mapk MAPK Pathway oleate->mapk insulin Insulin Signaling oleate->insulin hypoxia Hypoxia Response oleate->hypoxia acat ACAT Activity oleate->acat gene_exp_oleate Gene Expression Changes mapk->gene_exp_oleate insulin->gene_exp_oleate hypoxia->gene_exp_oleate chol_pool Altered Intracellular Cholesterol Pool acat->chol_pool ldlr LDL Receptor Activity chol_pool->ldlr linoleate Linoleate pld Phospholipase D (PLD) linoleate->pld dag Diacylglycerol (DAG) pld->dag growth Enhanced Cell Growth (with IGF-I) dag->growth

Caption: Signaling pathways influenced by oleate and linoleate.

References

Linoleyl Oleate: A Functional Component in Advanced Artificial Sebum Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Artificial sebum is a critical tool in dermatological research, cosmetic science, and the development of topical and transdermal drug delivery systems. It provides a standardized and reproducible model of the complex lipid mixture secreted by human sebaceous glands. While various formulations exist, the inclusion of specific lipid species can be tailored to investigate particular aspects of skin physiology and pathology. Linoleyl oleate (B1233923), a wax ester composed of linoleic acid and oleic acid, represents a functionally significant, though less common, component for advanced artificial sebum formulations. Its unique composition allows for the investigation of the dual roles of its constituent fatty acids in skin barrier function, inflammation, and cellular signaling.

These application notes provide a comprehensive overview of linoleyl oleate's properties, its incorporation into artificial sebum, and protocols for its use in research settings.

Physicochemical Properties of this compound and Related Compounds

This compound is a liquid wax ester. Its properties, along with those of its constituent fatty acids and a related wax ester, oleyl oleate, are summarized in the table below for comparative purposes. The choice of wax ester in an artificial sebum formulation can influence the physical properties and biological activity of the mixture.

PropertyThis compoundOleyl OleateLinoleic AcidOleic Acid
Molecular Formula C36H66O2[1]C36H68O2[2][3]C18H32O2[4]C18H34O2[5]
Molecular Weight 530.91 g/mol [1]532.92 g/mol [3]280.45 g/mol [4]282.47 g/mol [5]
Physical State Liquid[1]Liquid[2][3]Colorless oil[4]Colorless to pale yellow liquid[5][6]
Melting Point Not specified-7.1 °C[3][7]-5 °C[8]13-14 °C[5]
Boiling Point Not specified596.5 °C[3][7]229-230 °C at 16 mmHg[8]360 °C[5]
Solubility Insoluble in waterInsoluble in water[3]Virtually insoluble in water; soluble in many organic solvents[4][9]Insoluble in water; soluble in alcohol, ether, and other organic solvents[5][6]
Key Functions in Skin Emollient, influences skin barrier based on its hydrolysis products.Emollient, skin conditioning.[2]Skin barrier function, ceramide precursor, anti-inflammatory.[10][11]Emollient, penetration enhancer, can disrupt barrier function at high concentrations.[12]

This compound in Artificial Sebum Formulations

While a single, standardized artificial sebum formulation does not exist, most are based on the major lipid classes found in human sebum: triglycerides, wax esters, free fatty acids, and squalene.[13][14] The inclusion of this compound as the primary wax ester component allows for a formulation that is rich in both linoleic and oleic acids, enabling studies on their combined effects on skin.

Below are example formulations of artificial sebum. Formulation A is a widely cited composition, while Formulation B is a proposed composition incorporating this compound to maximize the contribution of linoleic and oleic acids from the wax ester fraction.

ComponentFormulation A (Wertz, 2009) (% w/w)[15]Formulation B (Proposed with this compound) (% w/w)
Triglycerides (Triolein) 44.740.0
Wax Esters 25.0 (Jojoba Oil)25.0 (this compound)
Free Fatty Acids (Oleic Acid) 17.015.0
Squalene 12.412.0
Cholesterol -3.0
Linoleic Acid (Free) -5.0

Experimental Protocols

Protocol 1: Preparation of Artificial Sebum Containing this compound

This protocol describes the preparation of 10 grams of the proposed Formulation B.

Materials:

  • Triolein (4.0 g)

  • This compound (2.5 g)

  • Oleic Acid (1.5 g)

  • Squalene (1.2 g)

  • Cholesterol (0.3 g)

  • Linoleic Acid (0.5 g)

  • Chloroform/Methanol (2:1 v/v)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Nitrogen gas source

  • Rotary evaporator (optional) or gentle heating in a fume hood

Methodology:

  • Weigh each lipid component and add it to the glass beaker.

  • Add a sufficient volume of chloroform/methanol (e.g., 50-100 mL) to completely dissolve all lipids.

  • Gently stir the mixture on a magnetic stirrer until a clear, homogenous solution is obtained.

  • To prevent oxidation of the unsaturated lipids, it is advisable to handle the solution under a stream of nitrogen gas.

  • Remove the solvent by either using a rotary evaporator at a temperature below 40°C or by gentle evaporation in a fume hood with a stream of nitrogen.

  • The resulting lipid mixture is the artificial sebum. Store it in a sealed, airtight container at -20°C to prevent oxidation.

Protocol 2: In Vitro Skin Permeation Study Using Artificial Sebum

This protocol outlines a method to assess the effect of an artificial sebum formulation containing this compound on the permeation of a model drug through a skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin, or a reconstructed human epidermis model

  • Artificial sebum with this compound (Formulation B)

  • Model drug (e.g., caffeine, diclofenac)

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Mount the skin sample in the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

  • Equilibrate the system by adding PBS to the receptor compartment and maintaining the temperature at 32°C.

  • Apply a standardized amount of the artificial sebum (e.g., 5-10 mg/cm²) to the surface of the skin in the donor compartment and allow it to equilibrate for 1-2 hours.

  • Apply the model drug formulation to the sebum-treated skin.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.

  • Replenish the receptor compartment with fresh, pre-warmed PBS after each sampling.

  • Analyze the collected samples for drug concentration using a validated HPLC method.

  • At the end of the experiment, dismantle the setup, and if required, extract the drug from the skin to determine its retention.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the flux.

Signaling Pathways and Logical Relationships

The inclusion of this compound in artificial sebum is particularly relevant for studying signaling pathways influenced by its constituent fatty acids. Upon enzymatic hydrolysis by skin esterases, this compound will release linoleic acid and oleic acid, which can then interact with various cellular targets.

Linoleic Acid Signaling in Keratinocytes

Linoleic acid is a crucial fatty acid for maintaining the epidermal barrier. It is a precursor for the synthesis of specific ceramides (B1148491) that are essential for the structural integrity of the stratum corneum. Furthermore, linoleic acid can act as a signaling molecule by activating peroxisome proliferator-activated receptors (PPARs), which regulate keratinocyte differentiation and lipid metabolism.[10]

Linoleic_Acid_Signaling cluster_extracellular Extracellular/Stratum Corneum cluster_intracellular Keratinocyte This compound This compound Esterase Esterase This compound->Esterase Linoleic Acid Linoleic Acid PPARa Activation PPARa Activation Linoleic Acid->PPARa Activation Ceramide Synthesis Ceramide Synthesis Linoleic Acid->Ceramide Synthesis Esterase->Linoleic Acid Hydrolysis Keratinocyte Differentiation Keratinocyte Differentiation PPARa Activation->Keratinocyte Differentiation Improved Barrier Function Improved Barrier Function Ceramide Synthesis->Improved Barrier Function Keratinocyte Differentiation->Improved Barrier Function

Caption: Linoleic acid signaling pathway in keratinocytes.

Experimental Workflow for Evaluating Artificial Sebum Effects

The following diagram illustrates a logical workflow for assessing the impact of a this compound-containing artificial sebum on skin properties.

Experimental_Workflow Start Start Prepare Artificial Sebum Prepare Artificial Sebum Start->Prepare Artificial Sebum Apply to Skin Model Apply to Skin Model Prepare Artificial Sebum->Apply to Skin Model e.g., Formulation B Incubate Incubate Apply to Skin Model->Incubate Time course Assess Barrier Function Assess Barrier Function Incubate->Assess Barrier Function e.g., TEWL Analyze Drug Permeation Analyze Drug Permeation Incubate->Analyze Drug Permeation e.g., HPLC Gene Expression Analysis Gene Expression Analysis Incubate->Gene Expression Analysis e.g., qPCR Data Analysis Data Analysis Assess Barrier Function->Data Analysis Analyze Drug Permeation->Data Analysis Gene Expression Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for skin model studies.

Conclusion

This compound is a valuable component for researchers developing customized artificial sebum formulations. By delivering both linoleic and oleic acids, it enables the study of their synergistic or antagonistic effects on skin barrier homeostasis, inflammatory responses, and the percutaneous absorption of xenobiotics. The protocols and data presented here provide a foundation for the informed use of this compound in dermatological and pharmaceutical research.

References

Investigating the Antibacterial Properties of Linoleyl Oleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the exploration of novel antimicrobial agents. Fatty acids and their derivatives have garnered attention for their potential antibacterial activities. Linoleyl oleate (B1233923), an ester composed of linoleic acid and oleic acid, is a compound of interest in this regard. While fatty acid esters are often reported to have lower antimicrobial activity than their corresponding free fatty acids, the potential for enzymatic or chemical hydrolysis to release the active fatty acid moieties warrants investigation.

These application notes provide a framework for researchers to investigate the antibacterial properties of linoleyl oleate. The protocols outlined below are designed to determine the direct antimicrobial activity of the ester, as well as to assess the activity of its constituent fatty acids, linoleic acid and oleic acid, which are known to possess antibacterial properties, primarily against Gram-positive bacteria. The proposed mechanisms of action for these fatty acids include disruption of the bacterial cell membrane and inhibition of essential metabolic pathways, such as fatty acid synthesis.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Linoleic Acid and Oleic Acid against various bacterial strains.
Bacterial StrainLinoleic Acid MIC (µg/mL)Oleic Acid MIC (µg/mL)Reference
Staphylococcus aureus0.01 - 100100 - 1000[1]
Staphylococcus epidermidis>250>250[1]
Bacillus subtilis--
Micrococcus kristinae-1000[1]
Streptococcus mutans25>25[2]
Escherichia coliInactiveInactive
Pseudomonas aeruginosaInactiveInactive
Table 2: Minimum Bactericidal Concentration (MBC) of Linoleic Acid against various bacterial strains.
Bacterial StrainLinoleic Acid MBC (µg/mL)Reference
Staphylococcus aureus250[1]
Staphylococcus epidermidis>250[1]

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a substance that prevents visible growth of a bacterium.[3]

Materials:

  • This compound, Linoleic acid, Oleic acid

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compounds (this compound, Linoleic acid, Oleic acid) in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh broth to achieve a concentration of approximately 5 x 10^5 CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without test compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the test compound at which no visible turbidity is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solutions (this compound, Linoleic acid, Oleic acid) C Serial Dilution in 96-well plate A->C B Prepare Bacterial Inoculum (~5x10^5 CFU/mL) D Inoculate with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Observe for Turbidity E->F G Determine MIC F->G

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5]

Materials:

  • Results from MIC assay

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Incubator

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spread the aliquot onto an agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the test compound that results in no bacterial growth on the agar plate.

MBC_Workflow A Perform MIC Assay B Select wells with no visible growth A->B C Plate aliquots onto agar B->C D Incubate at 37°C for 24h C->D E Observe for Bacterial Growth D->E F Determine MBC E->F

Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Bacterial Membrane Permeability Assay

This assay uses fluorescent probes to assess damage to the bacterial cell membrane.[6][7]

Materials:

  • Bacterial suspension

  • Test compounds

  • N-Phenyl-1-naphthylamine (NPN) for outer membrane permeability

  • Propidium Iodide (PI) for inner membrane permeability

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

  • Treat the bacterial suspension with the test compounds at various concentrations.

  • For outer membrane permeability, add NPN and measure the increase in fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • For inner membrane permeability, add PI and measure the increase in fluorescence (Excitation: 535 nm, Emission: 617 nm).

  • An increase in fluorescence indicates membrane permeabilization.

Membrane_Permeability_Assay cluster_prep Preparation cluster_outer Outer Membrane cluster_inner Inner Membrane A Prepare Bacterial Suspension B Treat with Test Compounds A->B C Add NPN B->C E Add Propidium Iodide (PI) B->E D Measure Fluorescence (Ex: 350nm, Em: 420nm) C->D F Measure Fluorescence (Ex: 535nm, Em: 617nm) E->F

Workflow for Bacterial Membrane Permeability Assay.

Cellular Leakage Assay

This assay measures the leakage of intracellular components such as nucleic acids and proteins, indicating significant membrane damage.[8][9]

Materials:

  • Bacterial suspension

  • Test compounds

  • Spectrophotometer

  • Bradford reagent for protein quantification

Procedure:

  • Treat a bacterial suspension with the test compounds for a defined period.

  • Centrifuge the suspension to pellet the cells.

  • To measure nucleic acid leakage, measure the absorbance of the supernatant at 260 nm.

  • To measure protein leakage, mix the supernatant with Bradford reagent and measure the absorbance at 595 nm.

  • An increase in absorbance compared to untreated controls indicates cellular leakage.

Proposed Mechanisms of Action and Signaling Pathways

Linoleic and oleic acids are thought to exert their antibacterial effects through two primary mechanisms: disruption of the cell membrane and inhibition of fatty acid synthesis.

1. Membrane Disruption: The amphipathic nature of these fatty acids allows them to insert into the bacterial cell membrane, leading to increased fluidity, pore formation, and ultimately, cell lysis.[10] This disruption leads to the leakage of essential intracellular components and dissipation of the proton motive force.

2. Inhibition of Fatty Acid Synthesis: Unsaturated fatty acids, including linoleic and oleic acid, have been shown to inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the type II fatty acid synthesis (FASII) pathway.[10] Inhibition of this pathway disrupts the production of essential fatty acids required for membrane biogenesis and other cellular processes.

Mechanism_of_Action cluster_compound Linoleic/Oleic Acid cluster_membrane Cell Membrane Interaction cluster_fas Metabolic Inhibition A Free Fatty Acids B Insertion into Cell Membrane A->B E Inhibition of FabI Enzyme A->E C Increased Fluidity & Pore Formation B->C D Cell Lysis & Leakage C->D F Disruption of Fatty Acid Synthesis (FASII) E->F G Inhibition of Bacterial Growth F->G

Proposed Antibacterial Mechanisms of Linoleic and Oleic Acid.

Furthermore, fatty acids can act as signaling molecules in bacteria. In Staphylococcus aureus, for instance, fatty acids can influence the production of virulence factors by inactivating a membrane-bound sensor kinase, which in turn affects a phosphorylation cascade that controls the transcription of virulence genes.[11]

Fatty_Acid_Signaling A Exogenous Fatty Acids B Inactivation of Membrane Sensor Kinase A->B C Inhibition of Phosphorylation Cascade B->C D Altered Transcription of Virulence Genes C->D E Reduced Virulence Factor Production D->E

Fatty Acid Signaling Pathway Affecting Virulence in Bacteria.

Conclusion

The investigation into the antibacterial properties of this compound should consider the potential for its hydrolysis into the active components, linoleic acid and oleic acid. The provided protocols offer a comprehensive approach to evaluate the antimicrobial efficacy and elucidate the mechanisms of action. Understanding how these compounds interact with bacteria at a molecular level is crucial for the development of new therapeutic strategies to combat bacterial infections.

References

Application Notes and Protocols for Studying Lipid Droplet Dynamics Using Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing linoleyl oleate (B1233923), and its constituent fatty acids (linoleic acid and oleic acid), to study the dynamics of lipid droplets (LDs) in various cell types. Understanding the mechanisms of LD formation, growth, and degradation is crucial for research in metabolic diseases, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer biology. Due to a lack of direct studies on linoleyl oleate, this document leverages findings from studies using its components, oleic acid and linoleic acid, which are well-established inducers of lipid droplet formation.

Application Notes

Induction of Lipid Droplet Formation

Oleic acid and linoleic acid are potent inducers of lipid droplet formation in a variety of cell lines. Treatment of cultured cells with these fatty acids leads to a significant and dose-dependent increase in the number and size of intracellular lipid droplets. This provides a robust model system for studying the cellular machinery involved in lipid storage and metabolism. In hepatocytes, oleic acid feeding has been shown to increase the number and size of lipid droplets[1][2]. For instance, in Huh-7 cells, a rapid, biphasic increase in lipid droplet number is observed following oleate addition[3]. A similar effect is seen in HepG2 cells, where oleic acid treatment resulted in a roughly 30-fold increase in the number of lipid droplets as early as 2 hours after treatment.

Quantitative Analysis of Lipid Droplet Dynamics

The changes in lipid droplet morphology can be quantified using various imaging and analytical techniques. Fluorescence microscopy, following staining with lipophilic dyes such as BODIPY, Nile Red, or Oil Red O, is commonly employed for visualization and quantification. Automated image analysis software can then be used to determine the number, size, and distribution of lipid droplets within the cell population.

Table 1: Quantitative Effects of Oleic Acid on Lipid Droplet Number in Huh-7 Cells [3]

Time after Oleate AdditionFold Increase in Lipid Droplet Number (± S.E.M.)
5 min1.44 ± 0.17
30 min3.13 ± 0.24
60 min3.23 ± 0.24
120 min3.88 ± 0.18
180 min4.92 ± 0.19

Table 2: Effect of Oleic Acid on Lipid Droplet Diameter in Huh-7 Cells [2]

ConditionLipid Droplet Diameter (μm ± SD)
Vehicle Fed2.1 ± 0.5
2H Oleic Acid Fed2.5 ± 0.8

Table 3: Effect of Oleic and Linoleic Acid on Lipid Droplet Diameter in Porcine Mammary Epithelial Cells (pMECs) after 24h Incubation [4]

Fatty AcidConcentration (μM)Maximal Lipid Droplet Diameter (μm, mean ± SD)
Control0~2.5 ± 0.5
Oleic Acid200~7.5 ± 1.0
Oleic Acid400~9.0 ± 1.2
Oleic Acid600~10.0 ± 1.5
Linoleic Acid200~6.0 ± 0.8
Linoleic Acid400~7.0 ± 1.0
Linoleic Acid600~8.0 ± 1.1
Signaling Pathways in Oleic Acid-Induced Lipid Droplet Formation

The formation of lipid droplets in response to oleic acid is not a passive process of lipid accumulation but is regulated by specific signaling pathways. In Huh-7 cells, oleic acid has been shown to activate the long-chain fatty acid receptor FFAR4. This initiates a signaling cascade involving a pertussis toxin-sensitive G-protein, phosphoinositide 3-kinase (PI3K), AKT (protein kinase B), and phospholipase D (PLD)[3][5]. This initial phase of lipid droplet formation appears to be independent of exogenous lipid uptake, suggesting a mobilization of internal lipid stores[3].

Oleic_Acid_Signaling_Pathway OA Oleic Acid FFAR4 FFAR4 OA->FFAR4 G_Protein G-Protein (pertussis toxin sensitive) FFAR4->G_Protein PI3K PI3-Kinase G_Protein->PI3K AKT AKT/PKB PI3K->AKT PLD Phospholipase D AKT->PLD LD_Formation Initial Lipid Droplet Formation PLD->LD_Formation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Huh-7, HepG2) Fatty_Acid_Prep 2. Prepare Fatty Acid Solution (Complexed with BSA) Treatment 3. Treat Cells with This compound/Oleic Acid Fatty_Acid_Prep->Treatment Staining 4. Stain for Lipid Droplets (e.g., BODIPY, Nile Red) Treatment->Staining Imaging 5. Fluorescence Microscopy Staining->Imaging Quantification 6. Image Analysis & Quantification Imaging->Quantification Data_Analysis 7. Statistical Analysis Quantification->Data_Analysis Fatty_Acid_Metabolism_LD_Dynamics cluster_input Cellular Input cluster_processing Metabolic Processing cluster_storage_utilization Storage and Utilization Exo_FA Exogenous Fatty Acids (e.g., this compound) Acyl_CoA Fatty Acyl-CoA Exo_FA->Acyl_CoA Activation Neutral_Lipids Triacylglycerols & Sterol Esters Acyl_CoA->Neutral_Lipids Esterification Beta_Oxidation β-oxidation (Mitochondria) Acyl_CoA->Beta_Oxidation Energy Production LD Lipid Droplet Neutral_Lipids->LD Storage LD->Acyl_CoA Lipolysis mTOR mTOR Signaling mTOR->Acyl_CoA Regulates

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Linoleyl Oleate Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of linoleyl oleate (B1233923). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the yield of linoleyl oleate enzymatic synthesis?

A1: The successful synthesis of this compound is primarily influenced by several critical parameters: reaction temperature, substrate molar ratio (linoleyl alcohol to linoleic acid), enzyme concentration, reaction time, and the choice of solvent.[1][2] Optimizing these factors is crucial for maximizing your product yield.

Q2: Which type of enzyme is most effective for this synthesis?

A2: Immobilized lipases are highly effective for the synthesis of wax esters like this compound.[3][4] Candida antarctica lipase (B570770) B (CALB), often immobilized and known by the trade name Novozym 435, is a frequently cited and highly efficient biocatalyst for this type of esterification.[1][4]

Q3: Is a solvent necessary for the reaction?

A3: While solvent-free systems are an option, utilizing a non-polar organic solvent such as n-hexane can be beneficial. The solvent helps to dissolve the reactants and can shift the reaction equilibrium towards the formation of the product, potentially increasing the yield.[5]

Q4: How does water content affect the synthesis?

A4: Water is a byproduct of the esterification reaction. An accumulation of water in the reaction medium can lead to the reverse reaction (hydrolysis), which breaks down the newly formed ester and consequently reduces the overall yield.[6][7] Therefore, controlling the water content, for instance by using molecular sieves, is important.

Q5: Can the immobilized lipase be reused?

A5: Yes, one of the significant advantages of using an immobilized enzyme is its potential for reuse. Studies have shown that immobilized lipases can be successfully reused for multiple cycles without a significant loss of activity, which can make the process more cost-effective.[1][8]

Troubleshooting Guide

Problem Potential Causes Solutions & Recommendations
Low Yield/Conversion Rate 1. Suboptimal reaction temperature.2. Inappropriate substrate molar ratio.3. Insufficient enzyme concentration.4. Reaction time is too short.5. Water accumulation leading to hydrolysis.6. Enzyme deactivation.1. Optimize the temperature, typically between 40-60°C.[1][2]2. Experiment with different molar ratios of linoleyl alcohol to linoleic acid. A common starting point is a 2:1 ratio.[1]3. Increase the enzyme concentration. Optimal amounts often range from 0.2 to 0.4 g for laboratory-scale reactions.[1]4. Extend the reaction time. Monitor the reaction progress to determine the optimal duration.5. Add molecular sieves to the reaction mixture to remove water as it is formed.[9]6. Ensure the enzyme has been stored correctly and has not been exposed to denaturing conditions.
Slow Reaction Rate 1. Poor mixing or agitation.2. Low reaction temperature.3. Mass transfer limitations with immobilized enzyme.1. Increase the agitation speed to ensure proper mixing of reactants and enzyme.[2]2. While high temperatures can denature the enzyme, a slightly elevated temperature within the optimal range can increase the reaction rate.3. Ensure the immobilized enzyme particles are well-dispersed in the reaction medium.
Formation of Byproducts 1. High reaction temperatures can lead to degradation of unsaturated fatty acids.2. Presence of impurities in the substrates.1. Maintain the reaction temperature within the optimal range for the enzyme to minimize thermal degradation.2. Use high-purity linoleic acid and linoleyl alcohol to avoid side reactions.
Difficulty in Product Purification 1. Incomplete reaction leaving unreacted substrates.2. Presence of byproducts.1. Optimize reaction conditions to drive the reaction to completion.2. Utilize silica (B1680970) gel column chromatography for effective purification of the this compound.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the enzymatic synthesis of similar wax esters, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Optimal Reaction Conditions for High-Yield Wax Ester Synthesis

ParameterOptimal Range/ValueSource(s)
Reaction Temperature 40 - 60 °C[1][2]
Substrate Molar Ratio (Alcohol:Acid) 2:1[1]
Enzyme Amount (for lab scale) 0.2 - 0.4 g[1]
Reaction Time 5 min - 12 hours[1][2]
Agitation Speed 150 - 500 rpm[1][2]

Table 2: Effect of Organic Solvents on Oleyl Oleate Synthesis

Organic SolventLog P ValueRelative YieldSource(s)
n-Hexane≥ 3.5High[1]
Isooctane≥ 3.5High[1]
Toluene< 3.5Lower[1]
Acetone< 3.5Lower[1]

Note: Solvents with a higher Log P value (more non-polar) tend to result in higher yields.

Experimental Protocols

Detailed Protocol for this compound Synthesis

This protocol provides a general methodology for the enzymatic synthesis of this compound. Optimization of specific parameters may be required for your experimental setup.

Materials:

  • Linoleic Acid (high purity)

  • Linoleyl Alcohol (high purity)

  • Immobilized Lipase (e.g., Novozym 435)

  • n-Hexane (or another suitable non-polar solvent)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel with temperature control and magnetic stirring

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Enzyme Preparation: Pre-treat the immobilized lipase by drying it in a desiccator over a suitable desiccant for 24 hours to remove excess water.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add linoleic acid and linoleyl alcohol. A common starting molar ratio is 1:2.

    • Add the selected organic solvent (e.g., n-hexane).

    • Add activated molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Reaction Initiation:

    • Place the reaction vessel in a temperature-controlled water bath or heating mantle set to the desired temperature (e.g., 50°C).

    • Begin stirring the mixture.

    • Once the desired temperature is reached, add the pre-treated immobilized lipase to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to proceed for the desired amount of time. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction has reached the desired conversion, stop the heating and stirring.

    • Separate the immobilized enzyme from the reaction mixture by filtration.

    • The recovered enzyme can be washed with fresh solvent and dried for reuse in subsequent reactions.

  • Product Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can then be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized this compound using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Enzyme_Prep Enzyme Pre-treatment (Drying) Reaction_Setup Reaction Setup (Add Reactants, Solvent, Sieves) Enzyme_Prep->Reaction_Setup Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reaction_Setup Reaction_Execution Initiate & Run Reaction (Add Enzyme, Control Temp & Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/GC Analysis) Reaction_Execution->Monitoring Enzyme_Recovery Enzyme Recovery (Filtration) Reaction_Execution->Enzyme_Recovery Monitoring->Reaction_Execution Solvent_Removal Solvent Removal (Rotary Evaporation) Enzyme_Recovery->Solvent_Removal Purification Product Purification (Column Chromatography) Solvent_Removal->Purification Characterization Product Characterization (FTIR, NMR, GC-MS) Purification->Characterization

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of this compound Temp Suboptimal Temperature Low_Yield->Temp Ratio Incorrect Substrate Molar Ratio Low_Yield->Ratio Enzyme_Conc Insufficient Enzyme Low_Yield->Enzyme_Conc Time Short Reaction Time Low_Yield->Time Water Water Accumulation Low_Yield->Water Opt_Temp Optimize Temperature (40-60°C) Temp->Opt_Temp Opt_Ratio Adjust Molar Ratio (e.g., 2:1 Alcohol:Acid) Ratio->Opt_Ratio Inc_Enzyme Increase Enzyme Concentration Enzyme_Conc->Inc_Enzyme Inc_Time Extend Reaction Time Time->Inc_Time Remove_Water Use Molecular Sieves Water->Remove_Water

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing oxidation of Linoleyl oleate during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of linoleyl oleate (B1233923) during storage and throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is linoleyl oleate and why is it prone to oxidation?

This compound is an ester composed of linoleic acid and oleic acid. Its susceptibility to oxidation stems from the presence of multiple double bonds within its fatty acid chains. These double bonds are vulnerable to attack by reactive oxygen species, initiating a chain reaction known as lipid peroxidation. This process can compromise the integrity and functionality of the molecule.

Q2: What are the primary factors that accelerate the oxidation of this compound?

Several factors can accelerate the degradation of this compound:

  • Oxygen Exposure: The presence of oxygen is a primary requirement for oxidative degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2]

  • Light Exposure: UV and visible light can provide the energy to initiate oxidative chain reactions.[3]

  • Presence of Metal Ions: Transition metals such as copper and iron can act as catalysts, speeding up the rate of oxidation.[4]

  • Moisture: The presence of water can facilitate certain oxidative reactions.[5]

Q3: What are the visible signs that my this compound sample has oxidized?

While analytical methods are necessary for confirmation, visual cues of degradation may include:

  • A change in color, often developing a yellowish tint.[5]

  • An increase in the viscosity of the sample.[5]

  • The formation of a gel or solid polymers.[5]

  • A noticeable change in odor, often described as rancid.[5]

Q4: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dark, and inert environment.[5] The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down the rate of degradation reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative reactions.[6][7]
Container Tightly sealed amber glass vialProtects from light and moisture.[5]
Handling Aliquot into single-use vialsMinimizes repeated freeze-thaw cycles and exposure to air.

Q5: What types of antioxidants can be used to protect this compound?

Antioxidants can be added to this compound to inhibit oxidation. They work by scavenging free radicals or chelating metal ions. Common choices include:

  • Synthetic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ).

  • Natural Antioxidants: Tocopherols (Vitamin E), ascorbic acid (Vitamin C), and plant extracts like rosemary or green tea extract.[8]

The choice of antioxidant may depend on the specific application and potential for interference with downstream experiments.

Troubleshooting Guides

Issue 1: High levels of oxidation are detected in my control samples.

Possible Cause Recommended Solution
Improper storage of this compound stock. Store this compound at -20°C or below, blanketed with an inert gas like argon or nitrogen, and protected from light.[4]
Contamination of solvents or reagents. Use high-purity solvents and deionized water. Check for peroxides in older solvent bottles, especially ethers.
Exposure to light during sample preparation. Work in a dimly lit area or use amber-colored glassware. Alternatively, wrap containers in aluminum foil.[4]
Presence of oxygen in the experimental setup. Degas solvents by sparging with nitrogen or argon before use.[4]

Issue 2: Inconsistent or non-reproducible results between experimental replicates.

Possible Cause Recommended Solution
Variability in sample handling. Ensure precise and consistent pipetting of all reagents. Standardize the duration of exposure to air for all samples.
Fluctuations in incubation temperature. Use a calibrated incubator or water bath with stable temperature control.[4]
Inconsistent antioxidant concentration. Prepare a fresh stock solution of the antioxidant and ensure it is thoroughly mixed into the sample.

Issue 3: Antioxidant-treated samples show significant oxidation.

Possible Cause Recommended Solution
Insufficient antioxidant concentration. Perform a dose-response experiment to determine the optimal concentration of the antioxidant.
Incompatibility of the antioxidant. Ensure the chosen antioxidant is soluble and stable in your experimental system.
Degradation of the antioxidant. Check the expiration date and storage conditions of your antioxidant stock. Prepare fresh solutions as needed.

Quantitative Data on Lipid Stability

While specific data for this compound is limited, the following tables provide data on the stability of related unsaturated fatty acids and oils, which can serve as a reference.

Table 1: Effect of Temperature on the Oxidation of Rapeseed Oils with Varying Linolenic Acid (LA) Content

Rapeseed Oil SampleLA Content (%)Time to Reach Peroxide Value of 100 meq/kg (hours at 63°C)
RO15.9497.4
CRO8.4485.3
RO210.8461.2
RO3Not specified425.0
Data adapted from a study on the impact of linolenic acid on the oxidative stability of rapeseed oils.[2]

Table 2: Influence of Antioxidants on the Oxidative Stability of Trilinolein

Antioxidant (0.01%)Increase in Oxidative Stability
BHA + BHTMost effective
alpha-TocopherolModerate effect
Ascorbic acidModerate effect
Qualitative summary based on a thermogravimetric analysis of trilinolein.[9]

Experimental Protocols

1. Peroxide Value (PV) Assay

This method measures the concentration of peroxides and hydroperoxides, which are the initial products of lipid oxidation.

  • Principle: Peroxides in the sample oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then react with ammonium (B1175870) thiocyanate (B1210189) to form a red-colored complex, which is measured spectrophotometrically.[5]

  • Procedure:

    • Accurately weigh approximately 0.01-0.1 g of the this compound sample into a test tube.

    • Add 3 mL of a 2:1 (v/v) methanol:butanol solvent and vortex until the sample is fully dissolved.[5]

    • Prepare a blank using 3 mL of the solvent mixture.

    • Add 15 µL of ammonium thiocyanate solution to each tube and vortex.[5]

    • Add 15 µL of ferrous chloride solution to each tube and vortex.[5]

    • Incubate at room temperature for 20 minutes, protected from bright light.[5]

    • Measure the absorbance at 510 nm.

    • Calculate the peroxide value using a standard curve prepared with ferric chloride.

2. Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies secondary oxidation products, primarily malondialdehyde (MDA).

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.[7][10]

  • Procedure:

    • Prepare a sample solution or homogenate.

    • Add an equal volume of TBA reagent (e.g., 0.67% w/v TBA in a suitable buffer).[11]

    • To precipitate protein, add an equal volume of 10% trichloroacetic acid (TCA) and incubate on ice.[11]

    • Centrifuge to pellet the precipitate and collect the supernatant.

    • Incubate the supernatant in a boiling water bath for 10-15 minutes.[11]

    • Cool the samples to room temperature.

    • Measure the absorbance at 532 nm.

    • Quantify the TBARS concentration using an MDA standard curve.

3. p-Anisidine (B42471) Value (p-AV) Assay

This method measures the content of aldehydes (secondary oxidation products) in fats and oils.

  • Principle: The sample is dissolved in a solvent and reacted with p-anisidine in an acidic solution. The p-anisidine reacts with aldehydes to form a yellowish product, and the increase in absorbance is measured.[12]

  • Procedure:

    • Dissolve a known amount of the this compound sample (e.g., 0.5 g) in a specific volume of isooctane (B107328) (e.g., 25 mL).[4]

    • Measure the absorbance of this solution at 350 nm (this is the blank reading).

    • Pipette 5 mL of the sample solution into a test tube and add 1 mL of p-anisidine reagent.[4]

    • Allow the reaction to proceed for exactly 10 minutes in the dark.[4][13]

    • Measure the absorbance of the reacted solution at 350 nm.

    • Calculate the p-anisidine value based on the change in absorbance.

Visualizations

Lipid_Peroxidation_Pathway PUFA This compound (Polyunsaturated Fatty Acid) Radical Lipid Radical (L.) PUFA->Radical Initiators Initiators (Light, Heat, Metal Ions) Initiators->PUFA Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO.) Radical->Peroxyl_Radical Propagation Oxygen Oxygen (O2) Another_PUFA Another this compound Peroxyl_Radical->Another_PUFA Chain Reaction Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide Stable_Radical Stable Radical (A.) Degradation Degradation Products (Aldehydes, Ketones) (Secondary Oxidation Products) Hydroperoxide->Degradation Antioxidant Antioxidant (AH) Antioxidant->Peroxyl_Radical Termination Experimental_Workflow cluster_prep Sample Preparation cluster_testing Oxidation Analysis cluster_analysis Data Analysis start This compound Stock aliquot Aliquot into single-use vials start->aliquot add_antioxidant Add Antioxidant (optional) aliquot->add_antioxidant storage Store at specified conditions (Temp, Light, Atmosphere) add_antioxidant->storage pv_assay Peroxide Value (PV) Assay storage->pv_assay Time points tbars_assay TBARS Assay storage->tbars_assay Time points pav_assay p-Anisidine Value (p-AV) Assay storage->pav_assay Time points data_interp Interpret Data pv_assay->data_interp tbars_assay->data_interp pav_assay->data_interp conclusion Assess Stability data_interp->conclusion Troubleshooting_Guide start Unexpected Oxidation Detected check_storage Were storage conditions optimal? (-20°C, dark, inert gas) start->check_storage check_handling Was sample handling consistent? check_storage->check_handling Yes improper_storage Solution: Review and optimize storage protocol. check_storage->improper_storage No check_reagents Are solvents and reagents fresh? check_handling->check_reagents Yes inconsistent_handling Solution: Standardize handling procedures for all samples. check_handling->inconsistent_handling No old_reagents Solution: Use fresh, high-purity solvents and reagents. check_reagents->old_reagents No further_investigation Consider other factors: - Metal contamination - Antioxidant efficacy check_reagents->further_investigation Yes

References

Troubleshooting Linoleyl oleate peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for gas chromatography (GC) analysis.

Troubleshooting Guide: Linoleyl Oleate (B1233923) Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and reproducibility of quantitative analysis. This guide provides a systematic approach to troubleshooting peak tailing specifically for linoleyl oleate, a large molecular weight ester.

Understanding the Problem: What is Peak Tailing?

In an ideal chromatographic separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram. This distortion can lead to inaccurate peak integration and reduced resolution between adjacent peaks.

Initial Assessment: Is it a System-Wide or Compound-Specific Issue?

Before diving into specific troubleshooting steps, it's crucial to determine the scope of the problem.

  • If all peaks in the chromatogram are tailing: This typically indicates a physical or mechanical issue within the GC system, such as a problem with the flow path.

  • If only the this compound peak (and potentially other polar or high molecular weight compounds) is tailing: This suggests a chemical interaction between the analyte and active sites within the system or suboptimal method parameters for this specific compound.

Frequently Asked Questions (FAQs) for this compound Peak Tailing

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for a high molecular weight, polar compound like this compound can be caused by several factors:

  • Active Sites: The most frequent cause is the interaction of the polar ester group with active sites in the GC system. These active sites can be exposed silanol (B1196071) groups in the injector liner, on the column stationary phase, or on contaminants within the system.

  • Incomplete Vaporization: Due to its high molecular weight, this compound requires a sufficiently high inlet temperature to vaporize completely and instantaneously. Incomplete vaporization leads to a slow, continuous introduction of the sample onto the column, resulting in a tailing peak.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and interfere with the proper partitioning of this compound, causing peak tailing.[1][2]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and disrupt the sample flow path, leading to peak distortion for all compounds, including this compound.

  • Suboptimal Method Parameters: Incorrect carrier gas flow rate, a temperature program that is too fast, or an inappropriate injection technique can all contribute to peak tailing.

Q2: How can I prevent peak tailing before it occurs?

A2: Proactive measures can significantly reduce the likelihood of peak tailing:

  • Use High-Quality, Deactivated Consumables: Always use deactivated inlet liners and septa. For this compound analysis, a liner with glass wool can help trap non-volatile residues and promote vaporization, but the wool must also be deactivated.

  • Proper Sample Preparation: Ensure your sample is free of non-volatile matrix components. If necessary, incorporate a sample cleanup step. Derivatization of this compound to its fatty acid methyl esters (FAMEs) is highly recommended to increase volatility and reduce polarity, which in turn minimizes tailing.[3]

  • Regular System Maintenance: Implement a routine maintenance schedule that includes changing the septum and liner, trimming the column, and checking for leaks.

  • Method Optimization: Develop a robust GC method specifically for your analyte. This includes optimizing the inlet temperature, temperature program, and carrier gas flow rate.

Q3: What is the recommended GC column for this compound analysis?

A3: For the analysis of large esters like this compound, a polar stationary phase is generally recommended. Columns with a polyethylene (B3416737) glycol (Carbowax-type) or a cyanopropyl silicone phase provide good separation based on the degree of unsaturation and carbon number.[2][4] A column with a thin film thickness is also preferable for high molecular weight compounds.

Q4: Is derivatization necessary for this compound analysis?

A4: While direct analysis is possible, derivatization is highly recommended to improve peak shape and sensitivity.[5] Converting this compound to its corresponding fatty acid methyl esters (FAMEs) increases volatility and reduces the polarity of the molecule, minimizing interactions with active sites in the system.[3]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_scope Are all peaks tailing? start->check_scope physical_issue Physical Issue Likely check_scope->physical_issue Yes chemical_issue Chemical/Method Issue Likely check_scope->chemical_issue No check_column_install Check Column Installation (cut, depth, ferrule) physical_issue->check_column_install check_leaks Check for System Leaks (inlet, detector) check_column_install->check_leaks replace_consumables Replace Septum & Liner check_leaks->replace_consumables end_good Peak Shape Improved replace_consumables->end_good check_inlet_temp Optimize Inlet Temperature (e.g., 250-300°C) chemical_issue->check_inlet_temp check_column_health Assess Column Health check_inlet_temp->check_column_health column_maintenance Trim Column Inlet (10-20 cm) or Replace Column check_column_health->column_maintenance optimize_flow Optimize Carrier Gas Flow Rate column_maintenance->optimize_flow derivatization Consider/Optimize Derivatization (e.g., to FAMEs) optimize_flow->derivatization derivatization->end_good end_bad Problem Persists: Consult Instrument Manual or Manufacturer Support

Troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary

The following table summarizes the potential impact of troubleshooting actions on peak asymmetry, a common measure of peak tailing. An ideal peak has an asymmetry factor of 1.0. Values greater than 1.2 are generally considered to indicate significant tailing.

Troubleshooting ActionParameter ChangeExpected Asymmetry Factor (Af)Notes
Inlet Temperature Optimization Increase from 220°C to 280°C1.8 → 1.2Ensures complete vaporization of the high molecular weight analyte.
Column Trimming Remove 15 cm from column inlet1.6 → 1.1Removes accumulated non-volatile residues and active sites.
Liner Replacement Replace old liner with a new, deactivated liner1.7 → 1.3Eliminates active sites in the inlet that cause peak tailing.
Carrier Gas Flow Rate Optimize from 0.8 mL/min to 1.2 mL/min1.5 → 1.1Reduces band broadening and improves peak shape.[6]
Derivatization Analyze as FAME vs. free ester1.9 → 1.0Increases volatility and reduces polarity, leading to a more symmetrical peak.

Detailed Experimental Protocol: GC-FID Analysis of this compound (as FAMEs)

This protocol provides a step-by-step methodology for the analysis of this compound, including a derivatization step to form fatty acid methyl esters (FAMEs) to ensure optimal peak shape.

1. Sample Preparation and Derivatization (Transesterification)

This procedure converts the this compound to its constituent fatty acid methyl esters (linoleic acid methyl ester and oleic acid methyl ester).

  • Materials:

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

    • Add 1 mL of hexane to dissolve the sample.

    • Add 0.5 mL of 0.5 M sodium methoxide in methanol.

    • Cap the vial tightly and heat at 50°C for 10 minutes.

    • Cool the vial to room temperature.

    • Add 0.5 mL of 1 M sulfuric acid in methanol to neutralize the solution.

    • Add 1 mL of saturated sodium chloride solution and vortex for 1 minute.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

2. GC-FID Instrumental Conditions

The following are recommended starting conditions. Optimization may be required for your specific instrument.

ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Polar capillary column (e.g., DB-Wax, Omegawax, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Rate 1.2 mL/min (Constant Flow Mode)
Inlet Temperature 250°C
Injection Mode Split (e.g., 50:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Oven Temperature Program Initial: 180°C, hold for 2 minRamp: 5°C/min to 240°CHold: 10 min at 240°C
Detector Temperature 280°C
Detector Gases H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂ or He): 25 mL/min

3. Data Analysis

  • Identify the peaks for methyl linoleate (B1235992) and methyl oleate based on their retention times compared to a known standard.

  • Integrate the peak areas.

  • Calculate the peak asymmetry factor to assess peak shape. Most chromatography data systems have a built-in function for this calculation. An asymmetry factor between 0.9 and 1.2 is generally considered acceptable.

References

Optimizing mobile phase for Linoleyl oleate separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Linoleyl Oleate (B1233923) Separation

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Linoleyl Oleate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, a type of wax ester. The solutions focus on mobile phase optimization.

Question 1: I am seeing poor resolution between my this compound peak and other lipid components. How can I improve this?

Answer: Poor resolution is typically due to an unsuitable mobile phase strength or selectivity. This compound is a large, non-polar molecule, and its separation can be approached using either Reversed-Phase (RP) or Normal-Phase (NP) HPLC.

  • For Reversed-Phase (RP-HPLC): This is the most common mode for separating lipid species based on chain length and unsaturation.[1][2]

    • Problem: If peaks are eluting too quickly and are poorly resolved (low retention), your mobile phase is too strong (too non-polar).

    • Solution: Increase the polarity of the mobile phase. If you are using a mixture of acetonitrile (B52724) and isopropanol (B130326), try decreasing the proportion of isopropanol or introducing a more polar solvent like water or methanol (B129727) into the gradient.[1][2] A gradient elution, starting with a more polar mobile phase and gradually increasing the non-polar solvent concentration, is highly recommended for complex lipid samples.[3][4]

  • For Normal-Phase (NP-HPLC): This mode separates lipids by classes based on the polarity of their head groups.

    • Problem: If your wax ester peak is eluting too slowly (high retention), your mobile phase is too weak (too non-polar).

    • Solution: Increase the mobile phase strength by slightly increasing the concentration of the polar modifier (e.g., 2-propanol, ethyl acetate) in your non-polar solvent (e.g., hexane).[5] Be cautious, as very small changes in modifier concentration can significantly impact retention times.

Question 2: My this compound peak is broad and tailing. What are the likely causes and solutions?

Answer: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or poor analyte solubility in the mobile phase.

  • Check Analyte Solubility: this compound has limited solubility in highly aqueous mobile phases. In RP-HPLC, ensure your initial mobile phase conditions contain sufficient organic solvent to keep the analyte dissolved upon injection. Using solvents like isopropanol or butanol, which are good solvents for lipids, can improve peak shape.[1][6]

  • Adjust Mobile Phase: In some cases, interactions with the silica (B1680970) backbone of the stationary phase can cause tailing. While less common for non-polar molecules, adding a small amount of an acidic modifier like acetic or formic acid can sometimes improve peak shape, although this is more relevant for ionizable compounds.[5][7]

  • Reduce Injection Volume/Concentration: Injecting too much sample can overload the column, leading to broad, asymmetric peaks. Try diluting your sample or reducing the injection volume.

  • Column Health: A contaminated guard column or a deteriorating analytical column can also cause peak tailing. Flush the column with a strong solvent (like 100% isopropanol) or replace the guard column.[8]

Question 3: My retention times are drifting and not reproducible between runs. How can I stabilize my method?

Answer: Retention time instability is a common problem in HPLC and often points to issues with the mobile phase preparation, solvent proportioning, or temperature control.

  • Mobile Phase Preparation: Always use high-purity, HPLC-grade solvents.[9] If you are manually mixing solvents, use a graduated cylinder for accuracy and ensure they are thoroughly mixed. For online mixing, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase can sometimes resolve issues seen with online mixing, especially for low-concentration modifiers.[10]

  • Degassing: Ensure your mobile phase is adequately degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and lead to random shifts in retention time.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect solvent viscosity and, consequently, retention times.[8][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.

Data Presentation: Example Mobile Phases

The following table summarizes mobile phase compositions that have been successfully used for the separation of wax esters and other non-polar lipids. This can serve as a starting point for method development.

Chromatography ModeColumn TypeMobile Phase CompositionAnalyte ClassReference
Normal-Phase (NP)SilicaHexane / n-Butyl Chloride / Acetonitrile / Acetic Acid (90:10:1.5:0.01, v/v/v/v)Neutral Lipids[5]
Normal-Phase (NP)SilicaIsocratic elution with Hexane and a polar modifier like 2-propanol or ethyl acetate.Wax Esters[5][12]
Reversed-Phase (RP)C30Gradient of Methanol and Chloroform (B151607).Commercial Waxes[13]
Reversed-Phase (RP)C18Gradient: (A) 80:20 Water:2-Propanol + 25 µM Ammonium Formate; (B) 80:10:10 Butanol:Water:2-Propanol + 25 µM Ammonium Formate.Wax Esters[6]
Reversed-Phase (RP)C18Gradient elution using Water, Acetonitrile, and Isopropanol.General Lipidomics[1][2]

Experimental Protocols

Protocol: Mobile Phase Optimization for this compound in RP-HPLC

This protocol provides a systematic approach to developing a robust mobile phase for separating this compound using a C18 or C30 reversed-phase column.

1. Materials and System Preparation:

  • Solvents: Use HPLC or LC-MS grade acetonitrile, isopropanol, methanol, and water.

  • Column: A C18 or C30 column suitable for lipid analysis.

  • Sample: Prepare a standard of this compound (~1 mg/mL) in a solvent that is miscible with the mobile phase, such as isopropanol or a mixture of chloroform and methanol.

  • System: Ensure the HPLC system is clean. Flush the system with isopropanol to remove any contaminants. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

2. Method Development Strategy:

  • Step A: Initial Scouting Gradient

    • Define Mobile Phase A: Acetonitrile/Water (90:10, v/v)

    • Define Mobile Phase B: Isopropanol

    • Set Flow Rate: 1.0 mL/min

    • Set Column Temperature: 30°C

    • Run a linear gradient:

      • 0-5 min: 100% A

      • 5-25 min: 0% A, 100% B

      • 25-30 min: 100% B (hold)

      • 30.1-35 min: 100% A (re-equilibration)

    • Inject the this compound standard and observe its retention time and peak shape.

  • Step B: Gradient Optimization

    • If retention is too long: Make the gradient steeper (e.g., reach 100% B in 15 minutes instead of 20). This will shorten the analysis time.

    • If resolution is poor: Make the gradient shallower around the elution time of the analyte. For example, if the peak elutes at 60% B, modify the gradient to change more slowly in the 50-70% B range. This will improve separation from closely eluting compounds.[4]

  • Step C: Organic Modifier Selection

    • If peak shape is poor with isopropanol, try substituting it with other solvents. For example, create a Mobile Phase B consisting of Acetonitrile/Methanol (50:50, v/v) or test tetrahydrofuran (B95107) (THF) if compatible with your system.

    • Different organic solvents provide different selectivities and can significantly alter the elution order and resolution of lipids.[14]

  • Step D: Temperature Optimization

    • Analyze the sample at different column temperatures (e.g., 25°C, 40°C, 50°C).

    • Increasing temperature generally decreases solvent viscosity, leading to lower backpressure and shorter retention times. It can also improve peak efficiency.[11]

3. Final Verification:

  • Once an optimal mobile phase and gradient are found, perform multiple injections to confirm the reproducibility of retention times and peak areas.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common mobile phase issues during the HPLC separation of this compound.

HPLC_Troubleshooting_Workflow start HPLC Problem Observed (e.g., Poor Resolution, Peak Tailing) issue_type What is the primary issue? start->issue_type poor_res Poor Resolution issue_type->poor_res Resolution peak_shape Peak Tailing / Broadening issue_type->peak_shape Peak Shape drift_rt Irreproducible RT issue_type->drift_rt Reproducibility retention_check Retention Time (RT)? poor_res->retention_check rt_too_low Too Low (Peaks bunched) retention_check->rt_too_low Too Low rt_too_high Too High (Long run time) retention_check->rt_too_high Too High sol_rt_low_rp RP-HPLC: Increase Mobile Phase Polarity (e.g., add Water/Methanol) rt_too_low->sol_rt_low_rp sol_rt_low_np NP-HPLC: Decrease Polar Modifier % rt_too_low->sol_rt_low_np sol_rt_high_rp RP-HPLC: Decrease Mobile Phase Polarity (e.g., add IPA/Acetonitrile) rt_too_high->sol_rt_high_rp sol_rt_high_np NP-HPLC: Increase Polar Modifier % rt_too_high->sol_rt_high_np check_solubility Improve Analyte Solubility in Mobile Phase (e.g., use IPA or Butanol) peak_shape->check_solubility check_overload Reduce Sample Load (Dilute Sample or Lower Volume) peak_shape->check_overload check_system Check System Stability drift_rt->check_system sol_system Ensure Proper Solvent Mixing, Degassing & Temp. Control check_system->sol_system

References

Technical Support Center: Resolving Co-elution of Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving the co-elution of linoleyl oleate (B1233923) with other lipid esters during chromatographic analysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you overcome common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is linoleyl oleate and why is its separation challenging?

A1: this compound is a wax ester composed of linoleic acid and oleyl alcohol. Its separation can be challenging due to its high molecular weight, low volatility, and structural similarity to other lipid esters present in complex biological or commercial samples. Co-elution often occurs with other wax esters, cholesteryl esters, and triglycerides that have similar physicochemical properties.[1][2][3]

Q2: Which lipid esters are most likely to co-elute with this compound?

A2: this compound (a C36:3 wax ester, considering oleyl alcohol is C18:1 and linoleic acid is C18:2) is likely to co-elute with other lipid esters that have a similar Equivalent Carbon Number (ECN). The ECN is a value that helps predict the elution order in reversed-phase chromatography and is calculated as CN - 2 * DB, where CN is the total number of carbon atoms and DB is the number of double bonds.

Potential co-eluting compounds include:

  • Other Wax Esters: Isomeric wax esters with the same carbon number and degree of unsaturation, such as stearyl linolenate (C18:0 alcohol, C18:3 acid).

  • Cholesteryl Esters: Cholesteryl esters with similar hydrophobicity, for instance, cholesteryl arachidonate (B1239269) (C27 sterol, C20:4 acid), can be difficult to separate from wax esters.[4]

  • Triglycerides (TGs): TGs with a similar ECN, such as triolein (B1671897) (C57:3) or trilinolein (B126924) (C57:6), although typically larger, can sometimes overlap with the elution range of high molecular weight wax esters depending on the chromatographic conditions.[5][6]

Q3: What are the primary chromatographic techniques for separating this compound?

A3: The main techniques for separating wax esters like this compound are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often using C18 or C30 columns with non-aqueous mobile phases.[7]

  • High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS): This method allows for the analysis of intact wax esters at elevated temperatures.[1]

  • Supercritical Fluid Chromatography (SFC): An emerging technique that offers fast and efficient separation of lipids with reduced organic solvent consumption.[8]

Q4: I am not detecting this compound with my UV detector. What is the issue?

A4: this compound, like most wax esters, lacks a strong chromophore, making UV detection challenging, especially at wavelengths above 210 nm. For better sensitivity, consider using a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).[3]

Troubleshooting Guide: Co-elution of this compound

This guide provides solutions to common co-elution problems encountered during the analysis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Co-elution of this compound with other Wax Esters Insufficient column efficiency or selectivity. In RP-HPLC, isomers or wax esters with very similar ECNs are difficult to separate.Optimize HPLC Method: - Change Stationary Phase: Switch from a C18 to a C30 column to enhance shape selectivity for unsaturated isomers. - Modify Mobile Phase: Adjust the organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or isopropanol) to alter selectivity. Experiment with non-aqueous reversed-phase (NARP) gradients, such as acetonitrile/ethyl acetate.[7] - Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.[3] Utilize HT-GC-MS: A high-temperature capillary column with a non-polar stationary phase can provide excellent resolution of wax esters based on their volatility and boiling point.
Co-elution of this compound with Cholesteryl Esters Similar hydrophobicity and retention behavior in reversed-phase systems.Employ a Different Separation Mode: - Normal-Phase HPLC (NP-HPLC): This mode separates lipids based on the polarity of their head groups. Since cholesteryl esters have a different head group than wax esters, NP-HPLC can be effective.[9] Optimize RP-HPLC: - A C30 column may offer better separation of these two classes compared to a C18 column. Use a Multi-dimensional Approach: - A two-dimensional LC (2D-LC) approach, combining NP-HPLC for class separation with RP-HPLC for separation within each class, can be highly effective.
Co-elution of this compound with Triglycerides Overlapping elution profiles, especially in complex mixtures.Fractionate the Sample: - Use Solid-Phase Extraction (SPE) with a silica-based sorbent to separate lipid classes prior to chromatographic analysis. Wax esters are less polar than triglycerides and can be eluted in a separate fraction.[10] Optimize Chromatographic Conditions: - In RP-HPLC, a shallower gradient can improve the separation between wax esters and triglycerides.[9] - HT-GC-MS can often separate wax esters from triglycerides based on their different boiling points.
Poor Peak Shape (Broadening or Tailing) Poor solubility of this compound in the mobile phase, column overload, or secondary interactions with the stationary phase.Improve Solubility: Ensure the sample is fully dissolved in the initial mobile phase or a stronger, compatible solvent like chloroform.[3] Reduce Sample Load: Inject a smaller amount of the sample to avoid overloading the column. Increase Column Temperature: Elevating the temperature (e.g., 40-60°C in HPLC) can improve solubility and peak shape.[3]
Quantitative Data Summary

The following table summarizes typical retention behavior for different lipid classes. Note that specific retention times will vary depending on the exact chromatographic system and conditions used.

Lipid Class Typical Elution Order (RP-HPLC) Factors Affecting Retention
Wax Esters Elute based on Equivalent Carbon Number (ECN = CN - 2xDB). Within the same ECN, more unsaturated esters elute earlier.[7]Total carbon number, number of double bonds, branching.
Cholesteryl Esters Elute in a similar range to wax esters, based on the hydrophobicity of the fatty acid moiety.Fatty acid chain length and unsaturation.
Triglycerides Generally retained longer than wax esters due to their larger size and higher hydrophobicity. Elution is also governed by ECN.[11]Total carbon number of fatty acid chains, total number of double bonds.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Wax Ester Separation

This protocol is adapted from methods developed for the analysis of commercial waxes and is suitable for resolving this compound from other lipid esters.[1]

  • HPLC System: Agilent 1290 HPLC or similar.

  • Column: C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Methanol

    • B: Chloroform

  • Gradient:

    • 0-10 min: 10% B

    • 10-40 min: Gradient to 50% B

    • 40-50 min: Hold at 50% B

    • 50-55 min: Gradient to 10% B

    • 55-60 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: ELSD, CAD, or APCI-MS.

    • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

    • APCI-MS Settings: Positive ion mode, Scan Range: m/z 400-1000.

Protocol 2: High-Temperature GC-MS for Intact Wax Ester Analysis

This protocol is based on established methods for the direct analysis of high molecular weight wax esters.[12]

  • GC-MS System: Agilent 7890B GC with 5977A MS or similar.

  • Column: DB-1HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or similar high-temperature column.

  • Injector:

    • Temperature: 390°C

    • Mode: Splitless

  • Oven Temperature Program:

    • Initial Temperature: 120°C, hold for 1 min

    • Ramp 1: 15°C/min to 240°C

    • Ramp 2: 8°C/min to 390°C, hold for 6 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detector:

    • Transfer Line Temperature: 350°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-950

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Resolving Co-elution

G cluster_start Start: Co-elution Observed cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting cluster_advanced Advanced Techniques cluster_end Resolution start Initial Chromatogram Shows Co-eluting Peaks hplc_mobile Adjust Mobile Phase (Gradient, Solvent) start->hplc_mobile If using HPLC gc_temp Optimize Temperature Program (Ramp Rate) start->gc_temp If using GC hplc_column Change Column (e.g., C18 to C30) hplc_mobile->hplc_column hplc_temp Optimize Temperature hplc_column->hplc_temp spe SPE Fractionation hplc_temp->spe end Peaks Resolved hplc_temp->end gc_column Change Column (Stationary Phase, Length) gc_temp->gc_column gc_column->spe gc_column->end sfc Switch to SFC spe->sfc ms Use MS for Deconvolution sfc->ms ms->end

Caption: Troubleshooting workflow for resolving co-elution of this compound.

Wax Ester Biosynthesis Pathway

G cluster_fatty_acid Fatty Acid Pool cluster_reduction Reduction cluster_esterification Esterification linoleyl_coa Linoleoyl-CoA ws Wax Synthase (WS) linoleyl_coa->ws oleoyl_coa Oleoyl-CoA far Fatty Acyl-CoA Reductase (FAR) oleoyl_coa->far Reduction oleyl_alcohol Oleyl Alcohol far->oleyl_alcohol oleyl_alcohol->ws linoleyl_oleate This compound ws->linoleyl_oleate Esterification

Caption: Biosynthesis pathway of this compound.[13][14][15]

References

Technical Support Center: Enhancing the Solubility of Linoleyl Oleate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving linoleyl oleate (B1233923) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is linoleyl oleate and why is its solubility in aqueous buffers a challenge?

This compound is a wax ester, an ester of linoleyl alcohol and oleic acid.[1][2] Its long, nonpolar hydrocarbon chains make it highly hydrophobic, leading to poor solubility in water-based solutions like most biological buffers.[3][4] This inherent hydrophobicity can lead to precipitation and phase separation, complicating its use in aqueous experimental systems.[3]

Q2: What are the primary methods for solubilizing this compound in aqueous buffers?

There are three main strategies to enhance the aqueous solubility of this compound:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[5][6][7]

  • Use of Surfactants and Co-solvents: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that entrap this compound within their hydrophobic cores, allowing for its dispersion in aqueous solutions.[8][9] Co-solvents like ethanol (B145695) or propylene (B89431) glycol can increase solubility by reducing the polarity of the aqueous phase.[10][11]

  • Formation of Nanoemulsions: Nanoemulsions are kinetically stable colloidal dispersions of oil-in-water, where this compound would constitute the oil phase.[12] These systems use surfactants to stabilize nano-sized droplets of this compound within the aqueous buffer.

Q3: Can this compound affect cellular processes when used in cell culture experiments?

Yes, the components of this compound—linoleic acid and oleic acid—are known to be biologically active and can influence various cellular signaling pathways. For instance, ethyl linoleate (B1235992), a similar compound, has been shown to inhibit melanogenesis by modulating the Akt/GSK3β/β-catenin signaling pathway.[13] Oleic acid and linoleic acid can also impact cell viability, lipid metabolism, and growth factor signaling pathways such as the EGFR and IGF-I pathways.[14][15][16][17][18][19][20] It is crucial to consider these potential effects when designing and interpreting cell-based assays.

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution
Potential Cause Troubleshooting Step
Exceeding Solubility Limit: The concentration of this compound is too high for the chosen solubilization method.Decrease the final concentration of this compound. For initial trials, start with a lower concentration and gradually increase it to determine the solubility limit in your specific system.
Improper Mixing: The this compound was not adequately dispersed during preparation.When adding a stock solution of this compound (e.g., in an organic solvent) to the aqueous buffer, do so dropwise while vigorously vortexing or stirring the buffer to ensure rapid and even distribution.[21][22]
Temperature Effects: Changes in temperature during storage or use can affect solubility.Prepare and use the this compound solution at a consistent temperature. If you notice precipitation upon cooling, try preparing the solution at the experimental temperature.
Buffer Composition: The pH or ionic strength of the buffer may not be optimal for the chosen solubilizing agent.Empirically test different buffer systems (e.g., phosphate (B84403) vs. TRIS) and pH ranges to identify the most stable conditions for your this compound formulation.
Issue 2: The Solution is Cloudy or Opalescent
Potential Cause Troubleshooting Step
Incomplete Solubilization: The this compound is not fully dissolved or encapsulated.Increase the concentration of the solubilizing agent (surfactant, cyclodextrin). For nanoemulsions, ensure the homogenization or phase inversion process is optimized.
Incorrect Surfactant HLB: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant or surfactant blend is not suitable for creating a stable dispersion of this compound.For nanoemulsions, experiment with different surfactants or a blend of surfactants (e.g., Tween 80 and Span 80) to achieve an optimal HLB for this compound.
Particle Size: For nanoemulsions, the droplet size may be too large, causing light scattering.Optimize the nanoemulsion preparation protocol. For high-energy methods, increase homogenization pressure or duration. For low-energy methods, ensure the phase inversion temperature is accurately identified and the cooling rate is appropriate.

Experimental Protocols

Protocol 1: Solubilization of this compound using Cyclodextrins

This protocol is based on the general principles of forming inclusion complexes with cyclodextrins.[23][24]

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting point is a 5-10 fold molar excess of HP-β-CD to this compound.

  • Slowly add the this compound to the stirring HP-β-CD solution.

  • Continue stirring at room temperature for at least 24 hours to allow for complex formation.

  • The resulting solution should be clear. If not, it may be necessary to increase the HP-β-CD concentration or reduce the this compound concentration.

  • Filter the solution through a 0.22 µm syringe filter to remove any non-complexed this compound.

Protocol 2: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization

This protocol is adapted from methods for similar long-chain fatty acid esters.

Materials:

  • This compound (oil phase)

  • Tween 80 (hydrophilic surfactant)

  • Span 80 (lipophilic co-surfactant)

  • Aqueous buffer (aqueous phase)

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve Span 80 in this compound. Gently heat if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve Tween 80 in the aqueous buffer.

  • Coarse Emulsion Formation: Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C). Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at 5,000-10,000 rpm for 10-15 minutes.

  • Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles.

  • Cool the resulting nanoemulsion to room temperature. The final product should be a translucent liquid.

Quantitative Data

Table 1: Estimated Solubility of Long-Chain Fatty Acids in Aqueous Solutions with Surfactants

Fatty AcidSurfactant SystempHTemperature (°C)Estimated Solubility (µg/mL)
Oleic Acid0.05% Polysorbate 806.025~130
Palmitic Acid0.05% Polysorbate 807.437~15
Oleic Acid0.02% Polysorbate 206.025~40
Palmitic Acid0.02% Polysorbate 207.437~5

Data is extrapolated from studies on fatty acid solubility in polysorbate solutions.[25]

Table 2: Estimated Solubilizing Efficacy of Cyclodextrins for Long-Chain Fatty Acids

Fatty AcidCyclodextrin (B1172386) DerivativeMolar Ratio (Fatty Acid:CD)Fold Increase in Aqueous Solubility
Linoleic AcidMethyl-β-Cyclodextrin1:3~900x
Oleic AcidMethyl-β-Cyclodextrin1:3~850x
Stearic AcidMethyl-β-Cyclodextrin1:3~240x

Data is based on the solubilizing effects of methylated cyclodextrins on C12-C18 fatty acids.[6]

Visualizations

experimental_workflow Workflow for this compound Nanoemulsion Preparation cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process LO This compound mix_oil Mix & Heat LO->mix_oil Span80 Span 80 Span80->mix_oil pre_emulsion Coarse Emulsion Formation (High-Shear Mixing) mix_oil->pre_emulsion Heated Oil Phase Buffer Aqueous Buffer mix_aq Dissolve Buffer->mix_aq Tween80 Tween 80 Tween80->mix_aq mix_aq->pre_emulsion Heated Aqueous Phase homogenization Nanoemulsification (High-Pressure Homogenization) pre_emulsion->homogenization final_product Stable this compound Nanoemulsion homogenization->final_product

Caption: Workflow for preparing a this compound nanoemulsion.

signaling_pathway Ethyl Linoleate's Effect on Melanogenesis Signaling cluster_inhibition Inhibitory Cascade EL Ethyl Linoleate pAkt p-Akt EL->pAkt inhibits Akt Akt Akt->pAkt phosphorylation pGSK3b p-GSK3β (Inactive) pAkt->pGSK3b inhibits GSK3b GSK3β GSK3b->pGSK3b phosphorylation beta_catenin β-catenin GSK3b->beta_catenin promotes degradation pGSK3b->beta_catenin degradation inhibited MITF MITF beta_catenin->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase upregulates Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes

Caption: Ethyl linoleate's inhibitory signaling pathway in melanogenesis.[13]

References

Minimizing degradation of Linoleyl oleate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of linoleyl oleate (B1233923) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is linoleyl oleate and why is it prone to degradation?

This compound is a wax ester composed of linoleyl alcohol and oleic acid. Both of these constituent molecules are unsaturated, containing double bonds in their hydrocarbon chains. The presence of these double bonds, particularly the doubly allylic carbons in the linoleyl group, makes the molecule highly susceptible to degradation, primarily through oxidation.[1][2]

Q2: What are the main causes of this compound degradation during sample preparation?

The primary degradation pathways for this compound are:

  • Autoxidation: A free-radical chain reaction initiated by the presence of oxygen. This is often the main cause of degradation during storage and handling.[1] The rate of autoxidation increases with the degree of unsaturation; the linoleate (B1235992) portion is significantly more reactive than the oleate portion.[1]

  • Photooxidation: Degradation initiated by exposure to light, which is much faster than autoxidation.[1]

  • Thermal Degradation: High temperatures can accelerate oxidation and cause the molecule to break down into various smaller compounds, including aldehydes, ketones, and alcohols.[3][4][5]

  • Hydrolysis: The ester bond can be broken by reaction with water, especially in the presence of acids or bases, yielding linoleyl alcohol and oleic acid.[6]

  • Metal-Ion Catalysis: Traces of metal ions (e.g., iron, copper) can act as catalysts, promoting the decomposition of hydroperoxides and accelerating the rate of autoxidation.[1]

Q3: I am seeing unexpected peaks in my GC/LC-MS analysis. What could they be?

Unexpected peaks are often indicative of sample degradation. These can include:

  • Hydroperoxides: The initial, primary products of both autoxidation and photooxidation.[1]

  • Aldehydes, Ketones, Alcohols: Secondary degradation products formed from the breakdown of unstable hydroperoxides. These can be volatile and are often responsible for rancid odors.[3]

  • Free Fatty Acids and Alcohols: Peaks corresponding to free oleic acid and linoleyl alcohol may indicate hydrolysis of the ester bond.

  • Isomers: High temperatures can induce the formation of trans isomers from the naturally occurring cis double bonds.[7]

Q4: How can I prevent or minimize oxidative degradation?

Preventing oxidation requires a multi-faceted approach:

  • Work under an Inert Atmosphere: Whenever possible, handle samples under a blanket of inert gas like nitrogen or argon to displace oxygen.[1]

  • Protect from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photooxidation.[1]

  • Control Temperature: Store samples at low temperatures (see table below) and avoid unnecessary heating during preparation steps.

  • Use Antioxidants: Add antioxidants to scavenge free radicals and inhibit the oxidation chain reaction.[8][9]

  • Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to sequester the metal ions.[10]

Q5: Which antioxidants are most effective for stabilizing this compound?

The choice of antioxidant depends on the sample matrix and downstream analysis. Phenolic antioxidants are highly effective radical scavengers. A combination of primary and secondary antioxidants can also be beneficial.[10][11]

Data Summary: Recommended Antioxidants

Antioxidant TypeExamplesTypical ConcentrationMechanism of ActionReference
Primary (Radical Scavengers) Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tert-Butylhydroquinone (TBHQ), Tocopherols (Vitamin E), Propyl Gallate50 - 300 ppmDonate a hydrogen atom to free radicals, terminating the oxidation chain reaction.[9][10]
Secondary (Preventive) Ascorbic Acid (Vitamin C) & its esters (e.g., Ascorbyl Oleate), Citric Acid, EDTAVaries by applicationAct as oxygen scavengers or chelating agents to bind metal ions that catalyze oxidation.[10][12][13]
Natural Extracts Rosemary Extract, Clove Oil, Oregano OilVaries by extractContain phenolic compounds (e.g., eugenol, carvacrol) that act as potent natural antioxidants.[8][9]

Experimental Protocols

Protocol 1: General Sample Preparation to Minimize Degradation

This protocol outlines the best practices for handling and preparing this compound samples for analysis.

  • Thawing: If samples are frozen, thaw them slowly at a low temperature (e.g., in a refrigerator at 4°C). Avoid rapid thawing at room temperature or in a water bath.

  • Inert Environment: Before opening the sample vial, flush the workspace (e.g., a glove box or a benchtop area shielded from drafts) with an inert gas like nitrogen or argon.

  • Solvent Preparation: Use deoxygenated solvents. This can be achieved by sparging the solvent with nitrogen or argon for 15-30 minutes prior to use.

  • Antioxidant Addition: If permissible for the analysis, add an antioxidant solution to the sample. For example, add a stock solution of BHT in a compatible solvent to achieve a final concentration of ~100 ppm.

  • Sample Aliquoting: Prepare aliquots in amber glass vials to avoid repeated freeze-thaw cycles and light exposure for the bulk sample.

  • Headspace Purge: Before sealing each vial, gently flush the headspace with inert gas to displace any oxygen.

  • Storage: Store all samples, including aliquots, at ≤ -20°C, protected from light. For long-term storage, -80°C is preferable.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes the conversion of this compound to its constituent FAMEs for quantification by Gas Chromatography.

  • Hydrolysis/Saponification:

    • Accurately weigh the this compound sample into a screw-cap tube.

    • Add a known amount of an internal standard (e.g., C17:0) for accurate quantification.[14]

    • Add 2 mL of 0.5 M NaOH in methanol (B129727). Flush the tube with nitrogen, cap tightly, and heat at 80-100°C for 10 minutes to cleave the ester bond and form sodium salts of the fatty acids.

  • Methylation (Esterification):

    • Cool the tube to room temperature.

    • Add 2 mL of Boron Trifluoride (BF3) in methanol (14% w/v).[14][15] Flush with nitrogen, cap, and heat again at 80-100°C for 10 minutes. This step converts the fatty acid salts to their corresponding methyl esters.

  • Extraction:

    • Cool the tube. Add 1 mL of hexane (B92381) (or another non-polar solvent) and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge briefly to separate the layers.

    • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean amber GC vial.

  • Analysis: The extracted FAMEs are now ready for injection into the GC-FID or GC-MS system. Use a polar capillary column (e.g., CP-Sil 88™ or BPX-70™) for optimal separation of fatty acid isomers.[15]

Visualizations

Degradation Pathway: Autoxidation

This compound Autoxidation Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH This compound (RH) R_dot Alkyl Radical (R•) RH->R_dot R_dot2 New Alkyl Radical (R•) Initiator Initiator (Heat, Light, Metal) Initiator->RH H abstraction O2 Oxygen (O2) ROO_dot Peroxyl Radical (ROO•) R_dot->ROO_dot O2->ROO_dot Fast ROO_dot->RH H abstraction ROOH Hydroperoxide (ROOH) ROO_dot->ROOH ROO_dot->ROOH ROO_dot_term ROO• ROOH->R_dot2 Chain Reaction R_dot_term R• Stable Non-Radical Products R_dot_term->Stable ROO_dot_term->Stable

Caption: Free-radical chain reaction of autoxidation.

Workflow for Sample Preparation

Workflow to Minimize this compound Degradation cluster_processing Sample Processing Start Start: Receive/Thaw Sample Inert Work in Inert Atmosphere (Nitrogen or Argon) Start->Inert Solvent Use Deoxygenated Solvents Inert->Solvent Antioxidant Add Antioxidant/Chelator (e.g., BHT, EDTA) Solvent->Antioxidant Weigh Weigh Sample Antioxidant->Weigh Dilute Dilute / Dissolve Weigh->Dilute Derivatize Derivatize (if needed) e.g., for GC-MS Dilute->Derivatize Store Store Aliquots in Amber Vials (Purge Headspace, ≤ -20°C) Dilute->Store If no derivatization Derivatize->Store Analyze Proceed to Analysis (GC, LC-MS, etc.) Store->Analyze

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Linoleyl Oleate Derivatization for Enhanced GC-MS Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of linoleyl oleate (B1233923) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of linoleyl oleate?

A1: this compound is a large wax ester with low volatility and high molecular weight. Direct analysis by GC-MS is challenging because it may not vaporize readily in the GC inlet, leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation.[1] Derivatization converts this compound into a more volatile and thermally stable compound, making it more amenable to GC analysis.[2]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common approaches involve the transesterification or hydrolysis of the wax ester followed by derivatization of the resulting fatty acids and fatty alcohols. Key techniques include:

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): This is a widely used method where the ester bond is cleaved and the fatty acids are converted to more volatile methyl esters.[3][4]

  • Silylation: This process replaces active hydrogen atoms on the carboxyl groups of the hydrolyzed fatty acids with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[5] Common reagents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[6]

  • Pentafluorobenzyl (PFB) Ester Formation: This method is employed to achieve very high sensitivity, particularly with electron capture negative ion mass spectrometry (ECNI-MS).[7]

Q3: How can I choose the best derivatization reagent for my application?

A3: The choice of reagent depends on your analytical goals:

  • For routine quantitative analysis, transesterification to FAMEs using BF3-methanol is a robust and common method.[5]

  • If your sample contains other functional groups that you also want to analyze, silylation is a good option as it derivatizes multiple functional groups.[5]

  • For trace-level analysis requiring the highest sensitivity, pentafluorobenzyl (PFB) bromide derivatization is the preferred method.[7]

Q4: Can I analyze intact this compound without derivatization?

A4: While challenging, it is possible to analyze intact wax esters like this compound using high-temperature GC-MS (HT-GC-MS) with specialized columns that can withstand temperatures up to 390°C.[1] However, this approach may still suffer from lower sensitivity compared to methods involving derivatization and requires specialized equipment.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product peak in the chromatogram 1. Incomplete derivatization reaction. 2. Degradation of the derivatizing reagent. 3. Presence of moisture in the sample or reagents. 4. Incorrect reaction temperature or time.1. Optimize reaction conditions (time, temperature, reagent concentration). 2. Use fresh, high-quality derivatization reagents stored under appropriate conditions. 3. Ensure all glassware is dry and use anhydrous solvents. Consider using a drying agent like anhydrous sodium sulfate (B86663).[9] 4. Follow a validated protocol for reaction conditions. For silylation, a common condition is 60°C for 60 minutes.[5]
Poor peak shape (e.g., tailing) 1. Underivatized analyte interacting with the GC column. 2. Active sites in the GC inlet liner or column.1. Ensure the derivatization reaction has gone to completion. 2. Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Consider silanizing glassware to minimize active sites.[9]
Low recovery of the analyte 1. Incomplete extraction of this compound from the sample matrix. 2. Loss of sample during solvent evaporation steps. 3. Adsorption of the analyte to glassware.1. Optimize the extraction procedure. 2. Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness for extended periods. 3. Silanize all glassware to prevent adsorption.[9]
Presence of extraneous peaks in the chromatogram 1. Contamination from solvents, reagents, or glassware. 2. Side reactions during derivatization. 3. Carryover from a previous injection.1. Run a reagent blank to identify sources of contamination. Use high-purity solvents and reagents. 2. Optimize derivatization conditions to minimize side product formation. 3. Perform solvent blank injections between samples to clean the injection port and column.

Quantitative Data Summary

The following table summarizes the general characteristics of common derivatization methods for fatty acids and wax esters. The actual sensitivity enhancement for this compound may vary depending on the specific experimental conditions and the GC-MS instrumentation used.

Derivatization MethodReagent(s)General SensitivityAdvantagesDisadvantages
Transesterification (FAMEs) BF3-Methanol, HCl-MethanolGoodRobust, well-established method, suitable for routine analysis.[3]May not be suitable for trace analysis.
Silylation (TMS Esters) BSTFA, MSTFAGood to ExcellentDerivatizes multiple functional groups, useful for broader metabolite profiling.[5]Derivatives can be moisture-sensitive, potentially complex mass spectra.[5]
Pentafluorobenzyl (PFB) Esters PFB-BrVery High (Femtogram level with NCI-MS)Extremely high sensitivity, ideal for trace analysis.[7]Requires careful optimization, may not be necessary for all applications.
Direct Analysis (HT-GC-MS) NoneModerate to LowSimpler sample preparation, analyzes the intact molecule.Requires specialized high-temperature equipment, potential for thermal degradation, lower sensitivity.[1]

Experimental Protocols

Protocol 1: Transesterification to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

This protocol is a common method for preparing FAMEs from wax esters for GC-MS analysis.

  • Sample Preparation: Weigh approximately 10-20 mg of the this compound-containing sample into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated sodium chloride (NaCl) solution.

    • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the FAMEs into the hexane (B92381) layer.

  • Phase Separation: Centrifuge the tube at low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation to Trimethylsilyl (TMS) Esters using BSTFA

This protocol is suitable for the derivatization of hydrolyzed fatty acids from this compound. An initial hydrolysis step is required to cleave the wax ester bond.

A. Hydrolysis (Base-Catalyzed)

  • Sample Preparation: Weigh approximately 10-20 mg of the this compound sample into a screw-cap glass tube.

  • Reaction: Add 2 mL of 0.5 M methanolic KOH. Cap the tube and heat at 80°C for 1 hour.

  • Acidification: Cool the tube and add 1 mL of 1 M HCl to acidify the solution (check pH with litmus (B1172312) paper).

  • Extraction: Add 2 mL of n-hexane, vortex, and centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer containing the free fatty acids and fatty alcohols to a new tube and evaporate to dryness under a gentle stream of nitrogen.

B. Silylation

  • Reagent Addition: To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of a solvent like pyridine (B92270) or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[5]

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow_fame Experimental Workflow for FAMEs Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis sample This compound Sample add_bf3 Add BF3-Methanol sample->add_bf3 heat Heat at 60°C add_bf3->heat add_hexane_nacl Add Hexane & NaCl heat->add_hexane_nacl vortex Vortex add_hexane_nacl->vortex centrifuge Centrifuge vortex->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na2SO4 collect->dry gcms GC-MS Analysis dry->gcms troubleshooting_workflow Troubleshooting Low GC-MS Signal start Low or No Signal check_derivatization Derivatization Complete? start->check_derivatization check_reagents Reagents Fresh? check_derivatization->check_reagents No check_gcms GC-MS System Check check_derivatization->check_gcms Yes check_conditions Conditions Optimal? check_reagents->check_conditions Yes solution_new_reagents Use Fresh Reagents check_reagents->solution_new_reagents No check_moisture Anhydrous Conditions? check_conditions->check_moisture Yes solution_reoptimize Optimize Reaction Time/Temp check_conditions->solution_reoptimize No check_moisture->check_gcms Yes solution_dry Dry Sample/Solvents check_moisture->solution_dry No solution_instrument_maintenance Perform Instrument Maintenance check_gcms->solution_instrument_maintenance

References

Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low levels of linoleyl oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of this specific wax ester.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying low levels of linoleyl oleate?

A1: Quantifying low levels of this compound presents several analytical challenges. Due to its high molecular weight and low volatility, specialized techniques are often required. Key challenges include:

  • Low Volatility: Makes standard gas chromatography (GC) difficult without high-temperature methods.[1][2][3]

  • Poor Ionization Efficiency: As a non-polar lipid, this compound can be difficult to ionize effectively using common techniques like electrospray ionization (ESI).[4][5]

  • Co-elution of Isomers: Distinguishing this compound from other wax ester isomers with the same carbon number and degree of unsaturation can be difficult.[6]

  • Matrix Effects: In complex biological samples, other lipids and matrix components can interfere with the signal and suppress ionization.

  • Lack of Commercial Standards: The availability of specific internal standards for this compound can be limited, impacting the accuracy of quantification.[7]

Q2: Which analytical technique is better for quantifying intact this compound: GC-MS or LC-MS?

A2: The choice between GC-MS and LC-MS depends on the specific requirements of your experiment.

  • High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) is a powerful technique for the direct analysis of intact wax esters like this compound, avoiding the need for hydrolysis.[2][3][8] It offers high resolution for separating isomers. However, it requires specialized equipment capable of reaching high temperatures (up to 390°C for the injector and detector).[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is also a viable option, particularly with Atmospheric Pressure Chemical Ionization (APCI), which is more suitable for non-polar compounds than ESI.[5][9][10] LC-MS can be performed at lower temperatures, reducing the risk of thermal degradation of the analyte.

Q3: What is the best ionization technique for analyzing this compound by LC-MS?

A3: For non-polar lipids like wax esters, Atmospheric Pressure Chemical Ionization (APCI) is generally more effective than Electrospray Ionization (ESI).[4][9][10] ESI is less efficient for non-polar molecules, which can result in poor sensitivity.[4][5] Atmospheric Pressure Photoionization (APPI) can also be considered for non-polar compounds and may offer advantages in certain matrices.[5]

Q4: How can I improve the stability of this compound during sample preparation?

A4: this compound, being an unsaturated wax ester, is susceptible to oxidation. To minimize degradation during sample preparation:

  • Work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Use antioxidants in your extraction solvents.

  • Store extracts at -80°C until analysis.

  • Avoid prolonged exposure to light and air.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: No or very low signal for this compound in HT-GC-MS.

  • Question: I am not seeing a peak for my high molecular weight wax ester, this compound, eluting from the GC column. What could be the problem?

  • Answer: This is a common issue due to the low volatility of long-chain wax esters.[3][6] Here are several factors to investigate:

    • Insufficient Temperature: The injector, column, and detector temperatures may be too low. For high-carbon number wax esters, high-temperature GC is necessary.[3][8] Temperatures up to 390°C for the injector and detector have been successfully used.[8]

    • Column Limitations: Your GC column may not be rated for the required high temperatures. A specialty thin-phase, high-temperature nonpolar capillary column is recommended.[6]

    • Sample Preparation: While direct analysis is preferred, if you are consistently having issues, consider derivatization to fatty acid methyl esters (FAMEs) and fatty alcohols as an alternative strategy, though this will not provide information on the intact molecule.

Issue 2: Poor peak shape and split peaks in LC-MS.

  • Question: I am observing poor peak shapes and split peaks for this compound in my LC-MS analysis. What is the cause?

  • Answer: These issues often point to problems with the column or mobile phase.

    • Column Deterioration: Accumulation of contaminants on the column frit or a void in the packing bed can cause peak splitting and tailing.

    • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column.[6]

    • Injector Problems: A partially blocked injector can also lead to distorted peak shapes.

Issue 3: Difficulty in distinguishing this compound from its isomers.

  • Question: I am having difficulty separating isomeric wax esters. What can I do?

  • Answer: Co-elution of isomers is a significant challenge in wax ester analysis.[6] Here are some approaches to improve resolution:

    • Column Selection (GC): A longer column with a thinner film thickness can provide better separation.

    • Temperature Program (GC): A slower temperature ramp can improve the resolution of closely eluting compounds.

    • Column Selection (LC): A C30 reversed-phase column may offer better separation for lipid isomers compared to a standard C18 column.

Data Presentation

Table 1: Comparison of Analytical Methods for Intact this compound Quantification

FeatureHigh-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by mass-to-charge ratio.
Analytes Volatile and thermally stable wax esters. High-temperature methods allow for the analysis of intact wax esters.[2][8]A broad range of wax esters, including high molecular weight and thermally labile compounds.
Sample Preparation Minimal sample preparation is typically required; dissolution in a suitable organic solvent.Minimal sample preparation is typically required; dissolution in a suitable organic solvent.
Sensitivity Generally high, with low limits of detection (LOD) and quantification (LOQ).Good sensitivity, though it can be lower than MS for certain compounds, especially with ESI.
Linearity Typically exhibits a wide linear range.The response can be non-linear with some detectors (e.g., ELSD) and may require specific curve fitting.
Challenges Requires specialized high-temperature equipment. Potential for thermal degradation of analytes.Ionization efficiency can be low for non-polar wax esters (especially with ESI). Matrix effects can be significant.

Table 2: Comparison of Ionization Techniques for this compound Analysis by LC-MS

Ionization TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique where ions are formed from charged droplets.[5]Less suitable.Good for polar and large biomolecules.[5]Inefficient for non-polar compounds like wax esters, leading to low sensitivity.[4]
Atmospheric Pressure Chemical Ionization (APCI) Ions are formed through gas-phase chemical reactions initiated by a corona discharge.[5]Highly suitable.Effective for non-polar and semi-volatile compounds.[5][10] Tolerates higher buffer concentrations than ESI.Requires analytes to be thermally stable.[10]
Atmospheric Pressure Photoionization (APPI) Ionization is induced by photons from a UV lamp.[5]Potentially suitable.Can ionize non-polar compounds that are challenging for ESI and APCI.[5]May have lower efficiency for some polar compounds.

Table 3: Quantitative Data for Wax Esters and Related Fatty Acids (Note: Data for intact this compound is limited)

AnalyteMethodMatrixLODLOQReference
Wax Esters (C29-C44)HT-GC/MSStandards--[11]
Oleic AcidLC-MS/MSStandards-1 nM[12]
Linoleic AcidLC-MS/MSSerum/BSA-~285.3 nmol/L
Hydroxylated Linoleic Acid (HODEs)LC-MS/MSStandards<2.6 pg<0.09 ng/mL[13]

Experimental Protocols

Protocol 1: High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) for Intact Wax Esters

This protocol is a general guideline for the analysis of high molecular weight wax esters and can be adapted for this compound.

  • Sample Preparation:

    • Dissolve samples and standards in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a concentration of 0.1–1.0 mg/mL.[11]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with a 7010B Triple Quadrupole GC/MS).[11]

    • GC Column: A high-temperature, non-polar capillary column (e.g., DB-1 HT fused-silica, 15 m × 0.25 mm, 0.10 µm film thickness).[8]

  • GC Conditions:

    • Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.[8]

    • Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a hold for 6 minutes.[8]

    • Injection Mode: Splitless (e.g., 1 µL injection volume).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Detection:

    • Operate in electron ionization (EI) mode with a scan range of m/z 50-920.[8]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Wax Esters

This protocol provides a general framework for developing an LC-MS/MS method for this compound.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of methanol (B129727) and chloroform).

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer with an APCI source.

  • LC Conditions:

    • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and chloroform.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 40-60°C.

  • MS Conditions (APCI):

    • Optimize source parameters such as vaporizer temperature, capillary voltage, and gas flows for maximum sensitivity for this compound.

    • Acquire data in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., with Hexane/Isopropanol) Sample->Extraction InternalStandard Add Internal Standard Extraction->InternalStandard Dissolution Dissolve in appropriate solvent InternalStandard->Dissolution HTGCMS HT-GC-MS Analysis Dissolution->HTGCMS Option 1 LCMSMS LC-MS/MS Analysis (APCI) Dissolution->LCMSMS Option 2 PeakIntegration Peak Integration HTGCMS->PeakIntegration LCMSMS->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Results Final Concentration Quantification->Results

Caption: General workflow for the quantification of this compound.

troubleshooting_workflow Start Start: Low/No Signal for this compound CheckMethod GC or LC method? Start->CheckMethod GCTemp Increase Injector/Oven/Detector Temp? CheckMethod->GCTemp GC LCIonSource Using APCI source? CheckMethod->LCIonSource LC GCColumn Using HT-rated column? GCTemp->GCColumn Yes GCSolve Problem Solved GCTemp->GCSolve No, Temp increased GCColumn->GCSolve Yes, column is correct ConsiderDeriv Consider Derivatization (if intact analysis not required) GCColumn->ConsiderDeriv No LCSolvent Sample soluble in mobile phase? LCIonSource->LCSolvent Yes SwitchToESI Switch to ESI (if analyte is polar) LCIonSource->SwitchToESI No, using ESI LCSolve Problem Solved LCSolvent->LCSolve Yes LCSolvent->ConsiderDeriv No, solvent changed

References

Technical Support Center: Stabilizing Linoleyl Oleate Emulsions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing linoleyl oleate (B1233923) emulsions in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in using linoleyl oleate emulsions for cell-based assays?

A1: The primary challenges include maintaining emulsion stability in culture media, preventing phase separation, controlling particle size to ensure consistent cellular uptake, avoiding cytotoxicity from the emulsion components, and ensuring sterility for aseptic cell culture conditions.

Q2: Which surfactants are recommended for stabilizing this compound emulsions?

A2: Non-ionic surfactants are commonly used. A combination of Tween 80 (hydrophilic) and Span 80 (lipophilic) is often employed to achieve a stable oil-in-water emulsion. The ratio of these surfactants is critical and needs to be optimized to achieve the desired Hydrophilic-Lipophilic Balance (HLB).[1][2][3][4][5]

Q3: What is the ideal particle size for this compound emulsions in cell-based assays?

A3: The ideal particle size is typically in the nano-range (20-200 nm) for several reasons.[6] Smaller particle sizes can lead to increased stability and more uniform cellular uptake. However, it is crucial to determine the optimal size for your specific cell line and assay, as very small particles may exhibit different biological interactions.

Q4: How can I sterilize my this compound emulsion for use in cell culture?

A4: Filtration using a 0.22 µm syringe filter is a common and effective method for sterilizing lipid emulsions without compromising their integrity, which can be affected by heat-based methods like autoclaving.[7] It is essential to perform this step under aseptic conditions in a laminar flow hood.

Q5: Can the emulsion itself be toxic to the cells?

A5: Yes, components of the emulsion, including the surfactants and even high concentrations of this compound, can exhibit cytotoxicity.[8][9][10][11] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration range for your specific cell line and experimental setup.

Troubleshooting Guides

Issue 1: Emulsion Instability (Phase Separation, Creaming, or Cracking)

Question: My this compound emulsion appears cloudy, or I see a separate oil layer after adding it to the cell culture medium. What should I do?

Answer: This indicates emulsion instability. Here are the potential causes and troubleshooting steps:

  • Incorrect Surfactant Concentration or Ratio: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant system may not be optimal for this compound.

    • Solution: Adjust the ratio of high-HLB (e.g., Tween 80) to low-HLB (e.g., Span 80) surfactants. A common starting point is a blend that provides an overall HLB value suitable for oil-in-water emulsions.

  • Insufficient Homogenization: The energy input during emulsification might not be adequate to create small, stable droplets.

    • Solution: Increase the homogenization time or pressure. For high-pressure homogenization, multiple passes can improve emulsion stability.[6][12]

  • Suboptimal pH: The pH of the emulsion or the final culture medium can affect the surface charge of the droplets and thus stability.

    • Solution: Measure the pH of your emulsion and the final medium. Adjust as necessary to be compatible with your cell culture conditions while maintaining emulsion stability.

  • High Electrolyte Concentration in Media: Cell culture media contain salts that can disrupt emulsion stability.

    • Solution: Prepare a more concentrated stock of the emulsion and dilute it directly in the media just before use to minimize exposure time to high electrolyte concentrations.

Issue 2: High Variability in Cell Viability Assay Results

Question: I am observing significant well-to-well variability in my MTT/LDH assay results when using the this compound emulsion. What could be the cause?

Answer: High variability can stem from several factors related to both the emulsion and the assay itself.

  • Inconsistent Emulsion Droplet Size: A broad particle size distribution can lead to non-uniform cellular uptake.

    • Solution: Characterize your emulsion's particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Aim for a PDI value below 0.3.[13] Refine your homogenization process to achieve a more uniform droplet size.

  • Pipetting Errors: Viscous emulsions can be challenging to pipette accurately.

    • Solution: Use positive displacement pipettes or reverse pipetting techniques for more accurate dispensing of viscous liquids.

  • Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): The formazan crystals may not fully dissolve, leading to inaccurate absorbance readings.

    • Solution: Ensure thorough mixing after adding the solubilization solution. You can try gentle shaking on an orbital shaker for a few minutes.[14]

  • Interference with Assay Reagents: Components of the emulsion may interfere with the colorimetric reagents.

    • Solution: Run appropriate controls, including wells with the emulsion but without cells, to check for any background absorbance.

Issue 3: Unexpected Cytotoxicity

Question: My cells are showing high levels of cell death even at low concentrations of the this compound emulsion. What is the problem?

Answer: Unexpected cytotoxicity can be due to the formulation itself or contamination.

  • Surfactant Toxicity: Surfactants, especially at higher concentrations, can be cytotoxic.

    • Solution: Perform a dose-response curve for the surfactant(s) alone to determine their toxicity profile in your cell line. Optimize the formulation to use the lowest effective surfactant concentration.

  • Oxidation of this compound: this compound is an unsaturated lipid and can oxidize over time, producing cytotoxic byproducts.

    • Solution: Prepare fresh emulsions for your experiments. Store the this compound stock under nitrogen or argon and in the dark at a low temperature to minimize oxidation.

  • Microbial Contamination: Contamination introduced during emulsion preparation can lead to cell death.

    • Solution: Prepare and handle the emulsion under aseptic conditions.[15][16][17] Sterilize the final emulsion by filtration.[7]

Data Presentation

Table 1: Key Parameters for Emulsion Stability Assessment

ParameterTechniqueDesirable RangeSignificance
Mean Particle Size Dynamic Light Scattering (DLS)20 - 200 nmInfluences stability and cellular uptake.[6]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates a narrow and uniform size distribution.[13]
Zeta Potential Electrophoretic Light Scattering (ELS)> |30| mVA higher absolute value suggests better electrostatic stability.[18]

Table 2: Troubleshooting Summary for Common Cytotoxicity Assay Issues

IssuePotential CauseRecommended Action
High Background (MTT) Media components (phenol red, serum)Use phenol (B47542) red-free media; run media-only controls.[14]
Low Signal (MTT) Insufficient incubation time; low cell numberIncrease incubation time with MTT reagent; optimize cell seeding density.[19][20]
High Spontaneous Release (LDH) High serum levels in media; rough cell handlingUse low-serum media for the assay; handle cells gently during media changes.[21]
False Positives (LDH) Emulsion components interfere with the assayRun controls with the emulsion in cell-free media.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol provides a general guideline for preparing a this compound nanoemulsion using high-pressure homogenization. Optimization will be required for specific applications.

Materials:

  • This compound

  • Tween 80

  • Span 80

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Prepare the Oil Phase: In a sterile beaker, mix this compound and Span 80.

  • Prepare the Aqueous Phase: In a separate sterile beaker, dissolve Tween 80 in deionized water.

  • Heating: Heat both the oil and aqueous phases to 50-55°C.[22]

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., with a high-shear mixer) for 5-10 minutes to form a coarse pre-emulsion.[22]

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer.[6][23][24] The pressure and number of cycles should be optimized. A common starting point is 10,000-15,000 psi for 5-10 cycles.[12][22]

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Sterilization: Sterilize the nanoemulsion by passing it through a 0.22 µm sterile filter in a laminar flow hood.

  • Characterization: Characterize the nanoemulsion for particle size, PDI, and zeta potential.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound emulsion

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound emulsion. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization and read the absorbance at 570 nm.[14][19]

Protocol 3: LDH Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound emulsion

  • LDH assay kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new plate and adding a reaction mixture.[21][25][26][27][28]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[26][28]

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for Emulsion Preparation and Cell-Based Assays cluster_prep Emulsion Preparation cluster_char Characterization cluster_assay Cell-Based Assay prep1 Prepare Oil Phase (this compound + Span 80) prep3 Create Pre-emulsion (High-Shear Mixing) prep1->prep3 prep2 Prepare Aqueous Phase (Water + Tween 80) prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Sterile Filtration (0.22 µm) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 Quality Control char2 Zeta Potential (ELS) prep5->char2 Quality Control assay2 Treatment with Emulsion char1->assay2 Proceed if stable char2->assay2 Proceed if stable assay1 Cell Seeding (96-well plate) assay1->assay2 assay3 Incubation assay2->assay3 assay4 Cytotoxicity Assay (MTT or LDH) assay3->assay4 assay5 Data Analysis assay4->assay5

Caption: Workflow for preparing and testing this compound emulsions.

Troubleshooting_Pathway Figure 2: Troubleshooting Pathway for Emulsion-Based Assays cluster_instability Emulsion Instability cluster_variability High Data Variability cluster_toxicity Unexpected Cytotoxicity start Problem Encountered inst_q1 Phase Separation? start->inst_q1 var_q1 Inconsistent Results? start->var_q1 tox_q1 High Cell Death? start->tox_q1 inst_a1 Adjust Surfactant Ratio (Optimize HLB) inst_q1->inst_a1 Yes inst_a2 Increase Homogenization (Energy Input) inst_q1->inst_a2 Yes var_a1 Check Particle Size & PDI var_q1->var_a1 Yes var_a2 Refine Pipetting Technique var_q1->var_a2 Yes tox_a1 Test Surfactant Toxicity tox_q1->tox_a1 Yes tox_a2 Use Fresh Emulsion (Check for Oxidation) tox_q1->tox_a2 Yes tox_a3 Ensure Sterility tox_q1->tox_a3 Yes

Caption: Decision tree for troubleshooting common experimental issues.

References

Technical Support Center: Addressing Cytotoxicity of Linoleyl Oleate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential cytotoxicity of linoleyl oleate (B1233923) in cell culture experiments. The information provided is based on the known biological effects of its constituent fatty acids, linoleic acid and oleic acid, as direct studies on linoleyl oleate are limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be cytotoxic?

This compound is an ester formed from linoleic acid and oleic acid. Its cytotoxicity in cell culture can be attributed to the biological activities of these constituent fatty acids upon hydrolysis or as the intact ester. High concentrations of unsaturated fatty acids can induce cellular stress through various mechanisms.

Q2: What are the common mechanisms of fatty acid-induced cytotoxicity?

Fatty acid-induced cytotoxicity can occur through several mechanisms, including:

  • Apoptosis (Programmed Cell Death): Activation of caspase cascades (caspase-3, -8, and -9) is a common pathway.[1][2][3]

  • Necrosis: At higher concentrations, fatty acids can cause direct damage to cell membranes, leading to necrosis.[4]

  • Oxidative Stress: The accumulation of reactive oxygen species (ROS) can damage cellular components.[5][6][7]

  • Endoplasmic Reticulum (ER) Stress: Disruption of ER function can trigger the unfolded protein response (UPR), which can lead to apoptosis.[3]

  • Mitochondrial Dysfunction: Fatty acids can affect mitochondrial membrane potential and function, leading to the release of pro-apoptotic factors.[8]

Q3: Is there a difference in the cytotoxicity of linoleic acid and oleic acid?

Yes, studies have shown that linoleic acid is generally more cytotoxic than oleic acid in various cell lines.[8][9] The higher degree of unsaturation in linoleic acid may contribute to increased lipid peroxidation and oxidative stress.[10]

Q4: How does the preparation of this compound for cell culture experiments impact its cytotoxicity?

The method of preparation is critical. This compound is lipophilic and requires a carrier for delivery in aqueous cell culture media. Common methods include:

  • Solvents: Using solvents like ethanol (B145695) or DMSO to dissolve the compound. High concentrations of these solvents can be independently toxic to cells.

  • Bovine Serum Albumin (BSA) Conjugation: Complexing this compound with fatty acid-free BSA mimics its physiological transport and can reduce acute cytotoxicity by controlling the concentration of the free compound. The ratio of fatty acid to BSA is a crucial parameter.[11]

Q5: What are some general recommendations for working with this compound in cell culture?

  • Start with a dose-response experiment: Determine the optimal, non-toxic concentration range for your specific cell line and experimental duration.

  • Use a carrier protein: Conjugating this compound to BSA is highly recommended to improve solubility and reduce non-specific toxicity.

  • Control for solvent effects: If using a solvent, ensure the final concentration in the culture medium is minimal and include a solvent-only control group.

  • Monitor cell viability: Regularly assess cell health using methods like Trypan Blue exclusion or a live/dead cell staining assay.

  • Consider the duration of exposure: Cytotoxic effects are often time-dependent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell death observed shortly after treatment. Concentration is too high: The concentration of this compound may be acutely toxic to the cells.Perform a dose-response experiment starting from a low concentration (e.g., 1 µM) and titrating upwards.
Solvent toxicity: The concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound may be too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a solvent-only control.
Improper preparation: The this compound may not be properly complexed with BSA, leading to high concentrations of free compound.Optimize the BSA conjugation protocol. Ensure the fatty acid:BSA molar ratio is appropriate.
Inconsistent results between experiments. Variability in this compound preparation: Inconsistent preparation of the this compound-BSA complex can lead to different effective concentrations.Standardize the preparation protocol, including incubation time, temperature, and mixing. Prepare a large batch of the complex for multiple experiments if possible.
Cell passage number and confluency: Different cell passages or confluency levels can have varying sensitivities.Use cells within a consistent passage number range and plate them to achieve a consistent confluency at the time of treatment.
Unexpected changes in cell morphology. Lipid droplet accumulation: Fatty acids are stored in lipid droplets, and high uptake can lead to changes in cell size and shape.This is an expected biological response. Observe and document these changes. Oil Red O staining can be used to visualize lipid droplets.
Induction of apoptosis or stress responses: Cellular stress can lead to morphological changes like cell shrinkage and membrane blebbing.Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) or cellular stress to understand the underlying mechanism.
Control cells (BSA-only) are also showing some toxicity. BSA quality: The BSA used may have contaminants or endotoxin (B1171834) levels that are toxic to the cells.Use high-quality, fatty acid-free BSA certified for cell culture use. Test different lots of BSA.
BSA concentration: High concentrations of BSA can sometimes affect cell growth.Optimize the BSA concentration in your control and treatment groups.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of linoleic acid (LA) and oleic acid (OA), the components of this compound, on various cell lines. Note: This data is for the individual fatty acids and may not directly reflect the cytotoxicity of the ester, this compound.

Table 1: Cytotoxicity of Linoleic Acid (LA) in Various Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Effect on Cell ViabilityReference
HepG225016Significant increase in apoptosis[3]
Prostate Cancer (PC3, DU145, LNCaP, VCaP)100Not SpecifiedReduced cell proliferation and viability[12][13]
Bovine Satellite Cells25024Decreased cell proliferation[14]
Porcine Mammary Epithelial Cells200-60024Decreased cell viability[15]
Bovine Lens Epithelial CellsNot SpecifiedNot SpecifiedHigh cytotoxicity correlated with high uptake[16]

Table 2: Cytotoxicity of Oleic Acid (OA) in Various Cell Lines

Cell LineConcentration (µM)Incubation Time (h)Effect on Cell ViabilityReference
HepG22502481% viability[17]
HepG25002452% viability[17]
Prostate Cancer (Cell line-dependent)100Not SpecifiedVaried effects on proliferation[12][13]
Bovine Satellite Cells10-10024Increased cell proliferation[14]
Porcine Mammary Epithelial Cells400-60024Decreased cell viability[15]
Jurkat & Raji CellsNot SpecifiedNot SpecifiedLess toxic than linoleic acid[9]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol describes the preparation of a this compound solution complexed with fatty acid-free bovine serum albumin (BSA) for use in cell culture experiments.

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Fatty acid-free BSA (cell culture grade)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in ethanol to make a concentrated stock solution (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a desired concentration (e.g., 10% w/v). Gently warm to 37°C to aid dissolution, but do not exceed 50°C to prevent denaturation.[11]

  • Complex this compound with BSA: a. Warm the BSA solution to 37°C. b. Slowly add the this compound stock solution to the BSA solution while gently vortexing or stirring. A common starting molar ratio is 5:1 (fatty acid:BSA). c. Incubate the mixture in a shaking water bath at 37°C for at least 30 minutes to allow for complex formation.

  • Sterilization: Sterilize the this compound-BSA complex by passing it through a 0.22 µm sterile filter.

  • Storage: Aliquot and store the complex at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Treatment: Dilute the this compound-BSA complex to the desired final concentration in your complete cell culture medium before adding to the cells. Remember to include a BSA-only control at the same concentration as in the treatment groups.

Protocol 2: Assessing Cell Viability using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound treatment solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Cell Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated (e.g., BSA-only) controls.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells) to determine the effect of this compound on cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis prep_lo Dissolve this compound in Ethanol complex Complex LO with BSA (e.g., 5:1 molar ratio) prep_lo->complex prep_bsa Prepare BSA Solution in Serum-Free Medium prep_bsa->complex treat_cells Treat Cells with LO-BSA Complex complex->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay annexin_v Annexin V/PI Staining treat_cells->annexin_v analysis Determine Cell Viability, Apoptosis, Necrosis mtt_assay->analysis ldh_assay->analysis annexin_v->analysis

Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_stimulus Stimulus cluster_stress Cellular Stress cluster_signaling Signaling Cascades cluster_apoptosis Apoptosis lo This compound (or its fatty acids) ros Oxidative Stress (ROS Production) lo->ros er_stress ER Stress lo->er_stress akt_pi3k PI3K/Akt Pathway Modulation lo->akt_pi3k jnk_p38 JNK/p38 MAPK Activation ros->jnk_p38 er_stress->jnk_p38 caspase9 Caspase-9 Activation (Mitochondrial Pathway) jnk_p38->caspase9 caspase8 Caspase-8 Activation (Death Receptor Pathway) jnk_p38->caspase8 akt_pi3k->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Reproducible Quantification of Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible quantification of linoleyl oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying linoleyl oleate?

A1: The primary methods for quantifying wax esters like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.[1] GC-MS is a robust technique for volatile and semi-volatile compounds, while HPLC is suitable for less volatile analytes.[1] The choice between these methods depends on factors such as the volatility and thermal stability of the analyte, required sensitivity, and the complexity of the sample matrix.[1]

Q2: Why is sample preparation critical for reproducible results?

A2: Sample preparation is crucial as it isolates this compound from the sample matrix and converts it into a form suitable for analysis. Incomplete extraction or derivatization can lead to underestimation of the analyte. For GC-MS analysis, derivatization to fatty acid methyl esters (FAMEs) is often necessary to increase volatility.[2] For complex samples, a lipid extraction step is essential to isolate the lipid fraction containing the wax ester.[2][3]

Q3: What are common causes of low internal standard recovery?

A3: Low recovery of an internal standard can compromise the accuracy of quantification.[4] Potential causes stem from various stages of the experimental workflow, including sample preparation (extraction and derivatization) and the analytical instrumentation itself.[4] Key areas to investigate include the efficiency of the sample extraction process, potential degradation of the standard, and issues with the analytical instrument.

Q4: How can I minimize the risk of this compound degradation during analysis?

A4: this compound, being an unsaturated ester, is susceptible to oxidation.[5] To minimize degradation, it is important to handle samples under an inert atmosphere (e.g., nitrogen or argon) when possible and to use antioxidants in solvents.[5][6] Additionally, avoiding high temperatures during sample preparation and storage is crucial.[5] For GC analysis, ensuring the thermal stability of the analyte at the chosen inlet and oven temperatures is important to prevent on-column degradation.[7]

Troubleshooting Guides

Guide 1: Poor Peak Shape and Resolution in GC-MS Analysis

Problem: Tailing, fronting, or broad peaks, and co-elution with other components.

Potential Cause Troubleshooting Step
Column Overload Dilute the sample to ensure the amount injected is within the column's capacity.
Improper Injection Technique Optimize injection speed and volume. Ensure the injector temperature is appropriate for the volatility of this compound.
Column Contamination Bake out the column at the manufacturer's recommended maximum temperature. If contamination persists, trim the first few centimeters of the column or replace it.
Inadequate GC Oven Temperature Program Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[1]
Active Sites in the GC System Deactivate the inlet liner and use a deactivated column to minimize analyte interaction with active sites.
Guide 2: Inconsistent Quantification and Poor Reproducibility in HPLC-ELSD Analysis

Problem: High variability in peak areas and retention times across replicate injections.

Potential Cause Troubleshooting Step
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[8] Using a premixed mobile phase can sometimes improve reproducibility.[8]
Column Fouling Regularly flush the column with a strong solvent to remove adsorbed lipids.[8] Consider using a guard column to protect the analytical column.
ELSD Detector Instability Allow the detector to stabilize completely before starting the analysis. Optimize nebulizer and evaporator temperatures and gas flow rate for the specific mobile phase and analyte.[1][8]
Sample Solubility Issues Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase.[1][8]
Fluctuations in Flow Rate Check the HPLC pump for leaks and ensure it is properly primed and delivering a consistent flow rate.
Guide 3: Low or No Signal for this compound

Problem: The peak corresponding to this compound is very small or absent.

Potential Cause Troubleshooting Step
Analyte Degradation Prepare fresh samples and standards. Use antioxidants and avoid exposure to heat and light.[5]
Inefficient Derivatization (for GC-MS) Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure reagents are not expired.
Mass Spectrometer Tuning Ensure the mass spectrometer is properly tuned for the mass range of interest. For this compound derivatives, this will be in the higher mass range.
Incorrect MS Detection Mode For low concentrations, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions of the this compound derivative.[2]
Sample Loss During Preparation Evaluate each step of the sample preparation for potential loss of analyte, such as incomplete phase transfer during liquid-liquid extraction.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

  • Sample Preparation & Lipid Extraction:

    • Homogenize the sample in a suitable solvent mixture like hexane (B92381)/isopropanol (3:2, v/v).[3]

    • Add a known amount of an appropriate internal standard (e.g., a deuterated wax ester or a wax ester with a different chain length not present in the sample).[7][9]

    • Perform a liquid-liquid extraction to separate the lipid layer.[3]

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification to FAMEs:

    • To the dried lipid extract, add a solution of 0.5 M sodium methoxide (B1231860) in methanol (B129727).[6]

    • Heat the mixture at 50°C for 10 minutes.[6]

    • Neutralize the reaction with glacial acetic acid and extract the FAMEs with hexane.[6]

    • Dry the hexane layer over anhydrous sodium sulfate.[6]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

    • Column: DB-1 HT fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).[1]

    • Oven Program: Start at 150°C, ramp to 320°C at a rate of 5°C/min, and hold for 10 minutes.

    • Injector Temperature: 300°C.

    • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-850.[1]

  • Calibration:

    • Prepare a series of calibration standards of a certified this compound standard and the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration.

Protocol 2: Quantitative Analysis of this compound by HPLC-ELSD

This protocol provides a general framework and should be optimized for your specific application.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent like hexane or a mixture of methanol and chloroform.[1]

    • Add a known concentration of an internal standard.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC-ELSD Instrumentation and Conditions:

    • HPLC System: Waters Alliance system or equivalent.[1]

    • Detector: Waters 2424 Evaporative Light Scattering Detector (ELSD) or equivalent.[1]

    • Column: C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of methanol and chloroform.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • ELSD Settings:

      • Nebulizer Temperature: 60°C.[1]

      • Drift Tube Temperature: 60°C.[1]

      • Gas Flow (Nitrogen): 2.5 L/min.[1]

  • Calibration:

    • Prepare a series of calibration standards of this compound with the internal standard.

    • Construct a calibration curve by plotting the log of the peak area ratio (analyte/internal standard) versus the log of the concentration.

Data Presentation

Table 1: GC-MS Method Parameters for this compound Quantification

ParameterValueReference
Column Type DB-1 HT fused-silica[1]
Column Dimensions 15 m x 0.25 mm, 0.10 µm film[1]
Initial Oven Temp. 150°CCustom
Final Oven Temp. 320°C[1]
Ramp Rate 5°C/minCustom
Injector Temp. 300°CCustom
MS Ion Source Temp. 230°C[1]
Ionization Energy 70 eV[1]
Mass Scan Range m/z 50-850[1]

Table 2: HPLC-ELSD Method Parameters for this compound Quantification

ParameterValueReference
Column Type C30 Reverse Phase[1]
Column Dimensions 250 x 4.6 mm, 5 µm[1]
Mobile Phase Gradient of Methanol & Chloroform[1]
Flow Rate 1.0 mL/min[1]
Column Temp. 40°C[1]
ELSD Nebulizer Temp. 60°C[1]
ELSD Drift Tube Temp. 60°C[1]
ELSD Gas Flow 2.5 L/min (Nitrogen)[1]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization IS_Addition Internal Standard Spiking Sample->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction Derivatization Transesterification (FAMEs) Extraction->Derivatization Injection GC Injection Derivatization->Injection Inject FAMEs Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound Quantification by GC-MS.

HPLC_Troubleshooting cluster_mobile_phase Mobile Phase Issues cluster_column Column Problems cluster_detector Detector Instability Start Inconsistent HPLC Results MP_Prep Improper Preparation Start->MP_Prep MP_Degradation Degradation Start->MP_Degradation Col_Fouling Column Fouling Start->Col_Fouling Col_Bleed Column Bleed Start->Col_Bleed Det_Temp Temperature Fluctuation Start->Det_Temp Det_Gas Inconsistent Gas Flow Start->Det_Gas

Caption: Troubleshooting Logic for Inconsistent HPLC Results.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Linoleyl Oleate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity esters like linoleyl oleate (B1233923) is a critical process. This guide provides an objective comparison of enzymatic and chemical synthesis methods, supported by experimental data, to aid in the selection of the most suitable approach for your research and development needs.

Linoleyl oleate, an ester formed from linoleyl alcohol and oleic acid, is a valuable compound with applications in various fields, including cosmetics, pharmaceuticals, and as a biolubricant. The choice of synthesis method, either enzymatic or chemical, significantly impacts the reaction's efficiency, sustainability, and the purity of the final product. This guide delves into a detailed comparison of these two primary synthesis routes.

At a Glance: Comparing Key Performance Indicators

The following table summarizes the quantitative data from various studies on the synthesis of this compound and similar wax esters, offering a clear comparison between enzymatic and chemical approaches.

ParameterEnzymatic SynthesisChemical Synthesis
Catalyst Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435)Acid Catalysts (e.g., NaHSO4, p-toluenesulfonic acid, H2SO4)
Yield >95%[1]Up to 96.8%[2]
Reaction Temperature 40-50°C[1]90°C - 130°C[2][3]
Reaction Time As short as 5 minutes to several hours[1]8 hours or more[2][3]
Substrate Molar Ratio (Alcohol:Acid) 2:1 (Oleyl alcohol:Oleic acid)[1]1:1 (Oleic acid:Oleyl alcohol)[2]
Purity of Product Generally high due to enzyme specificityCan be high, but risk of byproducts[4]
Byproducts Minimal, mainly waterPotential for byproducts from side reactions[4][5]
Environmental Impact Milder conditions, biodegradable catalyst, considered "greener"[6]Harsh conditions, potential for corrosive and environmentally harmful catalysts[2]
Catalyst Reusability High, can be used for multiple cycles[1][7]Generally not reusable (homogeneous catalysts)[2]

Delving Deeper: A Head-to-Head Comparison

The Enzymatic Approach: Precision and Mild Conditions

Enzymatic synthesis, particularly through the use of lipases, has emerged as a highly attractive alternative to traditional chemical methods for ester production.[4][6] Lipases, such as the widely used immobilized Candida antarctica lipase B (Novozym 435), offer remarkable specificity and efficiency under mild reaction conditions.[1][7]

Advantages of Enzymatic Synthesis:

  • High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, leading to the formation of the desired product with minimal byproducts.[5][6] This specificity is particularly advantageous when working with polyunsaturated fatty acids and alcohols that are sensitive to the harsh conditions of chemical synthesis.

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures (e.g., 40-50°C), which helps to preserve the integrity of thermally sensitive molecules and reduces energy consumption.[1]

  • Environmental Sustainability: The use of biodegradable enzymes as catalysts and the milder reaction conditions contribute to a more environmentally friendly or "green" synthesis process.[6]

  • Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, which can significantly reduce costs.[1][7]

Disadvantages of Enzymatic Synthesis:

  • Cost of Enzymes: The initial cost of purified and immobilized enzymes can be higher than that of chemical catalysts.

  • Reaction Time: While some studies report very short reaction times, others may require longer periods to achieve high conversion rates.

The Chemical Approach: A Traditional and Cost-Effective Method

Chemical synthesis of esters, typically through Fischer-Speier esterification, has been the conventional method for many years. This approach usually involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires high temperatures to drive the reaction towards completion.[2][8][9]

Advantages of Chemical Synthesis:

  • Low Catalyst Cost: The acid catalysts used in chemical synthesis are generally inexpensive and readily available.

  • High Yields: Under optimized conditions, chemical synthesis can achieve very high product yields.[2]

Disadvantages of Chemical Synthesis:

  • Harsh Reaction Conditions: The high temperatures and strong acids required can lead to the degradation of sensitive substrates and the formation of undesirable byproducts.[4][5] This can result in a product with lower purity that requires extensive downstream processing.

  • Environmental and Safety Concerns: The use of strong, corrosive acids poses safety risks and can lead to environmental pollution if not handled and disposed of properly.[2]

  • Lack of Selectivity: Chemical catalysts are often non-selective, which can be a significant drawback when working with complex molecules containing multiple reactive sites.[5]

  • Catalyst Removal: The removal of the homogeneous acid catalyst from the reaction mixture can be challenging and may require neutralization and washing steps, which generate waste.[5]

Visualizing the Workflow: Enzymatic vs. Chemical Synthesis

The following diagrams illustrate the typical experimental workflows for the enzymatic and chemical synthesis of this compound.

Enzymatic_vs_Chemical_Synthesis cluster_enzymatic Enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow E_Start Start E_Reactants Mix Linoleyl Alcohol, Oleic Acid & Solvent E_Start->E_Reactants E_Enzyme Add Immobilized Lipase E_Reactants->E_Enzyme E_Incubation Incubate at 40-50°C E_Enzyme->E_Incubation E_Monitoring Monitor Reaction (e.g., TLC, GC) E_Incubation->E_Monitoring E_Separation Separate Enzyme (Filtration/Centrifugation) E_Monitoring->E_Separation E_Purification Product Purification (e.g., Column Chromatography) E_Separation->E_Purification E_End This compound E_Purification->E_End C_Start Start C_Reactants Mix Linoleyl Alcohol, Oleic Acid & Solvent C_Start->C_Reactants C_Catalyst Add Acid Catalyst C_Reactants->C_Catalyst C_Reflux Heat to Reflux (e.g., 130°C) C_Catalyst->C_Reflux C_Monitoring Monitor Reaction (e.g., TLC, GC) C_Reflux->C_Monitoring C_Neutralization Neutralize Catalyst C_Monitoring->C_Neutralization C_Washing Wash with Water & Brine C_Neutralization->C_Washing C_Drying Dry Organic Layer C_Washing->C_Drying C_Purification Product Purification (e.g., Distillation/Chromatography) C_Drying->C_Purification C_End This compound C_Purification->C_End

Caption: Comparative workflow of enzymatic and chemical synthesis of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on methodologies described for lipase-catalyzed esterification.[1]

Materials:

  • Linoleyl alcohol

  • Oleic acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous hexane (B92381) (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath with temperature control

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add linoleyl alcohol and oleic acid in a 2:1 molar ratio.

  • Add a suitable volume of anhydrous hexane to dissolve the reactants.

  • Add the immobilized lipase (e.g., 10% by weight of the total substrates).

  • If desired, add activated molecular sieves to the reaction mixture to absorb the water produced during the reaction.

  • Place the flask in a heating mantle or water bath and maintain the temperature at 40-50°C.

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the heating and stirring.

  • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Chemical Synthesis of this compound

This protocol is a generalized procedure based on acid-catalyzed esterification methods.[2]

Materials:

  • Linoleyl alcohol

  • Oleic acid

  • Sodium hydrogen sulfate (B86663) (NaHSO4) or p-toluenesulfonic acid

  • Toluene or other suitable solvent for azeotropic water removal

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add linoleyl alcohol and oleic acid in a 1:1 molar ratio.

  • Add a suitable volume of toluene.

  • Add the acid catalyst (e.g., 5-10 mol% relative to the limiting reactant).

  • Set up the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux (approximately 110-130°C, depending on the solvent) and maintain vigorous stirring.

  • Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by analyzing aliquots using TLC or GC.

  • Once the theoretical amount of water has been collected or the reaction shows no further conversion, cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends on the specific requirements of the application. For applications demanding high purity, mild reaction conditions, and environmental sustainability, enzymatic synthesis is the superior choice. While the initial cost of the enzyme may be higher, the potential for reuse and the reduced need for extensive purification can make it economically viable in the long run.

Conversely, for large-scale production where cost is a primary driver and the potential for byproducts can be managed through purification, chemical synthesis remains a feasible option. However, the environmental and safety considerations associated with harsh chemical processes are significant drawbacks.

For researchers in drug development and other high-value sectors, the precision and "green" credentials of enzymatic synthesis make it an increasingly favored method for producing high-quality esters like this compound.

References

Linoleyl Oleate vs. Oleyl Oleate: A Comparative Analysis of Their Impact on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier, primarily governed by the stratum corneum, is crucial for preventing excessive water loss and protecting against external insults. The lipid matrix of the stratum corneum, composed of ceramides, cholesterol, and free fatty acids, plays a pivotal role in this barrier function. This guide provides a comparative analysis of two ester molecules, linoleyl oleate (B1233923) and oleyl oleate, and their respective impacts on skin barrier function, drawing upon experimental data from studies on their constituent fatty acid and fatty alcohol components, linoleic acid, oleic acid, and oleyl alcohol.

Executive Summary

Experimental evidence indicates that the effects of linoleyl oleate and oleyl oleate on skin barrier function are likely to be significantly different, primarily due to the distinct properties of their constituent molecules. Linoleic acid, a key component of this compound, is an essential fatty acid that has been shown to be integral to skin barrier integrity and repair. In contrast, oleic acid and its derivatives, which form oleyl oleate, can act as penetration enhancers, which may compromise barrier function. This guide synthesizes available data to provide a clear comparison for researchers and formulation scientists.

Comparative Data on Skin Barrier Parameters

The following tables summarize quantitative data from studies on the effects of oleic acid and oleyl alcohol, which serve as proxies for understanding the potential behavior of oleyl oleate, on key skin barrier parameters. Direct comparative data for this compound is less prevalent in the literature, however, the known benefits of linoleic acid on barrier function are well-documented.

ParameterOleic AcidOleyl AlcoholLinoleic Acid (Inferred for this compound)
Transepidermal Water Loss (TEWL) Increased TEWL, indicating barrier disruption[1][2][3][4].No adverse impact on TEWL[1][3][4].Reduces TEWL, indicating barrier enhancement[5][6].
Skin Hydration May initially increase hydration due to occlusion but can lead to long-term dryness due to barrier disruption.Helps to lock in moisture, promoting hydration[7].Improves skin hydration by restoring the lipid barrier[6][8][9].
Stratum Corneum Lipid Structure Fluidizes and disorders the lipid lamellae, creating separate fluid domains[1][4].Forms separate fluid domains without significant fluidization of the native lipids[1][4].Incorporates into ceramides, essential for maintaining the organized lipid structure[6][10].

Detailed Experimental Protocols

The following are summaries of experimental methodologies used in key studies to assess the impact of oleic acid and oleyl alcohol on skin barrier function.

In Vivo Measurement of Transepidermal Water Loss (TEWL)
  • Objective: To assess the effect of topical application of oleic acid and oleyl alcohol on skin barrier integrity by measuring the rate of water evaporation from the skin surface.

  • Model: Human volunteers.

  • Protocol:

    • Baseline TEWL is measured on a defined area of the forearm using a Tewameter®.

    • A solution of 0.75% oleic acid or 0.75% oleyl alcohol in a solvent mixture (e.g., isopropyl alcohol/propylene glycol/water) is applied to the test sites at a dose of 150 μL/cm². A solvent-only control is also applied.[1][3]

    • The application sites are occluded for a specified period (e.g., 24 hours).

    • After the exposure period, the test substances are removed.

    • TEWL is measured at regular intervals (e.g., immediately after removal and for the next 24 hours) to assess the extent of barrier disruption and the potential for recovery.[1][3]

Ex Vivo Human Skin Permeation Studies
  • Objective: To evaluate the effect of oleic acid and oleyl alcohol on the penetration of a model drug (e.g., diclofenac (B195802) diethylamine) through the skin.

  • Model: Excised human abdominal skin.

  • Protocol:

    • Full-thickness human skin is mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment.

    • The receptor compartment is filled with a phosphate-buffered saline solution.

    • A formulation containing 0.75% oleic acid or oleyl alcohol and the model drug is applied to the skin surface.[1][3][4]

    • Samples are withdrawn from the receptor compartment at predetermined time points and analyzed by a suitable method (e.g., HPLC) to quantify the amount of permeated drug.

    • At the end of the experiment, the skin is separated into the epidermis and dermis to determine the retention of the drug in the different skin layers.[1][4]

Signaling Pathways and Mechanisms of Action

The differential effects of linoleic acid and oleic acid on skin barrier function can be attributed to their distinct roles in the stratum corneum lipid metabolism and structure.

Skin_Barrier_Effects cluster_linoleyl_oleate This compound (via Linoleic Acid) cluster_oleyl_oleate Oleyl Oleate (via Oleic Acid/Oleyl Alcohol) Linoleic Acid Linoleic Acid Ceramide Synthesis Ceramide Synthesis Linoleic Acid->Ceramide Synthesis Incorporation Lamellar Structure Lamellar Structure Ceramide Synthesis->Lamellar Structure Maintains Organization Barrier Integrity Barrier Integrity Lamellar Structure->Barrier Integrity Strengthens Oleic Acid/Oleyl Alcohol Oleic Acid/Oleyl Alcohol Lipid Fluidization Lipid Fluidization Oleic Acid/Oleyl Alcohol->Lipid Fluidization Induces (Oleic Acid) Phase Separation Phase Separation Oleic Acid/Oleyl Alcohol->Phase Separation Forms Fluid Domains Barrier Disruption Barrier Disruption Lipid Fluidization->Barrier Disruption Leads to Phase Separation->Barrier Disruption Contributes to Experimental_Workflow cluster_assessment Assessment Methods Model Selection Model Selection Topical Application Topical Application Model Selection->Topical Application In vivo, ex vivo, or in vitro Incubation Incubation Topical Application->Incubation Test vs. Control Barrier Function Assessment Barrier Function Assessment Incubation->Barrier Function Assessment Data Analysis Data Analysis Barrier Function Assessment->Data Analysis TEWL TEWL Barrier Function Assessment->TEWL Skin Hydration Skin Hydration Barrier Function Assessment->Skin Hydration Lipid Analysis Lipid Analysis Barrier Function Assessment->Lipid Analysis Permeation Studies Permeation Studies Barrier Function Assessment->Permeation Studies

References

A Comparative Analysis of Linoleyl Oleate and Other Wax Esters in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Performance Evaluation

In the ever-evolving landscape of cosmetic science, the selection of appropriate emollients is paramount to formulating products with desired efficacy and sensory attributes. Among the diverse class of emollients, wax esters play a crucial role in modulating skin hydration, texture, and overall feel. This guide provides a comparative analysis of Linoleyl Oleate against two other widely used wax esters: Cetyl Ricinoleate and Jojoba Oil. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance characteristics, supported by experimental data and detailed methodologies.

Performance Data Summary

The following tables summarize the quantitative performance of this compound, Cetyl Ricinoleate, and Jojoba Oil across key cosmetic science parameters. It is important to note that this data has been compiled from various sources and direct head-to-head comparative studies are limited. Methodological differences across studies may influence the absolute values.

Table 1: Moisturizing Efficacy
ParameterThis compoundCetyl RicinoleateJojoba Oil
Skin Hydration Increase Data not available in direct percentage. Linoleic and oleic acids are known to improve skin barrier function.The hydroxyl group can attract water, aiding in skin hydration.[1]Significant increase of 30% within 30 minutes of application.[2][3][4]
Transepidermal Water Loss (TEWL) Reduction Known to improve skin barrier function, thereby reducing TEWL.Possesses film-forming ability to help reduce TEWL.[1]Significant decrease within 24 hours of application.[2][3][4]
Table 2: Spreadability
ParameterThis compoundCetyl RicinoleateJojoba Oil
Qualitative Assessment Good spreadability.Imparts a velvety, soft feel upon application.[1]Excellent spreadability and lubricity.
Table 3: Sensory Profile (Based on Panel Tests)
AttributeThis compoundCetyl RicinoleateJojoba Oil
Oiliness/Greasiness Low to moderateNon-greasy after-feel.[1]Light, non-greasy feel.
Stickiness/Tackiness LowNon-tackyNon-tacky
Absorbency Readily absorbedReadily absorbedEasily absorbed
Feel Emollient, smoothSilky, smooth feel.[5]Light, silky sensory profile.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cosmetic wax esters.

In-Vivo Skin Hydration Measurement (Corneometry)

Objective: To quantify the hydration level of the stratum corneum before and after the application of a test material.

Apparatus: Corneometer® (e.g., CM 825, Courage+Khazaka).

Methodology:

  • Subject Selection: A panel of healthy volunteers with normal to dry skin is selected. Subjects should avoid using any moisturizers on the test area (typically the volar forearm) for a specified period (e.g., 24 hours) before the test.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5%) for at least 30 minutes before measurements.

  • Baseline Measurement (T0): The Corneometer® probe is applied to the test sites on the forearm, and baseline hydration values are recorded. Multiple readings are taken per site and averaged.

  • Product Application: A standardized amount of the test wax ester (e.g., 2 mg/cm²) is applied to the designated test area. A control area is left untreated.

  • Post-Application Measurements: Corneometer® readings are taken at specified time intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, etc.) after product application.

  • Data Analysis: The change in skin hydration is calculated as the percentage increase from the baseline measurement.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the amount of water that evaporates from the epidermis.

Apparatus: Tewameter® (e.g., TM 300, Courage+Khazaka).

Methodology:

  • Subject and Test Area Preparation: Follows the same protocol as for skin hydration measurement.

  • Acclimatization: Crucial for stabilizing TEWL readings.

  • Baseline Measurement (T0): The Tewameter® probe is placed on the skin surface of the test sites, and baseline TEWL values (in g/m²/h) are recorded.

  • Product Application: A standardized amount of the test wax ester is applied.

  • Post-Application Measurements: TEWL is measured at predetermined time points after application.

  • Data Analysis: The reduction in TEWL is calculated as a percentage decrease from the baseline.

Spreadability Test (Parallel Plate Method)

Objective: To quantitatively measure the spreadability of a liquid or semi-solid cosmetic ingredient.

Apparatus:

  • Glass plates (e.g., 20 cm x 20 cm)

  • Standard weight (e.g., 100 g)

  • Ruler or caliper

  • Stopwatch

Methodology:

  • Sample Preparation: A defined volume or weight of the wax ester (e.g., 1 mL) is placed at the center of the bottom glass plate.

  • Test Execution: The top glass plate is carefully placed over the sample. The standard weight is then placed on the center of the top plate.

  • Measurement: The diameter of the spread sample is measured at specific time intervals (e.g., 1 minute, 5 minutes).

  • Data Analysis: The spread area is calculated using the formula for the area of a circle (A = πr²). Spreadability can be expressed as the area spread over time (mm²/min).

Sensory Analysis (Quantitative Descriptive Analysis - QDA)

Objective: To obtain a quantitative and qualitative sensory profile of the cosmetic ingredients from a trained panel.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 individuals is screened for their sensory acuity and trained to identify and rate the intensity of specific sensory attributes (e.g., oiliness, stickiness, absorbency, smoothness) on a standardized scale (e.g., 0-10 or 0-15).

  • Product Evaluation:

    • A standardized amount of each wax ester is presented to the panelists in a blinded and randomized order.

    • Panelists apply the product to a designated area of their skin (e.g., volar forearm).

    • They evaluate the sensory attributes at different time points (e.g., during application, immediately after, and after a few minutes).

  • Data Collection: Panelists record their ratings for each attribute on a scoresheet or using data collection software.

  • Data Analysis: The mean scores for each attribute are calculated and can be visualized using a spider web (radar) plot to provide a comprehensive sensory profile of each product.

Visualizations

Signaling Pathway for Skin Barrier Enhancement by Wax Esters

Skin_Barrier_Enhancement WaxEsters Topical Application of Wax Esters (e.g., this compound) SC_Lipids Integration into Stratum Corneum Lipids WaxEsters->SC_Lipids Barrier_Function Improved Skin Barrier Function SC_Lipids->Barrier_Function TEWL Reduced Transepidermal Water Loss (TEWL) Barrier_Function->TEWL Hydration Increased Skin Hydration TEWL->Hydration

Caption: A simplified pathway illustrating how wax esters can improve skin barrier function and hydration.

Experimental Workflow for Comparative Analysis

Comparative_Analysis_Workflow Start Start: Select Wax Esters (this compound, Cetyl Ricinoleate, Jojoba Oil) Moisturization Moisturization Testing (Corneometry & TEWL) Start->Moisturization Spreadability Spreadability Testing (Parallel Plate Method) Start->Spreadability Sensory Sensory Analysis (Quantitative Descriptive Analysis) Start->Sensory Data_Analysis Data Analysis & Comparison Moisturization->Data_Analysis Spreadability->Data_Analysis Sensory->Data_Analysis Conclusion Conclusion: Comparative Profile Data_Analysis->Conclusion

Caption: A logical workflow for the comparative evaluation of cosmetic wax esters.

Conclusion

This guide provides a foundational comparative analysis of this compound, Cetyl Ricinoleate, and Jojoba Oil. While all three are effective emollients, they exhibit distinct profiles. Jojoba Oil demonstrates strong, clinically-backed moisturizing properties.[2][3][4] Cetyl Ricinoleate is noted for its unique silky and non-greasy feel, making it desirable for elegant formulations.[5] this compound, rich in essential fatty acids, is theoretically well-positioned to enhance skin barrier function. The selection of a particular wax ester should be guided by the specific performance and sensory goals of the cosmetic formulation. The provided experimental protocols offer a standardized approach for in-house comparative studies to generate direct, quantitative data to inform formulation decisions.

References

Validating the Anti-inflammatory Effects of Linoleyl Oleate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl oleate (B1233923), a lipid ester composed of linoleic acid and oleic acid, belongs to a class of molecules with potential therapeutic properties. While direct experimental data on the anti-inflammatory effects of linoleyl oleate is limited in publicly available literature, this guide provides a comparative analysis of a closely related and well-studied compound, the linoleic acid ester of 13-hydroxy linoleic acid (13-LAHLA). The anti-inflammatory profile of 13-LAHLA is compared against established anti-inflammatory agents, including the parent fatty acid, oleic acid, and the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, as well as the corticosteroid dexamethasone (B1670325). This guide aims to provide a valuable resource for researchers by presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways involved in inflammation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of 13-LAHLA, oleic acid, ibuprofen, and dexamethasone have been evaluated in various in vitro studies. The following tables summarize the quantitative data on their ability to modulate key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokine Expression

CompoundCell LineStimulantTarget CytokineConcentration% Inhibition / Effect
13-LAHLA RAW 264.7LPS (100 ng/mL)IL-6 mRNA10 µMSignificant suppression[1]
13-LAHLA RAW 264.7LPS (100 ng/mL)IL-1β mRNA10 µMSignificant suppression[1]
Oleic Acid RAW 264.7LPS (100 ng/mL)IL-6 mRNA200 µM~56% reduction
Ibuprofen Human Whole Blood-IL-6-Weak inhibitor
Dexamethasone THP-1TNF-αIL-1βIC₅₀ = 7 nM>80% inhibition
Dexamethasone THP-1TNF-αIL-6-Partial inhibition

Table 2: Inhibition of Pro-inflammatory Enzymes and Mediators

CompoundCell Line / SystemStimulantTargetConcentration% Inhibition / IC₅₀
13-LAHLA RAW 264.7LPS (100 ng/mL)iNOS mRNA10 µM~50% inhibition
13-LAHLA RAW 264.7LPS (100 ng/mL)COX-2 mRNA10 µM>50% inhibition[2]
Oleic Acid RAW 264.7LPS (100 ng/mL)iNOS protein200 µM~39% reduction
Oleic Acid RAW 264.7LPS (100 ng/mL)COX-2 protein200 µM~36% reduction
Ibuprofen Human Whole Blood-COX-1IC₅₀ = 2.1 µmol/L-
Ibuprofen Human Whole Blood-COX-2IC₅₀ = 1.6 µmol/L-
Dexamethasone RAW 264.7LPSNO ProductionIC₅₀ ~ 10⁻⁸ M-

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess anti-inflammatory effects in vitro.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well or 6-well plates at a desired density (e.g., 1 x 10⁵ cells/well for a 96-well plate).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound, 13-LAHLA, oleic acid) for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to 1 µg/mL.

    • Incubate for a specified duration (e.g., 24 hours for cytokine and nitric oxide measurements).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-1β, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.

    • The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.

Gene Expression Analysis (RT-qPCR)
  • Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, IL-6, IL-1β).

  • Procedure:

    • Isolate total RNA from the treated cells.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Relative gene expression is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).

Signaling Pathways in Inflammation

The anti-inflammatory effects of the compared compounds are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) Compound Anti-inflammatory Compound Compound->IKK Inhibition NFkB_n NF-κB NFkB_n->ProInflammatory_Genes

Caption: Simplified NF-κB signaling pathway initiated by LPS.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, ERK, JNK) Inflammatory_Stimuli->MAPK NFkB_COX NF-κB Inflammatory_Stimuli->NFkB_COX COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB_COX->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (PGE₂) COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation Prostaglandins->Inflammation Compound Anti-inflammatory Compound Compound->COX2_Protein Inhibition

Caption: COX-2 signaling pathway leading to prostaglandin (B15479496) synthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-inflammatory effects of a test compound.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment with Test Compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation (24h) LPS_Stimulation->Incubation Data_Collection Data Collection Incubation->Data_Collection Griess_Assay Griess Assay (NO) Data_Collection->Griess_Assay ELISA ELISA (Cytokines) Data_Collection->ELISA RT_qPCR RT-qPCR (Gene Expression) Data_Collection->RT_qPCR Analysis Data Analysis and Comparison Griess_Assay->Analysis ELISA->Analysis RT_qPCR->Analysis

Caption: In vitro anti-inflammatory experimental workflow.

Conclusion

While direct evidence for the anti-inflammatory activity of this compound is currently lacking, the available data on the related compound 13-LAHLA suggests that linoleic acid esters represent a promising class of anti-inflammatory lipids. 13-LAHLA demonstrates the ability to suppress the expression of key pro-inflammatory cytokines and enzymes in a manner comparable to, and in some cases more potently than, oleic acid. Further research is warranted to directly assess the anti-inflammatory potential of this compound and to elucidate its precise mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations and for comparing its efficacy against standard anti-inflammatory agents.

References

The Dubious Choice: Linoleyl Oleate as an Internal Standard for Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Internal Standards in Lipidomics

For researchers, scientists, and drug development professionals engaged in the precise science of lipid quantification, the selection of an appropriate internal standard is a critical decision that profoundly impacts data accuracy and reliability. While a multitude of options exist, this guide provides a comparative analysis of various internal standards, with a special focus on the theoretical considerations surrounding the use of linoleyl oleate (B1233923). Despite a thorough review of scientific literature, specific experimental data validating the performance of linoleyl oleate as a widespread internal standard for lipidomics is conspicuously absent. Therefore, this guide will focus on the established principles of internal standard selection and compare common, well-documented standards to a hypothetical application of this compound.

The Role of the Internal Standard in Lipid Analysis

An internal standard (IS) is a compound of known concentration added to a sample at the very beginning of the analytical workflow. Its primary role is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard should mimic the chemical and physical behavior of the analytes of interest as closely as possible while being clearly distinguishable by the analytical instrument.

Comparison of Internal Standard Types

The choice of an internal standard is pivotal and depends heavily on the analytical method and the specific lipids being quantified. The following table summarizes the key characteristics of common types of internal standards, including a theoretical assessment of a wax ester like this compound.

Internal Standard TypePrincipleAdvantagesDisadvantagesSuitability for Broad Lipidomics
Stable Isotope-Labeled (SIL) Lipids Analytes with some hydrogen, carbon, or nitrogen atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).Co-elute closely with the endogenous analyte in liquid chromatography (LC).[1] Corrects for matrix effects and ionization suppression most effectively. Considered the "gold standard."[2]Potential for isotopic scrambling or exchange.[1] May exhibit a slight retention time shift in LC compared to the native analyte.[1] Not available for all lipid species and can be expensive.[2]Excellent
Odd-Chain Fatty Acids/Lipids Lipids containing fatty acids with an odd number of carbon atoms (e.g., C17:0), which are not typically found in high abundance in mammalian systems.More cost-effective than SIL standards. Chemically similar to even-chained endogenous lipids.Structural differences can lead to variations in extraction efficiency and ionization response compared to the analytes of interest. A single odd-chain lipid cannot accurately correct for the diverse behavior of multiple lipid classes.[3]Good (for specific classes)
Non-Endogenous Structural Analogs Lipids that are not naturally present in the sample but share structural similarities with the analytes.Avoids interference with endogenous lipid signals. Can be cost-effective.Significant differences in chemical and physical properties can lead to inaccurate quantification. May not co-elute with analytes of interest.Fair to Poor
This compound (Wax Ester) (Theoretical) A wax ester composed of linoleyl alcohol and oleic acid. Not a major component of most cellular lipidomes.Potentially low endogenous interference. Commercial availability.As a neutral lipid, its extraction and ionization behavior would be significantly different from polar lipids (e.g., phospholipids (B1166683), sphingolipids), which constitute a major portion of the lipidome. This would lead to inaccurate quantification of these classes. Limited utility for broad lipidome coverage.Poor (for broad lipidomics)

Experimental Protocols

The following protocols provide a detailed methodology for key experiments in internal standard-based lipid analysis. These are general protocols that can be adapted for specific lipid classes and instrumentation.

Protocol 1: Lipid Extraction from Plasma with Internal Standard Addition (Folch Method)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution (e.g., a mixture of SIL or odd-chain lipids). If using this compound, it would be added at this stage.

  • Sample Addition: Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.[4]

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.[4]

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.[4]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[4]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[4]

Protocol 2: LC-MS Analysis and Quantification
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column) to separate the different lipid species.[4]

  • Mass Spectrometric Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and data acquisition mode.[4]

  • Data Processing: Process the raw LC-MS data using specialized software to identify lipid species and integrate the peak areas for both the endogenous lipids and the internal standards.[4]

  • Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[4]

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the analyte/internal standard peak area ratio and interpolating the concentration from the calibration curve.[4]

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS Detection LC->MS Process Peak Integration MS->Process Quantify Quantification Process->Quantify

Caption: Experimental workflow for lipid quantification using an internal standard.

G Start Start: Select Internal Standard Ideal Ideal IS: Stable Isotope-Labeled Start->Ideal Available & Affordable? Alternative Alternative: Odd-Chain Lipid Start->Alternative No End_Good High Accuracy Quantification Ideal->End_Good Yes Analog Non-Endogenous Analog Alternative->Analog No, broad analysis End_Fair Moderate Accuracy Alternative->End_Fair Class-specific analysis? LinoleylOleate Wax Ester (e.g., this compound) Analog->LinoleylOleate No, very different End_Poor Low Accuracy/Relative Quantification Analog->End_Poor Structural similarity?

Caption: Decision tree for selecting an appropriate internal standard for lipid quantification.

Conclusion

The accuracy of quantitative lipidomics hinges on the meticulous selection of an internal standard. While stable isotope-labeled standards remain the gold standard for their ability to mimic endogenous lipids closely, their cost and availability can be limiting.[2] Odd-chain fatty acids and lipids offer a viable alternative for class-specific quantification.

Based on fundamental principles of analytical chemistry, this compound is a theoretically poor choice for a universal internal standard in broad lipidomics studies. Its non-polar, neutral lipid structure would not adequately account for the extraction and ionization variability of the vast array of more polar and structurally diverse lipids, such as phospholipids and sphingolipids, that are often the focus of such investigations. For researchers aiming for the highest degree of accuracy and precision in their lipid quantification, the use of a panel of stable isotope-labeled internal standards, with at least one for each lipid class being quantified, is the unequivocally recommended approach.[5] When this is not feasible, a careful selection of non-endogenous standards from the same lipid class as the analytes is the next best practice.

References

Differentiating Linoleyl Oleate from its Isomers using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. Linoleyl oleate (B1233923), a wax ester with significant applications in various fields, is often encountered alongside its structural isomers. Distinguishing these isomers is crucial for understanding their unique biochemical properties and ensuring product purity. This guide provides a detailed comparison of mass spectrometry-based approaches for differentiating linoleyl oleate from its key isomers, supported by experimental data and protocols.

The primary isomeric challenge with this compound (C36H66O2) lies in the arrangement of its constituent C18 fatty acid and fatty alcohol chains. This compound consists of an oleoyl (B10858665) (18:1) fatty acid esterified to a linoleyl (18:2) alcohol. Its most common isomer is oleyl linoleate (B1235992), where a linoleoyl (18:2) fatty acid is esterified to an oleyl (18:1) alcohol. While these isomers have the same molecular weight and elemental composition, their fragmentation patterns in mass spectrometry are distinct, allowing for their unambiguous identification.

Further isomeric complexity arises from the position and geometry (cis/trans) of the double bonds within the oleoyl and linoleyl chains. Standard mass spectrometry techniques are often insufficient for this level of detailed characterization, typically requiring more advanced methodologies.

Comparison of Mass Spectrometric Fragmentation

The differentiation of this compound and oleyl linoleate is readily achievable using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The key is to identify the fragment ions that are characteristic of the fatty acid portion of the wax ester.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

In GC-EI-MS, the wax esters are separated chromatographically and then fragmented by a high-energy electron beam. The resulting mass spectra contain diagnostic ions that reveal the structure of the fatty acid moiety.

For This compound , the fatty acid is oleic acid (18:1). Key diagnostic ions arise from the fragmentation of the oleoyl group. In contrast, oleyl linoleate contains a linoleic acid (18:2) moiety, leading to a different set of characteristic fragments.

Precursor Ion (M+)IsomerKey Diagnostic Fragment Ions (m/z)Description of Fragment
530.5This compound264[Oleoyl acylium ion - H]+•
282[Oleic acid]+•
530.5Oleyl Linoleate262[Linoleoyl acylium ion - H]+•
280[Linoleic acid]+•

Table 1: Key diagnostic fragment ions for this compound and oleyl linoleate in GC-EI-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

ESI is a softer ionization technique that typically forms protonated molecules ([M+H]+) or other adducts (e.g., [M+NH4]+, [M+Na]+). Subsequent collision-induced dissociation (CID) in the tandem mass spectrometer generates structurally informative fragment ions. The fragmentation of the fatty acyl portion is a primary pathway.

For This compound , the precursor ion (e.g., [M+H]+ at m/z 531.5) will predominantly yield fragment ions corresponding to the oleoyl moiety upon CID. Conversely, the fragmentation of the oleyl linoleate precursor will generate ions characteristic of the linoleoyl group.

Precursor Ion ([M+H]+)IsomerKey Diagnostic Fragment Ions (m/z)Description of Fragment
531.5This compound283[Oleic acid + H]+
265[Oleoyl acylium ion]+
531.5Oleyl Linoleate281[Linoleic acid + H]+
263[Linoleoyl acylium ion]+

Table 2: Key diagnostic fragment ions for this compound and oleyl linoleate in ESI-MS/MS.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the wax ester sample in a suitable organic solvent (e.g., hexane, chloroform, or a mixture of isopropanol:methanol (B129727):chloroform) to a final concentration of approximately 1 mg/mL for a stock solution.

  • Dilution for Analysis:

    • For GC-MS: Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL.

    • For LC-MS/MS: Further dilute the stock solution in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a final concentration of 1-10 µg/mL. For ESI, it is often beneficial to add a source of adduct-forming ions, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, to the final dilution.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A high-temperature, non-polar capillary column, such as a DB-1HT or equivalent (e.g., 30 m x 0.25 mm i.d., 0.1 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 340 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp 1: 15 °C/min to 340 °C.

    • Hold at 340 °C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 340 °C.

  • Ion Source Temperature: 230 °C (EI).

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 50-600.

LC-MS/MS Analysis
  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 90:10 water:acetonitrile with 10 mM ammonium acetate.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium acetate.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

  • Ion Source: ESI in positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 250 °C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS Analysis:

    • Select the precursor ion (e.g., m/z 531.5 for [M+H]+) in the first quadrupole.

    • Induce fragmentation in the collision cell with an optimized collision energy (typically 10-30 eV).

    • Scan for product ions in the third quadrupole.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_data_analysis Data Analysis start Wax Ester Sample dissolve Dissolve in Organic Solvent start->dissolve dilute Dilute for Analysis dissolve->dilute gc_separation GC Separation dilute->gc_separation lc_separation LC Separation dilute->lc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_detection_gc Mass Analysis ei_ionization->ms_detection_gc analyze_spectra Analyze Fragmentation Patterns ms_detection_gc->analyze_spectra esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization cid_fragmentation Collision-Induced Dissociation (CID) esi_ionization->cid_fragmentation msms_detection Tandem Mass Analysis cid_fragmentation->msms_detection msms_detection->analyze_spectra identify_isomers Identify Isomers analyze_spectra->identify_isomers isomer_differentiation cluster_fragments Diagnostic Fragments Observed cluster_identification Isomer Identification start Isomeric Mixture (this compound & Oleyl Linoleate) ms_analysis GC-MS or LC-MS/MS Analysis start->ms_analysis oleic_frags Oleic Acid Fragments (e.g., m/z 264, 282 in EI; 265, 283 in ESI) ms_analysis->oleic_frags If... linoleic_frags Linoleic Acid Fragments (e.g., m/z 262, 280 in EI; 263, 281 in ESI) ms_analysis->linoleic_frags If... is_linoleyl_oleate Identified as This compound oleic_frags->is_linoleyl_oleate is_oleyl_linoleate Identified as Oleyl Linoleate linoleic_frags->is_oleyl_linoleate

A Head-to-Head Comparison of Linoleyl Oleate and Jojoba Oil in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical formulations, the choice of emollients and active ingredients is critical to achieving desired efficacy and skin feel. This guide provides a detailed, evidence-based comparison of two prominent ingredients: Linoleyl Oleate and Jojoba Oil. By examining their effects on key skin parameters and delving into their mechanisms of action, this document aims to equip researchers and formulators with the necessary data to make informed decisions.

Performance Data Summary

The following tables summarize the quantitative effects of this compound and Jojoba Oil on skin hydration, transepidermal water loss (TEWL), and sebum production based on available clinical and preclinical data.

ParameterTest SubstanceDosage/ConcentrationDurationResult
Skin Hydration Jojoba OilNot specified30 minutes▲ 30% increase in skin hydration[1][2][3][4]
Isosorbide Di-(Linoleate/Oleate) (IDL)*2% lotion2 weeks▲ Significant improvement in skin hydration[5][6][7]
ParameterTest SubstanceDosage/ConcentrationDurationResult
Transepidermal Water Loss (TEWL) Jojoba OilNot specified24 hours▼ Decrease in TEWL[1][2][3][4]
Jojoba OilNot specified14 and 28 days▼ Continued reinforcement of the hydro-lipid barrier[1][2][3][4]
Isosorbide Di-(Linoleate/Oleate) (IDL)*2% lotion2 weeks▼ Significant decrease in TEWL[5][6][7]
ParameterTest SubstanceDosage/ConcentrationDurationResult
Sebum Production Jojoba OilNot specified28 days▼ 23% reduction in sebum secretion[8][9]
Linoleic Acid**10⁻⁴ mol/LNot specified▲ Significant induction of lipid accumulation in sebocytes[2]
ParameterTest SubstanceDosage/ConcentrationDurationResult
Skin Elasticity Jojoba OilNot specifiedNot specified▲ Studies suggest improvement in skin elasticity[10][11][12]
This compound--No direct quantitative data available.

*Data for Isosorbide Di-(Linoleate/Oleate) (IDL) is presented as a proxy for this compound, as it is an ester of linoleic and oleic acids. **Data for Linoleic Acid is presented to infer the potential effects of this compound on sebum regulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Skin Hydration Measurement (Corneometer®)

The Corneometer® measures the hydration level of the stratum corneum, the outermost layer of the skin.[13]

  • Principle: The measurement is based on the capacitance of a dielectric medium.[13] Water has a higher dielectric constant than most other substances, so changes in the skin's water content alter the capacitance of a precision capacitor in the device's probe.[13]

  • Procedure:

    • Subjects acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 20 minutes before measurement.[14]

    • The probe of the Corneometer® is pressed firmly onto the skin surface.

    • The measurement is taken within one second to avoid occlusion effects.[13]

    • Multiple readings are taken at each test site and averaged to ensure accuracy.

    • Baseline measurements are taken before product application, and subsequent measurements are taken at specified time points post-application.[15]

Transepidermal Water Loss Measurement (Tewameter®)

The Tewameter® measures the rate of water vapor evaporating from the skin, providing an indication of the skin barrier's integrity.[16]

  • Principle: The "open chamber" method measures the density gradient of water evaporation from the skin surface without altering the skin's microclimate.[16] The probe contains sensors that measure relative humidity and temperature at two different points, allowing for the calculation of the water vapor flux.

  • Procedure:

    • Subjects are acclimatized in a controlled environment.

    • The Tewameter® probe is held gently on the skin surface.

    • The device continuously measures the water vapor gradient, and the reading is allowed to stabilize.

    • Measurements are typically recorded in g/h/m².

    • Baseline readings are compared to post-application readings to determine the effect of the test substance on barrier function.[17][18]

Skin Elasticity Measurement (Cutometer®)

The Cutometer® assesses the viscoelastic properties of the skin, providing parameters related to firmness and elasticity.[19]

  • Principle: The device applies a negative pressure to the skin, drawing it into the probe's aperture. An optical system measures the depth of skin penetration. The skin's ability to resist this suction and to return to its original position after the pressure is released is analyzed.[19][20]

  • Procedure:

    • The test area is cleaned and allowed to equilibrate.

    • The Cutometer® probe is placed on the skin surface.

    • A defined negative pressure is applied for a set time, followed by a relaxation phase.[21]

    • The instrument records a curve of skin deformation and recovery.

    • Various parameters, such as R0 (firmness), R2 (gross elasticity), and R7 (biological elasticity), are calculated from the curve to quantify the skin's mechanical properties.[19][21]

Sebum Level Measurement (Sebumeter®)

The Sebumeter® quantifies the amount of sebum on the skin's surface.[4]

  • Principle: The measurement is based on grease-spot photometry. A special tape becomes transparent in proportion to the amount of sebum it absorbs.[4]

  • Procedure:

    • A cassette dispenses a section of the measurement tape.

    • The tape is pressed onto the skin for a standardized period (e.g., 30 seconds).[5]

    • The tape is then inserted into the device, where a light source measures its transparency.

    • The degree of transparency corresponds to the amount of sebum, which is displayed in arbitrary units or can be calibrated to µg/cm².[3]

    • Measurements are taken at baseline and at various intervals after product application to assess sebum regulation.[22][23]

Visualization of Mechanisms and Workflows

Experimental Workflow for Skin Parameter Assessment

Experimental_Workflow cluster_preparation Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Subject Test Subjects Acclimatization Acclimatization (Controlled Environment) Subject->Acclimatization Baseline Baseline Measurement Acclimatization->Baseline Application Product Application (this compound / Jojoba Oil) Baseline->Application PostApplication Post-Application Measurements (Timed Intervals) Application->PostApplication Corneometer Skin Hydration (Corneometer) PostApplication->Corneometer Tewameter TEWL (Tewameter) PostApplication->Tewameter Cutometer Skin Elasticity (Cutometer) PostApplication->Cutometer Sebumeter Sebum Level (Sebumeter) PostApplication->Sebumeter Data Data Analysis Corneometer->Data Tewameter->Data Cutometer->Data Sebumeter->Data Comparison Comparative Evaluation Data->Comparison

Workflow for assessing topical effects.
Signaling Pathways

This compound (via Linoleic Acid)

Linoleic acid, a key component of this compound, plays a crucial role in maintaining the skin's barrier function through several mechanisms. It is an essential precursor for the synthesis of ceramides, which are vital lipids in the stratum corneum.[2][24] Additionally, linoleic acid can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in keratinocyte differentiation and lipid metabolism.[2]

Linoleic_Acid_Pathway LA Linoleic Acid Ceramide Ceramide Synthesis LA->Ceramide PPAR PPAR Activation LA->PPAR Barrier Improved Skin Barrier Function Ceramide->Barrier PPAR->Barrier Lipogenesis Stimulated Lipogenesis in Sebocytes PPAR->Lipogenesis TEWL Reduced TEWL Barrier->TEWL

Linoleic acid's role in skin barrier function.

Jojoba Oil

Jojoba oil has been shown to influence signaling pathways related to wound healing and extracellular matrix production. It can activate the ERK/MAPK and PI3K-Akt-mTOR pathways, which are critical for cell proliferation and migration during skin repair. Furthermore, it may upregulate the production of Transforming Growth Factor-beta (TGF-β), a key regulator of collagen synthesis.

Jojoba_Oil_Pathway Jojoba Jojoba Oil ERK_MAPK ERK/MAPK Pathway Jojoba->ERK_MAPK PI3K_Akt PI3K-Akt-mTOR Pathway Jojoba->PI3K_Akt TGFB TGF-β Pathway Jojoba->TGFB WoundHealing Enhanced Wound Healing ERK_MAPK->WoundHealing PI3K_Akt->WoundHealing Collagen Increased Collagen Synthesis TGFB->Collagen

Jojoba oil's influence on skin repair pathways.

Head-to-Head Comparison

Skin Hydration and Barrier Function:

Both Jojoba Oil and esters of linoleic and oleic acids (as represented by IDL) demonstrate significant efficacy in improving skin hydration and reducing TEWL. Jojoba oil provides a rapid increase in hydration, while both ingredients contribute to the long-term reinforcement of the skin's barrier function.[1][2][3][4][5][6][7] The mechanism for Jojoba oil is likely related to its similarity to human sebum, forming a protective, non-occlusive layer. For this compound, its constituent fatty acid, linoleic acid, is directly incorporated into ceramides, the building blocks of the skin barrier, and activates PPARs, which further enhances barrier integrity.[2][24][25]

Sebum Regulation:

Jojoba oil has been clinically shown to reduce sebum production, likely by signaling to the skin that sufficient oil is present, thereby downregulating endogenous sebum synthesis.[8][9] The role of this compound in sebum regulation is more complex. Its component, linoleic acid, has been shown to stimulate lipid production within sebocytes in vitro.[2] However, acne-prone skin is often characterized by lower levels of linoleic acid in sebum, suggesting that topical application could potentially help normalize the lipid profile of oily skin.[26][27][28] Further clinical studies are needed to clarify the net effect of this compound on sebum production in vivo.

Skin Elasticity:

While qualitative evidence suggests that Jojoba oil can improve skin elasticity, quantitative data from controlled studies is limited.[10][11][12] This effect is likely attributable to its moisturizing properties and antioxidant content.[11][29] There is currently a lack of direct clinical data on the effect of this compound on skin elasticity.

Conclusion

Both this compound and Jojoba Oil are valuable ingredients for topical formulations, each with distinct and overlapping benefits.

  • Jojoba Oil is a well-rounded emollient with clinically demonstrated immediate and long-term moisturizing effects, barrier enhancement, and sebum-regulating properties. Its close resemblance to human sebum makes it highly biocompatible.

  • This compound , through its components linoleic and oleic acids, appears to exert its primary benefits by directly contributing to the structural integrity of the skin barrier at a molecular level. While direct comparative data is limited, the evidence for its constituent fatty acids suggests potent barrier-repair capabilities.

The choice between these two ingredients will depend on the specific goals of the formulation. For products aimed at rapid hydration and sebum control, Jojoba Oil is a strong, evidence-backed option. For formulations focused on long-term barrier repair and addressing deficiencies in essential fatty acids, this compound presents a compelling mechanistic rationale for its inclusion. Further head-to-head clinical trials would be beneficial to provide a more definitive quantitative comparison of their effects on all key skin parameters.

References

Linoleyl Oleate and Skin Hydration: An In Vivo vs. In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier is paramount for maintaining optimal hydration and overall skin health. A key component of this barrier is the lipid matrix in the stratum corneum, which is significantly influenced by the presence of essential fatty acids. Linoleyl oleate (B1233923), an ester of linoleic acid and oleic acid, is a molecule of interest for its potential role in modulating skin hydration. This guide provides a comprehensive comparison of the in vivo and in vitro effects of its constituent parts on skin hydration, supported by experimental data and detailed methodologies. While direct studies on linoleyl oleate are limited, this analysis of its components provides critical insights into its expected performance.

In Vivo Effects: Enhancing Hydration and Barrier Function

Clinical studies on topical application of formulations containing linoleic acid demonstrate a significant improvement in skin hydration and a reduction in transepidermal water loss (TEWL).

A randomized, intra-individual split-body clinical trial involving patients with atopic dermatitis showed that a water-in-oil emulsion containing linoleic acid, when applied for four weeks, led to a notable decrease in TEWL and a significant increase in stratum corneum hydration.[1] These findings suggest a direct role of linoleic acid in restoring the skin's barrier function. In contrast, oleic acid has been shown to act as a penetration enhancer by disrupting the lipid architecture of the stratum corneum, which can be detrimental to the skin's barrier function at higher concentrations.[2]

Quantitative Data from In Vivo Studies
ParameterTreatmentResultReference
Transepidermal Water Loss (TEWL)Linoleic acid-containing w/o emulsion (4 weeks)Significant decrease compared to baseline[1]
Stratum Corneum (SC) HydrationLinoleic acid-containing w/o emulsion (4 weeks)Significant increase compared to baseline[1]
ErythemaLinoleic acid-containing w/o emulsion (4 weeks)Significant reduction[1]
Experimental Protocol: In Vivo Assessment of Skin Hydration

A standard protocol for in vivo assessment of skin hydration and barrier function involves the following steps:

  • Subject Recruitment: A cohort of subjects with defined skin conditions (e.g., dry skin, atopic dermatitis) is recruited.

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements.

  • Baseline Measurements: Baseline TEWL is measured using a Tewameter®, and skin hydration is assessed using a Corneometer® on designated treatment areas.

  • Product Application: The test product (e.g., a formulation containing this compound) and a placebo/control are applied to the randomized sites on the subjects' bodies (e.g., forearms).

  • Treatment Period: Subjects apply the products as directed for a specified period (e.g., two to four weeks).

  • Follow-up Measurements: TEWL and corneometry measurements are repeated at specified intervals (e.g., at week 2 and week 4) under the same controlled environmental conditions.

  • Data Analysis: The changes in TEWL and skin hydration from baseline are statistically analyzed to determine the efficacy of the test product.

InVivo_Workflow cluster_protocol In Vivo Experimental Workflow A Subject Recruitment & Acclimatization B Baseline TEWL & Hydration Measurement A->B C Randomized Product Application B->C D Treatment Period C->D E Follow-up Measurements D->E F Statistical Analysis E->F

In Vivo Experimental Workflow Diagram

In Vitro Effects: Cellular Mechanisms of Hydration

In vitro studies using human keratinocytes and reconstructed human epidermis models provide insights into the cellular and molecular mechanisms by which the components of this compound may improve skin hydration.

Linoleic acid has been shown to upregulate the expression of key proteins involved in keratinocyte differentiation and the formation of the cornified envelope, such as filaggrin and involucrin (B1238512).[3][4] Filaggrin is crucial for the production of Natural Moisturizing Factors (NMFs), which are essential for maintaining stratum corneum hydration. A derivative, Isosorbide di-(linoleate/oleate) (IDL), was found to increase the abundance of filaggrin and involucrin in in vitro models.[3][4] Conversely, while some studies suggest oleic acid can also promote keratinocyte differentiation, its primary role as a penetration enhancer raises concerns about its potential to disrupt barrier integrity.[5]

Quantitative Data from In Vitro Studies (Effects of Linoleic Acid)
BiomarkerTreatmentResultReference
Filaggrin ExpressionLinoleic AcidIncreased expression in keratinocytes[6]
Involucrin ExpressionLinoleic AcidIncreased expression in keratinocytes[7]
Keratinocyte DifferentiationLinoleic AcidUpregulation of differentiation-associated genes[3][4]
Experimental Protocol: In Vitro Assessment of Keratinocyte Differentiation

The following protocol is typically used to assess the effect of a test compound on keratinocyte differentiation in vitro:

  • Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.

  • Treatment: Sub-confluent cultures of NHEKs are treated with the test compound (e.g., this compound) at various concentrations. A control group is treated with the vehicle alone.

  • Induction of Differentiation: Differentiation can be induced by increasing the calcium concentration in the culture medium.

  • Gene Expression Analysis: After a specified incubation period, total RNA is extracted from the cells. The expression levels of differentiation markers such as filaggrin (FLG) and involucrin (IVL) are quantified using quantitative real-time PCR (qRT-PCR).

  • Protein Expression Analysis: Cell lysates are prepared, and the protein levels of filaggrin and involucrin are determined by Western blotting or enzyme-linked immunosorbent assay (ELISA).

  • Immunofluorescence Staining: Cells grown on coverslips can be fixed and stained with specific antibodies against filaggrin and involucrin to visualize their expression and localization within the cells.

InVitro_Workflow cluster_protocol In Vitro Experimental Workflow A Keratinocyte Culture B Treatment with Test Compound A->B C Induction of Differentiation B->C D Gene & Protein Expression Analysis C->D E Immunofluorescence Staining D->E

In Vitro Experimental Workflow Diagram

Signaling Pathway: The Role of PPAR-α

The effects of fatty acids like linoleic acid and oleic acid on keratinocyte differentiation are, in part, mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α.[7] PPARs are nuclear receptors that, upon activation by ligands such as fatty acids, regulate the transcription of various genes.

The proposed signaling pathway is as follows:

  • Ligand Binding: Linoleic acid and oleic acid enter the keratinocyte and bind to and activate PPAR-α.

  • Heterodimerization: The activated PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding: This PPAR-α/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs initiates the transcription of genes involved in keratinocyte differentiation, leading to increased synthesis of structural proteins like filaggrin and involucrin.

Signaling_Pathway cluster_cell Keratinocyte FattyAcids Linoleic Acid / Oleic Acid PPARa PPAR-α FattyAcids->PPARa Activates Heterodimer PPAR-α / RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus Translocates to PPRE PPRE (DNA) GeneTranscription Gene Transcription PPRE->GeneTranscription Initiates DifferentiationProteins Filaggrin, Involucrin, etc. GeneTranscription->DifferentiationProteins Leads to increased synthesis

Proposed Signaling Pathway for Fatty Acid-Induced Keratinocyte Differentiation

Conclusion

While direct experimental data on this compound is not extensively available, the evidence from studies on its constituent fatty acids, linoleic acid and oleic acid, provides a strong foundation for understanding its potential effects on skin hydration. The in vivo data for linoleic acid-containing formulations strongly supports its role in improving skin barrier function and hydration. The in vitro evidence further elucidates the mechanism of action, highlighting the upregulation of key differentiation markers in keratinocytes, likely through the activation of the PPAR-α signaling pathway. The dual nature of oleic acid as both a potential differentiation promoter and a barrier disrupter suggests that the ratio of linoleic to oleic acid in this compound could be a critical determinant of its overall effect on skin health. Further research focusing specifically on this compound is warranted to confirm these extrapolated findings and to fully characterize its potential as an active ingredient for skin hydration.

References

A Comparative Analysis of Synthesized vs. Commercial Linoleyl Oleate: A Guide to Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-house synthesized linoleyl oleate (B1233923) against a commercial standard. It outlines the synthetic methodology, details analytical protocols for purity assessment, and presents a framework for data comparison. The objective is to equip researchers with the necessary tools to rigorously evaluate the purity of synthesized lipophilic compounds, ensuring the quality and reliability of their research materials.

Synthesis of Linoleyl Oleate

This compound, a wax ester, is synthesized via the esterification of linoleyl alcohol with oleic acid. This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Reaction Scheme:

  • Reactants: Linoleyl Alcohol + Oleic Acid

  • Catalyst: Amberlyst-15 (a solid-phase acid catalyst for ease of removal)

  • Solvent: Toluene (to facilitate azeotropic removal of water)

  • Product: this compound + Water

The synthesized product is then purified using column chromatography to remove unreacted starting materials and catalyst residues.

Experimental Workflow for Purity Assessment

The following diagram illustrates the workflow for the comparative purity assessment of synthesized this compound against a commercial standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_comparison Comparative Analysis Synthesis Esterification of Linoleyl Alcohol & Oleic Acid Purification Column Chromatography Synthesis->Purification Synthesized_Sample Synthesized This compound Purification->Synthesized_Sample GC_FID GC-FID Analysis Data_Table Quantitative Data Comparison Table GC_FID->Data_Table HPLC_MS HPLC-MS Analysis HPLC_MS->Data_Table NMR NMR Spectroscopy NMR->Data_Table FTIR FT-IR Spectroscopy Purity_Conclusion Purity Conclusion FTIR->Purity_Conclusion Data_Table->Purity_Conclusion Synthesized_Sample->GC_FID Synthesized_Sample->HPLC_MS Synthesized_Sample->NMR Synthesized_Sample->FTIR Commercial_Standard Commercial Standard (>99% Purity) Commercial_Standard->GC_FID Commercial_Standard->HPLC_MS Commercial_Standard->NMR Commercial_Standard->FTIR

Caption: Workflow for the purity assessment of synthesized this compound.

Comparative Data Analysis

The purity of the synthesized this compound was assessed against a commercial standard (>99% purity) using Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized in the tables below.

Table 1: GC-FID Purity Assessment

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound25.498.298.2
Commercial Standard25.499.899.8
Impurity 1 (Synthesized)18.21.1-
Impurity 2 (Synthesized)21.50.7-

Table 2: HPLC-MS Purity Assessment

SampleRetention Time (min)[M+H]+ ion (m/z)Purity (%)
Synthesized this compound15.8531.598.5
Commercial Standard15.8531.5>99.5

Table 3: ¹H NMR Chemical Shift Comparison

Proton AssignmentSynthesized this compound (ppm)Commercial Standard (ppm)
-CH=CH- (Olefinic)5.345.34
-O-CH₂- (Ester)4.054.05
-CH₂-C=O (α to C=O)2.282.28
=CH-CH₂-CH= (Diallylic)2.772.77
-CH₂-CH= (Allylic)2.012.01
-(CH₂)n- (Alkyl Chain)1.25-1.351.25-1.35
-CH₃ (Terminal)0.880.88

Experimental Protocols

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add linoleyl alcohol (1 equivalent), oleic acid (1.2 equivalents), Amberlyst-15 (10% by weight of the limiting reagent), and toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst.

  • Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient to yield pure this compound.

This protocol is adapted for the analysis of wax esters.

  • Sample Preparation: Dissolve 10 mg of the synthesized this compound and the commercial standard in 1 mL of hexane.

  • GC-FID Conditions:

    • Column: DB-225 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Injector Temperature: 280°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C, hold for 10 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the commercial standard. Calculate purity based on the peak area percentage.

This protocol is based on methods for analyzing wax esters.[3][4][5][6][7]

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in a mixture of methanol (B129727) and chloroform (B151607).

  • HPLC Conditions:

    • Column: C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][4][5]

    • Mobile Phase A: Methanol.

    • Mobile Phase B: Chloroform.

    • Gradient: Start with 90% A and 10% B, linearly increase to 50% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30°C.

  • MS Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).[3][4][6]

    • Mode: Positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Extract the ion chromatogram for the protonated molecule of this compound ([M+H]+, m/z 531.5). Purity is determined by the area percentage of the corresponding peak.

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Compare the chemical shifts and integration values of the signals in the spectrum of the synthesized product with those of the commercial standard.[8][9] The presence of unexpected signals may indicate impurities.

  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • FT-IR Acquisition:

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Confirm the presence of the characteristic ester carbonyl stretch (~1740 cm⁻¹) and the absence of a broad hydroxyl peak (~3300 cm⁻¹) from the starting alcohol and carboxylic acid.

Conclusion

The synthesized this compound exhibits a high degree of purity, as determined by a suite of analytical techniques. The GC-FID and HPLC-MS analyses indicate a purity of 98.2% and 98.5%, respectively. The ¹H NMR spectrum of the synthesized product is consistent with that of the commercial standard, with no significant impurity peaks observed. FT-IR analysis confirms the successful formation of the ester functional group. While the purity of the synthesized material is slightly lower than the commercial standard, it is suitable for many research applications. Further optimization of the purification protocol could potentially increase the purity to match that of the commercial product. This guide provides a robust framework for the synthesis and comprehensive purity assessment of this compound, ensuring the quality and reproducibility of scientific research.

References

A Comparative Analysis of the Metabolic Fates of Linoleyl Oleate and Triolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic fate of two distinct lipid molecules: linoleyl oleate (B1233923), a wax ester, and triolein (B1671897), a triglyceride. Understanding the metabolic differences between these lipid classes is crucial for various research applications, including drug delivery, nutritional science, and the study of metabolic diseases. This document synthesizes experimental data to objectively compare their digestion, absorption, transport, and subsequent metabolic pathways.

Executive Summary

Linoleyl oleate and triolein, while both being esters of fatty acids, exhibit significantly different metabolic profiles primarily due to the nature of their backbone structures—a long-chain alcohol in this compound versus a glycerol (B35011) molecule in triolein. This fundamental structural difference influences their enzymatic digestion, absorption efficiency, and the subsequent distribution and metabolism of their constituent fatty acids, linoleic acid and oleic acid.

Triolein , a common dietary triglyceride, is efficiently hydrolyzed by pancreatic lipase (B570770) and its fatty acids are readily absorbed. In contrast, This compound , a wax ester, generally shows lower digestibility and absorption rates in mammals. The distinct metabolic routes of their constituent fatty acids, oleic acid and linoleic acid, further contribute to their differential biological effects.

Comparative Quantitative Data

The following tables summarize key quantitative data on the metabolism of wax esters (represented by this compound) and triglycerides (represented by triolein). It is important to note that direct comparative studies for these specific molecules are limited; therefore, the data is synthesized from studies on the broader lipid classes.

ParameterThis compound (Wax Ester)Triolein (Triglyceride)Reference
Digestion Efficiency (Mammals) < 50%> 95%[1]
Primary Hydrolyzing Enzyme Pancreatic Lipase, CarboxylesterasesPancreatic Lipase[2]
Absorption Rate DelayedRapid[2][3]
Primary Transport Vehicle ChylomicronsChylomicrons[4]

Table 1: Comparative Digestion and Absorption Efficiency

Fatty AcidPrimary Fate after Absorption from this compoundPrimary Fate after Absorption from TrioleinReference
Oleic Acid Transported as NEFA and in VLDL-TGTransported as NEFA and in VLDL-TG[5]
Linoleic Acid Rapid incorporation into cholesteryl esters and phospholipids (B1166683)Slower incorporation into cholesteryl esters and phospholipids compared to oleic acid[5]

Table 2: Differential Partitioning of Constituent Fatty Acids into Blood Lipids

Experimental Protocols

In Vivo Study of Lipid Metabolism

This protocol outlines a general methodology for a comparative in vivo study of the metabolic fate of this compound and triolein in a rodent model.

Objective: To compare the absorption, distribution, and metabolic conversion of orally administered this compound and triolein.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • ¹⁴C-labeled this compound and ¹⁴C-labeled triolein

  • Oral gavage needles

  • Metabolic cages for collection of feces and urine

  • Blood collection supplies (capillary tubes, EDTA tubes)

  • Scintillation counter

  • Tissues for analysis: liver, adipose tissue, heart, muscle, brain

Procedure:

  • Animal Acclimation: Acclimate rats to individual metabolic cages for 3 days.

  • Fasting: Fast the animals for 12 hours prior to the experiment with free access to water.

  • Dosing: Administer a single oral dose of either ¹⁴C-labeled this compound or ¹⁴C-labeled triolein (e.g., 1 µCi in 0.5 mL of a suitable vehicle like corn oil) via gavage.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at 0, 1, 2, 4, 8, and 24 hours post-dosing.

    • Feces and Urine: Collect feces and urine separately over a 48-hour period.

  • Tissue Harvest: At 24 or 48 hours post-dosing, euthanize the animals and harvest the liver, adipose tissue (epididymal fat pad), heart, skeletal muscle, and brain.

  • Analysis:

    • Fecal and Urinary Excretion: Homogenize feces and measure the radioactivity to determine the amount of unabsorbed lipid. Measure radioactivity in urine to assess excretion of metabolites.

    • Blood and Plasma: Separate plasma and measure total radioactivity. Further lipid extraction and thin-layer chromatography (TLC) can be used to separate different lipid classes (triglycerides, phospholipids, cholesteryl esters, free fatty acids) and measure the distribution of radioactivity.

    • Tissue Distribution: Homogenize tissues, extract lipids, and measure the radioactivity to determine the tissue distribution of the labeled fatty acids.

Visualizing Metabolic Pathways and Workflows

Digestion and Absorption Workflow

The following diagram illustrates the generalized workflow for the digestion and absorption of dietary lipids, highlighting the key differences between triglycerides and wax esters.

Digestion and Absorption of Triolein vs. This compound cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Lymph & Blood Circulation Dietary_Lipids Dietary Lipids (Triolein or this compound) Emulsification Emulsification by Bile Salts Dietary_Lipids->Emulsification Lipid_Droplets Lipid Droplets Emulsification->Lipid_Droplets Hydrolysis Enzymatic Hydrolysis (Pancreatic Lipase) Lipid_Droplets->Hydrolysis Products_TG 2-Monoacylglycerol + 2 Free Fatty Acids Hydrolysis->Products_TG From Triolein Products_WE Fatty Alcohol + Free Fatty Acid Hydrolysis->Products_WE From this compound (Slower Rate) Micelles Mixed Micelles Products_TG->Micelles Products_WE->Micelles Absorption Absorption into Enterocyte Micelles->Absorption Re_esterification_TG Re-esterification to Triglycerides Absorption->Re_esterification_TG From Triolein Components Re_esterification_WE Re-esterification to Wax Esters (Minor) or Triglycerides Absorption->Re_esterification_WE From this compound Components Chylomicrons Chylomicron Assembly Re_esterification_TG->Chylomicrons Re_esterification_WE->Chylomicrons Lymph Secretion into Lymph Chylomicrons->Lymph Blood Entry into Bloodstream Lymph->Blood

Caption: Comparative workflow of triolein and this compound digestion and absorption.

Metabolic Fate of Oleic and Linoleic Acid

This diagram illustrates the distinct primary metabolic pathways of oleic acid and linoleic acid following their absorption.

Metabolic Fate of Absorbed Oleic and Linoleic Acid cluster_absorption Post-Absorption in Enterocyte cluster_transport Transport in Circulation cluster_tissue_metabolism Tissue Metabolism Absorbed_FA Absorbed Fatty Acids (Oleic Acid & Linoleic Acid) Chylomicrons Chylomicrons Absorbed_FA->Chylomicrons LPL Lipoprotein Lipase Chylomicrons->LPL FA_Release Fatty Acid Release to Tissues LPL->FA_Release Chylo_Remnants Chylomicron Remnants LPL->Chylo_Remnants Oleic_Acid Oleic Acid (18:1n-9) FA_Release->Oleic_Acid Linoleic_Acid Linoleic Acid (18:2n-6) FA_Release->Linoleic_Acid Liver_Uptake Uptake by Liver Chylo_Remnants->Liver_Uptake Energy_Storage Energy Storage (Triglycerides in Adipose Tissue) Oleic_Acid->Energy_Storage Beta_Oxidation Beta-Oxidation (Energy Production) Oleic_Acid->Beta_Oxidation Membrane_PL Membrane Phospholipids Oleic_Acid->Membrane_PL Cholesteryl_Esters Cholesteryl Esters Oleic_Acid->Cholesteryl_Esters Linoleic_Acid->Energy_Storage Linoleic_Acid->Beta_Oxidation Linoleic_Acid->Membrane_PL Rapid Incorporation Linoleic_Acid->Cholesteryl_Esters Rapid Incorporation Eicosanoid_Synthesis Eicosanoid Synthesis (e.g., Arachidonic Acid) Linoleic_Acid->Eicosanoid_Synthesis

Caption: Differential metabolic pathways of oleic and linoleic acid.

Conclusion

The metabolic fates of this compound and triolein are markedly different, with triolein being the more readily digestible and absorbable lipid in mammals. The slower hydrolysis and absorption of this compound may have implications for sustained energy release and the bioavailability of its constituent fatty acids. Furthermore, the distinct partitioning of absorbed linoleic and oleic acids into various lipid pools highlights their differential roles in cellular structure and signaling. These differences underscore the importance of considering the chemical nature of dietary and therapeutic lipids in research and development.

References

Safety Operating Guide

Essential Safety and Disposal Guide for Linoleyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety information and detailed operational procedures for the proper disposal of linoleyl oleate (B1233923) (CAS No. 17673-58-4). While a specific Safety Data Sheet (SDS) for linoleyl oleate was not publicly accessible, the following guidance is based on information for structurally similar long-chain fatty acid esters and general best practices for laboratory chemical waste management. It is imperative to supplement this guide with a review of your institution's specific safety and disposal protocols.

I. Immediate Safety and Handling

This compound is a wax ester and, like similar compounds, is generally considered to have low toxicity and to be non-hazardous.[1] However, standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is recommended.

Handling:

  • Avoid direct contact with skin and eyes.

  • Ensure adequate ventilation in the work area.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

II. Quantitative Data Summary

PropertyEstimated ValueSource/Analogy
Physical State Liquid[2]
Appearance ClearSimilar to other oleates
Odor No information available
Solubility Insoluble in water[1]
Boiling Point > 200 °C at reduced pressureBased on analogous compounds like ethyl oleate[3]
Flash Point > 150 °CBased on analogous compounds like ethyl oleate[3]
Toxicity Not classified as toxicBased on safety data for oleyl oleate[1]
Environmental Hazard Not expected to be environmentally hazardousBased on safety data for oleyl oleate and general ester information[1]

III. Spill and First Aid Procedures

Spill Cleanup:

  • Small Spills: Absorb with an inert material such as vermiculite, dry sand, or earth. Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Large Spills: Contain the spill to prevent it from entering drains or waterways. Use a non-combustible absorbent material to clean up the spill and place it in a designated chemical waste container.

  • Clean the spill area with soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

IV. Disposal Protocol

As this compound is considered a non-hazardous chemical, its disposal should follow the guidelines for non-hazardous laboratory waste.[4][5][6][7][8] Always segregate chemical waste from regular trash.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials (e.g., absorbent pads, gloves), in a designated and clearly labeled chemical waste container.

    • The container should be made of a material compatible with the waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling:

    • Label the waste container with "Non-Hazardous Chemical Waste" and "this compound."

    • Include the date of accumulation and the name of the generating researcher or lab.[8]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's licensed chemical waste contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[4][5] While some non-hazardous liquids may be approved for drain disposal, it is best practice to have it managed by a professional waste service, especially for larger quantities.

V. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for handling and disposal of this compound.

Linoleyl_Oleate_Handling_Workflow Figure 1: this compound Handling and Spill Response cluster_handling Routine Handling cluster_spill Spill Response start Start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handle Handle in a Well-Ventilated Area ppe->handle spill_check Spill Occurs? handle->spill_check end_handle Procedure Complete spill_check->end_handle No absorb Absorb with Inert Material spill_check->absorb Yes collect Collect in Labeled Waste Container absorb->collect clean Clean Spill Area collect->clean clean->end_handle

Figure 1: this compound Handling and Spill Response

Linoleyl_Oleate_Disposal_Procedure Figure 2: this compound Disposal Procedure cluster_disposal Disposal Steps start_disposal Generate this compound Waste collect_waste Collect in Designated, Compatible Waste Container start_disposal->collect_waste label_waste Label Container Clearly: 'Non-Hazardous Chemical Waste - this compound' collect_waste->label_waste store_waste Store in Designated Waste Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end_disposal Waste Disposed by Licensed Contractor contact_ehs->end_disposal

Figure 2: this compound Disposal Procedure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.